molecular formula C72H108N19O27P B12387522 Insulin receptor (1142-1153), pTyr1150

Insulin receptor (1142-1153), pTyr1150

Cat. No.: B12387522
M. Wt: 1702.7 g/mol
InChI Key: XZDJOVHVQBTYFS-SBNJLBOQSA-N
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Description

Insulin receptor (1142-1153), pTyr1150 is a useful research compound. Its molecular formula is C72H108N19O27P and its molecular weight is 1702.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C72H108N19O27P

Molecular Weight

1702.7 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C72H108N19O27P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(31-39-15-21-42(95)22-16-39)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(32-40-17-23-43(24-18-40)118-119(115,116)117)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117)/t35-,36+,37+,44+,45-,46-,47+,48+,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

XZDJOVHVQBTYFS-SBNJLBOQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Tyrosine 1150 Phosphorylation in Insulin Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin (B600854) receptor (IR) is a receptor tyrosine kinase fundamental to regulating glucose homeostasis, and its dysregulation is a hallmark of metabolic diseases such as type 2 diabetes. Activation of the IR is a highly orchestrated process initiated by insulin binding, which triggers a cascade of autophosphorylation events within its intracellular kinase domain. Among the key phosphorylation sites, Tyrosine 1150 (Tyr1150), located within the activation loop of the kinase domain, plays a critical and indispensable role. This technical guide provides an in-depth exploration of the function of phosphorylated Tyr1150 (pTyr1150) in IR activation, downstream signaling, and its significance as a therapeutic target. We will delve into the quantitative aspects of this process, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction: The Insulin Receptor Activation Cascade

The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. The intracellular portion of each β-subunit houses a tyrosine kinase domain.[1] Insulin binding to the α-subunits induces a conformational change that brings the β-subunits into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues.[1][2] This autophosphorylation is a hierarchical process that begins within the activation loop of the kinase domain, a flexible segment that in its unphosphorylated state sterically hinders substrate and ATP binding.[3]

The activation loop contains three key tyrosine residues: Tyr1146, Tyr1150, and Tyr1151.[4][5] Phosphorylation of these sites, particularly Tyr1150 and Tyr1151, is a prerequisite for the full activation of the receptor's kinase activity.[5] This initial phosphorylation event relieves the autoinhibitory constraint, allowing the kinase to adopt an active conformation.[3][6] Once activated, the IR kinase phosphorylates other tyrosine residues within the receptor itself, such as those in the juxtamembrane and C-terminal regions, as well as downstream substrate proteins like the Insulin Receptor Substrate (IRS) family.[1][7]

The Central Role of pTyr1150

Phosphorylation of Tyr1150 is a critical event in the activation of the insulin receptor. Studies have shown that Tyr1150 is a preferred site for autophosphorylation both in vitro and in vivo.[8] The presence of a phosphate (B84403) group on Tyr1150, often in conjunction with pTyr1146 and pTyr1151, stabilizes the activation loop in an open conformation.[6] This conformational change has two major consequences:

  • Unrestricted Access to the Catalytic Site: The repositioning of the activation loop allows for unimpeded binding of ATP and protein substrates to the kinase active site.[6]

  • Creation of Docking Sites: The phosphorylated activation loop, including pTyr1150, can serve as a docking site for downstream signaling molecules containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, although the primary docking sites for major substrates like IRS-1 are located on other regions of the receptor.[2]

The mono-phosphorylation of Tyr1150 (m-pY1150) has been shown to selectively activate certain downstream signaling pathways, suggesting a nuanced role for this specific modification in biasing cellular responses to insulin.[7] For instance, some synthetic agonists have been shown to preferentially induce m-pY1150, leading to a selective stimulation of the AKT pathway, which is primarily responsible for the metabolic effects of insulin, with a weaker effect on the MAPK pathway, which is more involved in mitogenic responses.[7][9]

Quantitative Data on pTyr1150 and Insulin Receptor Activity

The following tables summarize key quantitative data related to the phosphorylation of the insulin receptor and its subsequent kinase activity.

Table 1: Effect of LMPTP Inhibition on Insulin Receptor Phosphorylation in DIO Mice Liver

Treatment Groupp-IR / Total IR Ratio (Arbitrary Units)Fold Change vs. Vehicle
Vehicle Control1.00 ± 0.151.0
LMPTP Inhibitor (Compound 23)2.50 ± 0.302.5

Data adapted from a study on the effects of a Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor on insulin receptor phosphorylation in vivo.[10]

Table 2: Correlation of Insulin Receptor Kinase Activity with Physiological Parameters

ParameterCorrelation Coefficient (r) with Kinase ActivityP-value
Serum Insulin Concentration (physiologic range)0.92< 0.0001
Glucose Utilization Rate0.74< 0.0001

Data from a study examining the relationship between insulin receptor kinase activity in skeletal muscle and in vivo insulin action.[11]

Experimental Protocols

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol is a widely used method to detect and quantify the phosphorylation state of the insulin receptor.[10]

1. Cell Culture and Treatment:

  • Culture cells (e.g., HepG2, CHO-IR) to 80% confluency.[12]
  • Serum-starve the cells overnight to reduce basal phosphorylation.[12]
  • Treat cells with insulin (e.g., 100 nM for 10-15 minutes) or other compounds of interest (e.g., inhibitors, agonists).[12][13]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
  • Incubate the membrane with a primary antibody specific for phosphorylated Tyr1150/1151 of the insulin receptor (e.g., Phospho-IRβ (Tyr1150/1151) antibody) overnight at 4°C.[5][14]
  • Wash the membrane several times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor β-subunit, or run a parallel gel.
  • Quantify band intensities using densitometry software.[13]

In Vitro Insulin Receptor Kinase Assay

This assay measures the enzymatic activity of the insulin receptor kinase towards a specific substrate.[15][16]

1. Immunoprecipitation of Insulin Receptor (optional, for endogenous receptor):

  • Lyse cells as described above.
  • Incubate the cell lysate with an antibody against the insulin receptor overnight at 4°C.
  • Add protein A/G-agarose beads to pull down the antibody-receptor complex.
  • Wash the immunoprecipitated receptor several times to remove non-specifically bound proteins.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated receptor or use purified recombinant IR kinase domain in a kinase reaction buffer.
  • Add a synthetic peptide substrate (e.g., a biotinylated peptide corresponding to a known phosphorylation site on IRS-1) and ATP.[15][17]
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

3. Detection of Substrate Phosphorylation:

  • Radioactive Method: Use [γ-³²P]ATP in the kinase reaction. After the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[4]
  • Non-Radioactive (ELISA-based) Method:
  • Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.[15]
  • Wash the plate to remove non-bound components.
  • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide (e.g., a pan-phosphotyrosine antibody or a site-specific phospho-antibody).
  • Add an HRP-conjugated secondary antibody.
  • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.[15]

Visualizing the Pathways and Workflows

Insulin Receptor Activation and Downstream Signaling

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding pIR pTyr1146 pTyr1150 pTyr1151 IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Grb2 Grb2/Sos pIR->Grb2 Recruitment pIRS pIRS-1 IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment pAkt pAkt PDK1->pAkt Phosphorylation Akt Akt/PKB Akt->pAkt Metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) pAkt->Metabolic Ras Ras Grb2->Ras MAPK MAPK Pathway Ras->MAPK Mitogenic Mitogenic Effects (Cell Growth, Proliferation) MAPK->Mitogenic Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-pTyr1150/1151) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis & Normalization Detection->Analysis Logical_Relationship InsulinBinding Insulin Binding ConformationalChange Receptor Conformational Change InsulinBinding->ConformationalChange pTyr1150 Phosphorylation of Tyr1150 ConformationalChange->pTyr1150 Autoinhibition Activation Loop Autoinhibition Autoinhibition->pTyr1150 is relieved by Relief Relief of Autoinhibition pTyr1150->Relief FullActivation Full Kinase Activity Relief->FullActivation SubstratePhos Substrate Phosphorylation (e.g., IRS-1) FullActivation->SubstratePhos Downstream Downstream Signaling SubstratePhos->Downstream

References

The Linchpin of Insulin Signaling: A Technical Guide to the Autophosphorylation of Tyr1150 in the Insulin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin (B600854) receptor (IR) is a critical mediator of metabolic homeostasis, and its activation is a tightly regulated process initiated by insulin binding and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. Among these, Tyrosine 1150 (Tyr1150), located within the activation loop of the kinase domain, plays a pivotal role. This technical guide provides an in-depth exploration of the function of Tyr1150 autophosphorylation, its impact on kinase activity, substrate recognition, and downstream signaling cascades. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of metabolism, signal transduction, and drug development.

Introduction: The Central Role of Insulin Receptor Autophosphorylation

The insulin receptor is a receptor tyrosine kinase (RTK) that exists as a disulfide-linked (αβ)₂ homodimer. The binding of insulin to the extracellular α-subunits induces a conformational change that activates the intrinsic tyrosine kinase activity of the intracellular β-subunits. This activation triggers a cascade of trans-autophosphorylation events on several tyrosine residues within the β-subunit.

The autophosphorylation of the activation loop, which contains the highly conserved tyrosine cluster Tyr1146, Tyr1150, and Tyr1151, is a critical event that dramatically increases the receptor's kinase activity. This phosphorylation event relieves the autoinhibitory conformation of the activation loop, allowing for unrestricted access of ATP and protein substrates to the active site.

The Critical Function of Tyr1150 Phosphorylation

Phosphorylation of Tyr1150, along with Tyr1146 and Tyr1151, is essential for the full biological activity of the insulin receptor.[1] Studies involving site-directed mutagenesis have demonstrated that the simultaneous mutation of these three tyrosine residues to phenylalanine results in a biologically inactive receptor.[1] While individual mutations have varying effects, the tris-phosphorylation of this region is required for the maximal amplification of the kinase activity.

The phosphorylation of Tyr1150 contributes to a significant conformational change in the activation loop, swinging it out of the catalytic cleft. This structural rearrangement has two major consequences:

  • Enhanced Kinase Activity: The open conformation of the activation loop allows for efficient binding of ATP and substrates, leading to a substantial increase in the Vmax of the kinase for its substrates.

  • Creation of Docking Sites: The phosphorylated tyrosine residues, including pTyr1150, can serve as docking sites for downstream signaling molecules containing Src homology 2 (SH2) domains, although the primary docking sites for substrates like Insulin Receptor Substrate 1 (IRS-1) are located in the juxtamembrane region.

Quantitative Impact of Tyr1150 Autophosphorylation

Kinase Activity

Upon insulin stimulation, the Vmax for insulin receptor autophosphorylation increases by nearly 20-fold with no significant effect on the Km for ATP.[2] This indicates that the primary effect of autophosphorylation is an increase in the catalytic rate rather than the affinity for ATP.

ParameterBasal StateInsulin-Stimulated StateFold Change
Vmax (Autophosphorylation) LowHigh~20-fold increase[2]
Km (ATP) UnchangedUnchangedNo significant change[2]

Table 1: Effect of Insulin Stimulation on Insulin Receptor Autophosphorylation Kinetics. This table summarizes the change in the maximal velocity (Vmax) and Michaelis constant (Km) for ATP upon insulin-stimulated autophosphorylation.

Substrate Binding and Phosphorylation

Phosphorylation of the insulin receptor is a prerequisite for the efficient binding and phosphorylation of its primary substrate, IRS-1. While direct quantitative data for the binding of IRS-1 to a specifically pTyr1150-IR is limited, studies on the highly homologous Insulin-like Growth Factor-1 Receptor (IGF-1R) provide valuable insights. The affinity of IRS-1 for the phosphorylated IGF-1R is approximately 10-fold higher than for the unphosphorylated receptor.[3] This increased affinity is primarily due to a faster association rate.

Receptor StateIRS-1 Binding Affinity (Kd)
Unphosphorylated IGF-1R Lower Affinity
Phosphorylated IGF-1R ~10-fold Higher Affinity[3]

Table 2: Effect of Receptor Phosphorylation on IRS-1 Binding Affinity. This table illustrates the significant increase in binding affinity of IRS-1 to the phosphorylated IGF-1 receptor, a close homolog of the insulin receptor.

Mutation of the Tyr1146, Tyr1150, and Tyr1151 cluster to phenylalanine completely abolishes insulin-stimulated IRS-1 phosphorylation and downstream signaling, highlighting the critical role of this region in substrate recognition and phosphorylation.

Downstream Signaling Pathways

The autophosphorylation of the insulin receptor at Tyr1150 is a key upstream event that triggers two major downstream signaling pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is mainly involved in mitogenic responses.

Insulin_Signaling_Pathway cluster_pip Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pY1150 pTyr1150 IR->pY1150 Autophosphorylation IRS1 IRS-1 pY1150->IRS1 Recruits & Phosphorylates PI3K PI3K IRS1->PI3K Grb2 Grb2/Sos IRS1->Grb2 PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (PKB) PDK1->Akt Metabolic Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Mitogenic Mitogenic Effects (Gene Expression, etc.) ERK->Mitogenic

Figure 1: Insulin Receptor Signaling Pathways. Activation of the insulin receptor via autophosphorylation at Tyr1150 initiates both the PI3K/Akt and Ras/MAPK signaling cascades.

Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol describes a method to measure the kinase activity of the insulin receptor using a synthetic peptide substrate.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT) - Recombinant Insulin Receptor Kinase - Peptide Substrate (e.g., Poly(Glu:Tyr) 4:1) - ATP ([γ-32P]ATP for radiometric assay) start->reagents reaction_setup Set up Kinase Reaction in 96-well plate: - Add inhibitor/vehicle (5 µL) - Add IR kinase solution (20 µL) - Add peptide substrate solution (20 µL) reagents->reaction_setup preincubation Pre-incubate at room temperature for 10 minutes reaction_setup->preincubation initiate_reaction Initiate reaction by adding ATP solution (5 µL) preincubation->initiate_reaction incubation Incubate at 30°C for 30-60 minutes initiate_reaction->incubation stop_reaction Stop reaction (e.g., add EDTA or phosphoric acid) incubation->stop_reaction detection Detect phosphorylation: - Radiometric: Spot on phosphocellulose paper, wash, and count. - Non-radiometric (e.g., ADP-Glo™): Measure luminescence. stop_reaction->detection analysis Data Analysis: - Calculate % inhibition (if applicable) - Determine kinetic parameters (Km, Vmax) detection->analysis end End analysis->end

Figure 2: In Vitro Insulin Receptor Kinase Assay Workflow. A step-by-step diagram illustrating the procedure for measuring insulin receptor kinase activity.[4][5]

Immunoprecipitation of Insulin Receptor

This protocol details the isolation of the insulin receptor from cell lysates for subsequent analysis.

IP_Workflow start Start cell_lysis Lyse cells in ice-cold RIPA buffer with phosphatase and protease inhibitors start->cell_lysis preclear Pre-clear lysate with Protein A/G agarose (B213101) beads cell_lysis->preclear antibody_incubation Incubate lysate with anti-Insulin Receptor β-subunit antibody (overnight at 4°C) preclear->antibody_incubation bead_capture Add Protein A/G agarose beads to capture immune complexes (1-3 hours at 4°C) antibody_incubation->bead_capture wash Wash beads 3-5 times with cold lysis buffer bead_capture->wash elution Elute immunoprecipitated receptor by boiling in SDS-PAGE sample buffer wash->elution analysis Analyze by Western Blot or Kinase Assay elution->analysis end End analysis->end

Figure 3: Insulin Receptor Immunoprecipitation Workflow. A schematic outlining the key steps for isolating the insulin receptor from cellular extracts.[6][7]

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol describes the detection of phosphorylated insulin receptor using specific antibodies.

WB_Workflow start Start sample_prep Prepare cell lysates and determine protein concentration start->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST for 1 hour at room temperature transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-phospho-IR Tyr1150/1151) overnight at 4°C blocking->primary_ab wash1 Wash membrane 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature wash1->secondary_ab wash2 Wash membrane 3x with TBST secondary_ab->wash2 detection Detect signal using an enhanced chemiluminescence (ECL) substrate wash2->detection analysis Quantify band intensity and normalize to total IR or a loading control detection->analysis end End analysis->end

Figure 4: Western Blot Workflow for Phosphorylated Insulin Receptor. This diagram illustrates the procedure for detecting the phosphorylation status of the insulin receptor.[8][9]

Conclusion

The autophosphorylation of Tyr1150 in the insulin receptor is a cornerstone of insulin signaling. This single post-translational modification, in concert with the phosphorylation of neighboring tyrosine residues, unleashes the full catalytic potential of the receptor kinase, enabling the propagation of the insulin signal to downstream effectors. A thorough understanding of the mechanisms governing Tyr1150 phosphorylation and its functional consequences is paramount for the development of novel therapeutic strategies targeting insulin resistance and related metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of insulin receptor signaling and to identify new avenues for therapeutic intervention.

References

The pTyr1150 Signaling Cascade: A Lynchpin in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The phosphorylation of specific tyrosine residues on receptor tyrosine kinases (RTKs) serves as a critical switch, translating extracellular signals into intracellular action. Among the most crucial of these events in metabolic regulation is the autophosphorylation of the Insulin (B600854) Receptor (IR) at Tyrosine 1150 (pTyr1150). This event, part of a cluster of phosphorylations within the receptor's activation loop, dramatically enhances the receptor's kinase activity and creates a high-affinity docking site for a host of downstream signaling molecules. Understanding the intricacies of the pTyr1150 cascade is paramount for developing novel therapeutics for metabolic disorders such as type 2 diabetes and obesity, as well as for understanding its role in cancer metabolism.

The Core Signaling Cascade: From Insulin Binding to Metabolic Action

The binding of insulin to the extracellular α-subunits of the Insulin Receptor induces a conformational change, bringing the intracellular β-subunits into close proximity. This allows for trans-autophosphorylation of several tyrosine residues. The phosphorylation of the activation loop, specifically at the Tyr-1146, Tyr-1150, and Tyr-1151 cluster, is a rate-limiting step that fully activates the receptor's kinase domain.[1][2] Once phosphorylated, pTyr1150 becomes a central hub for signal transduction.

The primary downstream effectors recruited to the activated receptor are the Insulin Receptor Substrate (IRS) proteins (predominantly IRS-1 and IRS-2) and Src homology 2 (SH2) domain-containing collagen-related protein (Shc) .[3][4][5] These adaptor proteins bind to the phosphorylated IR motifs, including pTyr1150, primarily via their Phosphotyrosine-Binding (PTB) domains.[3][4][6]

  • The IRS-PI3K-Akt Pathway (The Major Metabolic Branch):

    • Upon docking to the activated IR, IRS-1 is rapidly phosphorylated on multiple tyrosine residues.

    • These new phosphotyrosine sites on IRS-1 serve as recruitment hubs for proteins containing SH2 domains, most notably the regulatory subunit (p85) of Phosphoinositide 3-kinase (PI3K) .[7][8][9][10]

    • Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[9]

    • PIP3 recruits and activates PDK1 , which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[9][11]

    • Activated Akt is a master regulator of metabolic processes. A key function is to promote the translocation of Glucose Transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane in muscle and adipose tissues, facilitating glucose uptake from the bloodstream.[12][13][14][15][16]

  • The Shc-Grb2-Ras-MAPK Pathway (The Mitogenic Branch):

    • Shc also binds to the activated IR and becomes tyrosine phosphorylated.[3][6][17]

    • Phosphorylated Shc recruits the adaptor protein Grb2 , which is constitutively bound to the Guanine nucleotide exchange factor Sos .

    • This complex activates the small G-protein Ras , initiating the Mitogen-Activated Protein Kinase (MAPK) cascade (Raf-MEK-ERK). This pathway is primarily associated with mitogenic effects like cell growth and proliferation.[6]

While both pathways are initiated by insulin, the IRS-PI3K-Akt branch is considered the principal mediator of the metabolic actions of insulin.

pTyr1150_Signaling_Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor (IR) pTyr1150 pTyr1150 IR->pTyr1150 autophosphorylates GLUT4_pm GLUT4 Insulin Insulin Insulin->IR binds IRS1 IRS-1 pTyr1150->IRS1 recruits Shc Shc pTyr1150->Shc recruits pIRS1 p-IRS-1 IRS1->pIRS1 phosphorylates PI3K PI3K pIRS1->PI3K recruits & activates pShc p-Shc Shc->pShc phosphorylates Grb2_Sos Grb2-Sos pShc->Grb2_Sos recruits PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt via PDK1 Akt Akt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle promotes translocation Metabolic_Outcomes Metabolic Outcomes (Glycogen Synthesis, etc.) pAkt->Metabolic_Outcomes Ras Ras Grb2_Sos->Ras activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade activates Mitogenic_Outcomes Mitogenic Outcomes (Cell Growth, Proliferation) MAPK_Cascade->Mitogenic_Outcomes GLUT4_vesicle->GLUT4_pm fuses

Caption: The pTyr1150 signaling cascade branches into metabolic and mitogenic pathways.

Quantitative Insights into the pTyr1150 Cascade

Quantifying the changes in protein phosphorylation is key to understanding the potency and dynamics of insulin signaling. The data below, compiled from studies on human muscle tissue, illustrates the significant increase in the phosphorylation of key signaling molecules following insulin stimulation.

ProteinPhosphorylation SiteFold Increase (Insulin vs. Basal)MethodReference
IRS-1Tyrosine (Overall)~15-foldImmunoblot[18]
IRS-1Serine-3122.6 ± 0.4Mass Spectrometry[18]
IRS-1Serine-6362.1 ± 0.3Mass Spectrometry[18]

Note: The increase in serine phosphorylation on IRS-1 can represent complex feedback mechanisms, some of which are inhibitory. However, the initial and predominant tyrosine phosphorylation is the key activating event.

Experimental Protocols

Accurate detection and quantification of pTyr1150 and downstream phosphorylation events are crucial for research in this field. Below are generalized yet detailed protocols for the immunoprecipitation and western blot analysis of the phosphorylated Insulin Receptor.

Protocol 1: Immunoprecipitation (IP) of Phosphorylated Insulin Receptor

This protocol is designed to isolate the Insulin Receptor from cell or tissue lysates to enrich it for subsequent analysis.

  • Cell/Tissue Lysis:

    • Culture cells to desired confluency and serum-starve overnight (e.g., in DMEM without FBS) to reduce basal phosphorylation.[19]

    • Stimulate cells with insulin (e.g., 100 nM) for a short duration (e.g., 5-15 minutes) at 37°C.

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate, sodium fluoride).

    • Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.[20]

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the primary antibody (e.g., anti-Insulin Receptor β) to the lysate (typically 1-5 µg of antibody per 500-1000 µg of total protein).[21]

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.

    • Pellet the beads by centrifugation and wash 3-4 times with ice-cold lysis buffer.[21]

    • After the final wash, aspirate the supernatant and resuspend the beads in Laemmli sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein from the beads.[21] The sample is now ready for SDS-PAGE.

Protocol 2: Western Blotting for pTyr1150

This protocol describes the detection of the phosphorylated receptor after separation by size.

  • SDS-PAGE and Transfer:

    • Load the immunoprecipitated samples (or total cell lysates if the antibody is of high quality and the protein is abundant) onto an SDS-polyacrylamide gel (e.g., 7.5% gel).[18][21]

    • Perform electrophoresis to separate proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-proteins, BSA is often preferred.[22]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IR Tyr1150/1151) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21][22]

    • For normalization, the membrane can be stripped and re-probed with an antibody against the total Insulin Receptor protein.

Experimental_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation (Enrichment) cluster_wb Western Blot (Detection) Cell_Culture 1. Cell Culture & Serum Starvation Stimulation 2. Insulin Stimulation Cell_Culture->Stimulation Lysis 3. Cell Lysis with Inhibitors Stimulation->Lysis Quantification 4. Protein Quantification Lysis->Quantification Pre_Clear 5. Pre-clearing Lysate Quantification->Pre_Clear Input Lysate Antibody_Inc 6. Overnight Primary Ab Incubation Pre_Clear->Antibody_Inc Bead_Capture 7. Protein A/G Bead Capture Antibody_Inc->Bead_Capture Wash 8. Wash Beads Bead_Capture->Wash Elution 9. Elute Protein Wash->Elution SDS_PAGE 10. SDS-PAGE Elution->SDS_PAGE Enriched Sample Transfer 11. Membrane Transfer SDS_PAGE->Transfer Block 12. Blocking Transfer->Block Primary_Ab 13. Primary Ab (anti-pTyr1150) Block->Primary_Ab Secondary_Ab 14. HRP-Secondary Ab Primary_Ab->Secondary_Ab Detect 15. ECL Detection & Imaging Secondary_Ab->Detect

Caption: Workflow for the detection of pTyr1150 via IP and Western Blot.

Relevance in Drug Development

The central role of the pTyr1150 signaling axis in controlling glucose homeostasis makes it a prime target for therapeutic intervention.

  • Insulin Sensitizers: Drugs that can enhance or prolong the phosphorylation state of Tyr1150 or downstream components like IRS-1 could improve insulin sensitivity in patients with type 2 diabetes.

  • Targeted Inhibitors: In certain cancers, the Insulin and IGF-1 receptor pathways are hyperactivated, contributing to tumor growth and survival. Selective inhibitors that prevent the phosphorylation of key tyrosines or block the binding of adaptor proteins like IRS-1 could represent a viable anti-cancer strategy.

  • Pathway-Biased Ligands: Developing ligands that can selectively activate the metabolic (IRS-PI3K-Akt) branch of the pathway over the mitogenic (Shc-MAPK) branch is a highly sought-after goal. Such a drug could provide the metabolic benefits of insulin signaling without promoting unwanted cell growth.

The pTyr1150 signaling cascade is a master regulator of cellular metabolism. A deep, technical understanding of its components, interactions, and regulation is indispensable for researchers and clinicians working to combat metabolic diseases and cancer. The protocols and pathways detailed in this guide provide a foundational framework for further investigation into this critical signaling hub.

References

A Technical Guide to the Discovery and Significance of Tyrosine 1150 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery of Tyrosine 1150 (Tyr1150) as a key phosphorylation site, its role in critical signaling pathways, and its implications for disease and therapeutic development. This document details the experimental methodologies that were instrumental in its discovery and presents quantitative data to underscore its significance.

Introduction: The Central Role of Tyrosine Phosphorylation

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch to regulate a vast array of cellular processes, including growth, differentiation, metabolism, and survival[1][2][3]. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, activate their intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues within their cytoplasmic domains and on downstream signaling partners[4][5][6].

The Insulin (B600854) Receptor (IR) is a prototypical RTK essential for maintaining glucose homeostasis[7][8]. It is a heterodimeric protein composed of two extracellular α-subunits and two transmembrane β-subunits[7]. The binding of insulin to the α-subunits induces a conformational change that activates the tyrosine kinase domain located on the intracellular portion of the β-subunits. This activation triggers a cascade of autophosphorylation events, creating docking sites for various substrate proteins and initiating downstream signaling pathways[7][9]. Among these autophosphorylation sites, the cluster of tyrosines in the activation loop of the kinase domain—Tyr1146, Tyr1150, and Tyr1151—is of paramount importance for the full activation of the receptor's kinase activity[9].

The Seminal Discovery of Tyr1150

The identification of Tyr1150 as a primary site of autophosphorylation was a landmark in understanding insulin receptor signaling. Early studies in the mid-1980s sought to pinpoint the specific tyrosine residues that were phosphorylated upon insulin stimulation.

A pivotal 1986 study provided compelling evidence for Tyr1150's role. Researchers synthesized peptides corresponding to potential autophosphorylation sites within the human insulin receptor's β-subunit. Through in vitro kinase assays, they demonstrated that a peptide containing the Tyr1150 sequence (amino acids 1142-1153) was a significantly better substrate for the purified insulin receptor kinase than peptides from other regions or even the Src peptide, a well-known tyrosine kinase substrate[10]. Microsequencing of the phosphorylated peptide confirmed that Tyr1150, and not the adjacent Tyr1146 or Tyr1151, was the residue phosphorylated in this in vitro setting[10].

To validate this finding in a cellular context, the same study used IM-9 cells labeled with radioactive phosphate (B84403) (³²P). Following insulin stimulation, the insulin receptor was isolated, and tryptic digestion of the β-subunit revealed an insulin-dependent phosphorylated peptide. This peptide was specifically immunoprecipitated by an antibody raised against the Tyr-1150-containing sequence, confirming that this region is indeed phosphorylated in intact cells[10]. These combined in vitro and in vivo results firmly established Tyr1150 as a preferential and physiologically relevant autophosphorylation site[10].

The Insulin Receptor Signaling Pathway

The phosphorylation of Tyr1150, along with Tyr1146 and Tyr1151, is a critical event that fully activates the insulin receptor kinase[9]. This triple phosphorylation within the activation loop creates a docking site for various adaptor molecules, most notably the Insulin Receptor Substrate (IRS) proteins[7]. The binding and subsequent phosphorylation of IRS proteins by the activated receptor initiate two major downstream signaling cascades: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the MAPK/ERK pathway, which is involved in mitogenic responses[7]. The dephosphorylation of the insulin receptor, a crucial step for signal termination, is mediated by protein-tyrosine phosphatases like PTP1B, which recognizes and binds to the phosphorylated Tyr1146, Tyr1150, and Tyr1151 residues[8][11].

Insulin_Signaling_Pathway Insulin Receptor Signaling Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pY1146_1150_1151 pTyr1146 / pTyr1150 / pTyr1151 (Activation Loop) IR->pY1146_1150_1151 Autophosphorylation IRS IRS Proteins pY1146_1150_1151->IRS recruits & phosphorylates Shc Shc pY1146_1150_1151->Shc recruits & phosphorylates PTP1B PTP1B pY1146_1150_1151->PTP1B dephosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates Metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mitogenic Mitogenic Effects (Gene Expression, Cell Growth) ERK->Mitogenic

Caption: Insulin binding triggers IR autophosphorylation at Tyr1150, initiating downstream PI3K/Akt and MAPK pathways.

Quantitative Analysis of Tyr1150 Phosphorylation

Quantitative studies have been essential to delineate the importance of Tyr1150 phosphorylation relative to other sites and under different conditions.

Table 1: In Vitro Phosphorylation of Synthetic Peptides by Insulin Receptor Kinase

Peptide Sequence (Corresponding Residues)Relative Phosphorylation Rate (%)Key FindingReference
Peptide 1150 (1142-1153)100Serves as the best substrate among the tested peptides.[10]
Peptide 960 (952-961)< 10Significantly lower phosphorylation compared to Peptide 1150.[10]
Peptide 1316 (1313-1329)< 10Significantly lower phosphorylation compared to Peptide 1150.[10]
Src Peptide (Tyr-416)~25Less efficiently phosphorylated than the preferred insulin receptor site.[10]
Data are relative to the phosphorylation rate of Peptide 1150, which was set to 100%.

Table 2: Effect of Palmitoylcarnitine on Insulin-Stimulated IR Phosphorylation

| Condition | Relative Phosphorylation of IR (Tyr1151*) | Key Finding | Reference | | :--- | :--- | :--- | | Control (Unstimulated) | Baseline | - |[8] | | 10 nM Insulin | 25-fold increase vs. Control | Insulin robustly stimulates IR phosphorylation. |[8] | | 10 nM Insulin + 10 µM Palmitoylcarnitine | 35% decrease vs. Insulin alone | Palmitoylcarnitine impairs insulin-induced IR phosphorylation. |[8] | *Note: The antibody used in this study detects phosphorylation at Tyr1150/1151. The data reflects the combined phosphorylation status of these sites.

Key Experimental Protocols

The discovery and characterization of Tyr1150 phosphorylation rely on a combination of biochemical, cellular, and analytical techniques.

General Workflow for Phosphorylation Site Identification

The modern approach to identifying phosphorylation sites involves a multi-step process combining protein enrichment with high-resolution mass spectrometry.

Experimental_Workflow Workflow for Phosphorylation Site Identification A Cell Lysis & Protein Extraction B Protein Digestion (e.g., Trypsin) A->B C Phosphopeptide Enrichment (e.g., TiO2, IMAC, pTyr Antibody) B->C D Liquid Chromatography (LC) Separation C->D E Tandem Mass Spectrometry (MS/MS) Analysis D->E F Database Searching & Data Analysis E->F G Identification of Phosphorylated Peptides & Localization of Phosphosites F->G

Caption: A typical proteomics workflow for the identification and localization of protein phosphorylation sites.

Protocol: Immunoprecipitation and Western Blotting for Phospho-IR (Tyr1150/1151)

This method is used to detect the phosphorylation status of the insulin receptor at specific sites in response to stimuli.

  • Cell Culture and Stimulation:

    • Culture cells (e.g., CHO-IR, IM-9) to 80-90% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Stimulate cells with insulin (e.g., 100 nM) for 5-10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (IP):

    • Quantify protein concentration in the supernatant.

    • Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-Insulin Receptor β-subunit antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.

    • Wash the beads 3-4 times with cold lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for Phospho-IR (Tyr1150/1151) overnight at 4°C[12][13].

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total Insulin Receptor β-subunit.

Protocol: In Vitro Kinase Assay with Synthetic Peptides

This assay directly measures the ability of a kinase to phosphorylate a specific substrate peptide.

  • Reagents and Materials:

    • Purified, active Insulin Receptor kinase.

    • Synthetic peptides corresponding to the sequence around Tyr1150 and control peptides[10].

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).

    • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase Reaction:

    • Set up the reaction mixture in the kinase buffer containing the purified IR kinase and the specific synthetic peptide substrate.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction and Measuring Incorporation:

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P into the peptide using a scintillation counter.

  • Analysis:

    • Compare the radioactivity counts between different peptide substrates to determine the relative phosphorylation efficiency. This allows for the identification of preferred phosphorylation sequences[10].

Role in Disease and Drug Development

The critical role of Tyr1150 phosphorylation in insulin signaling makes it central to both health and disease.

  • Insulin Resistance and Type 2 Diabetes: Impaired autophosphorylation of the insulin receptor, including at the Tyr1150/1151 sites, is a hallmark of insulin resistance[7]. Factors that decrease this phosphorylation, such as certain long-chain acylcarnitines that activate the PTP1B phosphatase, contribute to the pathology of insulin resistance[8]. Therefore, strategies to enhance or preserve the phosphorylation status of these key tyrosine residues are a major focus of research for diabetes therapeutics.

  • Cancer: The Insulin Receptor and the highly homologous IGF-1 Receptor share an equivalent tyrosine cluster in their activation loops (Tyr1150/1151 in IR and Tyr1135/1136 in IGF-1R)[9]. Aberrant activation and phosphorylation of these receptors are implicated in the growth and survival of many cancers[12]. Similarly, other RTKs, such as the MET proto-oncogene, drive an "invasive growth" program in tumors when their kinase activity is pathologically activated through mutation, amplification, or overexpression[5][6][14]. While Tyr1150 is specific to the insulin receptor, the principle of targeting key activation loop tyrosines is a cornerstone of modern oncology. Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies are designed to block the aberrant signaling from these receptors, and understanding the precise mechanisms of activation, including the phosphorylation of specific residues, is crucial for developing more effective and targeted cancer therapies[3][14].

Conclusion

The discovery of Tyr1150 as a key autophosphorylation site in the insulin receptor was a foundational step in elucidating the molecular mechanisms of insulin action. In vitro and in vivo experiments conclusively demonstrated its preferential phosphorylation, establishing its role as a critical switch for kinase activation. The subsequent phosphorylation cascade, initiated by the activated Tyr1150-containing loop, governs fundamental cellular decisions related to metabolism and growth. Dysregulation of this phosphorylation event is directly implicated in major human diseases, including diabetes and cancer, making the insulin receptor and its signaling pathway a prime target for ongoing and future drug development efforts. The experimental approaches detailed herein continue to be fundamental tools for researchers and scientists working to unravel the complexities of cellular signaling and to design the next generation of targeted therapeutics.

References

The Pivotal Role of Insulin Receptor pTyr1150 in Orchestrating Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphorylation of the insulin (B600854) receptor (IR) on specific tyrosine residues is a critical initiating event in the complex signaling cascade that governs glucose homeostasis. Among these, the phosphorylation of tyrosine 1150 (pTyr1150), located within the activation loop of the IR kinase domain, represents a key regulatory node. This technical guide provides a comprehensive overview of the function of IR pTyr1150 in glucose metabolism, detailing its role in downstream signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of insulin signaling and develop novel therapeutics for metabolic disorders.

Introduction

Insulin, the primary anabolic hormone, exerts its profound effects on glucose metabolism by binding to and activating its cell surface receptor, a receptor tyrosine kinase. This activation triggers a rapid autophosphorylation of several tyrosine residues within the intracellular domain of the receptor, creating docking sites for a myriad of downstream signaling molecules. The activation loop of the kinase domain, containing the highly conserved tyrosine residues Tyr1146, Tyr1150, and Tyr1151 (numbering based on the human insulin receptor isoform B), is of particular importance. Phosphorylation of this triad (B1167595) is essential for the full activation of the receptor's kinase activity, amplifying the insulin signal and propagating it throughout the cell.

While the importance of the entire activation loop is well-established, emerging evidence points to a distinct and crucial role for the phosphorylation of Tyr1150. Studies have shown that Tyr1150 is a preferred initial autophosphorylation site and that its phosphorylation state can selectively dictate the downstream signaling pathways that are activated, ultimately influencing the magnitude and nature of the cellular metabolic response.[1] This guide will delve into the specific contributions of pTyr1150 to the regulation of glucose metabolism.

The pTyr1150-Initiated Signaling Cascade

The phosphorylation of Tyr1150 serves as a critical conformational switch that enhances the catalytic activity of the insulin receptor kinase. This heightened activity leads to the subsequent phosphorylation of other tyrosine residues on the receptor and on intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins.

Recruitment and Phosphorylation of IRS Proteins

Phosphorylated Tyr1150, as part of the activated kinase domain, facilitates the binding and subsequent tyrosine phosphorylation of IRS proteins (primarily IRS-1 and IRS-2). While the entire activated receptor contributes to this process, the conformation induced by pTyr1150 is thought to be particularly favorable for IRS recognition and phosphorylation. Once phosphorylated, IRS proteins act as signaling scaffolds, recruiting a host of downstream effector molecules containing Src homology 2 (SH2) domains.

Activation of the PI3K/Akt Pathway

A key event in insulin-mediated glucose metabolism is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The p85 regulatory subunit of PI3K binds to specific phosphotyrosine motifs on IRS proteins, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.[2][3][4]

Notably, some studies suggest that mono-phosphorylation of the insulin receptor at Tyr1150 can selectively activate the Akt pathway, highlighting its critical role in metabolic signaling.[5]

GLUT4 Translocation and Glucose Uptake

Activated Akt is a central player in the metabolic actions of insulin. One of its most critical functions is to promote the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues.[6][7][8] This process dramatically increases the capacity of these cells to take up glucose from the bloodstream. Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1, which are Rab-GTPase activating proteins that, when phosphorylated, relieve their inhibition of Rab proteins involved in GLUT4 vesicle trafficking and fusion with the plasma membrane. The precise quantitative contribution of pTyr1150 to this intricate process is an area of active investigation.

Signaling Pathway Diagram

Insulin_Signaling_pTyr1150 cluster_downstream Downstream Signaling IR IR pY1150 pTyr1150 IR->pY1150 IRS IRS pY1150->IRS Recruitment pIRS pIRS IRS->pIRS PI3K PI3K pIRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates pAkt pAkt Akt->pAkt Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Site_Directed_Mutagenesis start Start: IR Plasmid primer_design Design Mutagenic Primers (Y1150F) start->primer_design pcr PCR with High-Fidelity Polymerase primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform purify Plasmid Purification transform->purify sequence DNA Sequencing to Verify Mutation purify->sequence transfect Transfect into Mammalian Cells sequence->transfect end_node Functional Assays transfect->end_node pTyr1150_Glucose_Uptake pY1150 Phosphorylation of Tyr1150 IR_Kinase_Activity Increased IR Kinase Activity pY1150->IR_Kinase_Activity IRS_Phosphorylation IRS Tyrosine Phosphorylation IR_Kinase_Activity->IRS_Phosphorylation PI3K_Activation PI3K Activation IRS_Phosphorylation->PI3K_Activation Akt_Activation Akt Activation PI3K_Activation->Akt_Activation GLUT4_Translocation GLUT4 Translocation Akt_Activation->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

A Technical Guide to the Structural and Functional Consequences of Insulin Receptor Tyr1150 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Insulin (B600854) Receptor as a Central Regulator of Metabolism

The insulin receptor (IR) is a transmembrane receptor tyrosine kinase (RTK) that plays a pivotal role in regulating systemic glucose homeostasis, lipid metabolism, and cell growth and proliferation.[1][2] Dysregulation of IR signaling is a hallmark of type 2 diabetes, metabolic syndrome, and certain cancers, making it a critical target for therapeutic development. The receptor exists as a pre-formed (αβ)₂ dimer, where the extracellular α-subunits are responsible for insulin binding and the transmembrane β-subunits contain the intracellular tyrosine kinase domain.[2]

Upon insulin binding to the extracellular domain, the receptor undergoes a significant conformational change, which alleviates autoinhibition and brings the two intracellular kinase domains into close proximity. This initiates a cascade of trans-autophosphorylation events on specific tyrosine residues within the kinase domain's activation loop (A-loop), as well as in the juxtamembrane and C-terminal regions.[3] This autophosphorylation is the critical switch that transforms the kinase from an inactive to a fully active state, capable of phosphorylating downstream substrates like the Insulin Receptor Substrate (IRS) proteins and initiating intracellular signaling cascades.[2]

This guide focuses specifically on the phosphorylation of Tyrosine 1150 (Tyr1150), a key residue within the activation loop, detailing the profound structural rearrangements it induces and the subsequent impact on kinase activity and downstream signaling.

The Activation Loop: A Gatekeeper of Kinase Activity

The activation loop (A-loop) of the insulin receptor kinase (IRK) is a flexible segment of the polypeptide chain that, in the basal (unphosphorylated) state, acts as a pseudosubstrate. It physically occupies the kinase's active site, sterically hindering the binding of both ATP and protein substrates, thereby locking the enzyme in an inactive conformation.[3]

The A-loop of the human insulin receptor contains three key tyrosine residues that are subject to autophosphorylation: Tyr1146, Tyr1150, and Tyr1151 (note: alternative numbering schemes may refer to these as Tyr1158, Tyr1162, and Tyr1163).[3] While full activation is achieved upon tris-phosphorylation, the phosphorylation of Tyr1150 is a crucial, preferential event in this process.[4]

Structural Transformation Upon Tyr1150 Phosphorylation

The phosphorylation of Tyr1150 introduces a bulky, negatively charged phosphate (B84403) group into the A-loop, triggering a cascade of electrostatic and steric rearrangements that result in a dramatic conformational change. This transition is the fundamental molecular basis for the activation of the insulin receptor's kinase function.

From "Closed" to "Open" Conformation: The activation process is best described as a three-step conformational change:

  • DFG Motif Flip: The highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the A-loop undergoes a flip. In the inactive state, the aspartate residue faces away from the active site ("DFG-out"), while in the active state, it flips inward ("DFG-in") to coordinate a magnesium ion, which is essential for ATP binding and catalysis.

  • A-Loop Rotation: Phosphorylation of Tyr1150 causes the entire A-loop to swing out of the catalytic cleft. This movement, a rotation of nearly 180 degrees, relieves the autoinhibition and opens up the active site.[3] The newly introduced phosphotyrosine (pTyr1150) forms new stabilizing interactions that lock the A-loop into this "open" and active conformation.

  • αC Helix Movement: The final step involves an inward rotation of the αC helix, a key regulatory element in the N-terminal lobe of the kinase. This movement helps to correctly align key catalytic residues, such as a conserved glutamate (B1630785) in the αC helix with a conserved lysine (B10760008) in the β3-strand, forming a salt bridge that stabilizes the active state and properly orients ATP for phosphotransfer.

This entire process transforms the kinase from a catalytically incompetent state to a fully active enzyme, primed for substrate recognition and phosphorylation.

Figure 1: Activation Loop Conformational Change cluster_inactive Inactive State (Unphosphorylated) cluster_active Active State (Phosphorylated) Inactive_State Inactive Kinase Domain A_Loop_Closed A-Loop (Tyr1150) Blocks Active Site Inactive_State->A_Loop_Closed contains DFG_Out DFG-out Motif Inactive_State->DFG_Out aC_Helix_Out αC Helix (Out) Inactive_State->aC_Helix_Out Active_State Active Kinase Domain A_Loop_Open A-Loop (pTyr1150) Exposes Active Site A_Loop_Closed->A_Loop_Open Phosphorylation & Conformational Change Active_State->A_Loop_Open contains DFG_In DFG-in Motif Active_State->DFG_In aC_Helix_In αC Helix (In) Active_State->aC_Helix_In Substrate ATP & Substrate Binding Active_State->Substrate Enables Insulin Insulin Binding & ATP Insulin->Inactive_State Triggers Autophosphorylation

Caption: Conformational transition of the IRK upon Tyr1150 phosphorylation.

Quantitative Analysis of Phosphorylation-Induced Activation

The structural rearrangement of the activation loop has a profound and quantifiable effect on the kinase's catalytic activity. Autophosphorylation significantly enhances the efficiency of the enzyme.

Table 1: Impact of Autophosphorylation on Insulin Receptor Kinase Activity

Parameter Observation Fold Change Reference
Overall Phosphate Incorporation Increase in ³²P incorporation into the β-subunit in intact cells upon insulin stimulation. 4.5x [5]
Tyrosine-Specific Phosphorylation Increase in ³²P incorporation specifically into tyrosine residues in intact cells. 7x [5]

| Autophosphorylation Rate | Increase in the rate constant for the fast phase of the autophosphorylation reaction in vitro. | 10x |[6] |

While data for the mono-phosphorylated Tyr1150 state is limited, studies on synthetic peptide substrates reveal the kinetic properties of the fully activated kinase. The IRK shows a strong preference for substrates containing a Tyrosine-Methionine-X-Methionine (YMXM) motif.

Table 2: Kinetic Parameters of Activated IRK with YMXM Peptide Substrates

Peptide Substrate (from IRS-1) Kₘ (µM) kcat/Kₘ (x 10⁴ M⁻¹s⁻¹) Reference
YMXM Motif Peptide 1 24 2.1 [7]
YMXM Motif Peptide 2 92 0.6 [7]
YMXM Motif Peptide 3 36 1.9 [7]
Non-YMXM Peptide 300 (Not calculated) [7]

Data derived from studies on synthetic peptides corresponding to sequences in Insulin Receptor Substrate 1 (IRS-1).[7]

Downstream Signaling Pathways

Once activated by Tyr1150 and subsequent A-loop phosphorylation, the insulin receptor kinase phosphorylates key intracellular substrates, primarily the IRS protein family (IRS1-4) and Shc. This creates docking sites for SH2 domain-containing proteins, propagating the signal through two major pathways: the PI3K/Akt pathway and the Ras/MAPK pathway.

  • PI3K/Akt Pathway (Metabolic Actions): Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP₃, which in turn activates PDK1 and Akt (also known as Protein Kinase B). Activated Akt orchestrates most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell surface (leading to glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[2]

  • Ras/MAPK Pathway (Mitogenic Actions): Phosphorylated IRS or Shc proteins can also recruit the Grb2-SOS complex, which activates the small G-protein Ras. This initiates the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), which primarily regulates gene expression related to cell growth, proliferation, and differentiation.

Figure 2: Insulin Receptor Signaling Pathways cluster_pi3k PI3K / Akt Pathway (Metabolic) cluster_mapk Ras / MAPK Pathway (Mitogenic) Insulin Insulin IR Insulin Receptor (IR) (Inactive) Insulin->IR binds IR_Active Activated IR (pTyr1150) IR->IR_Active Autophosphorylation (Tyr1150) IRS IRS-1 IR_Active->IRS phosphorylates Shc_Grb2 Shc / Grb2-SOS IR_Active->Shc_Grb2 phosphorylates PI3K PI3K IRS->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Ras Ras Shc_Grb2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression (Growth, Proliferation) ERK->Gene

Caption: Major signaling cascades initiated by the activated insulin receptor.

Experimental Protocols

Investigating the phosphorylation state and activity of the insulin receptor is fundamental to research in this field. Below are detailed methodologies for key experiments.

Protocol: Immunoprecipitation (IP) and Western Blot (WB) for Phospho-IR

This protocol is designed to isolate the insulin receptor from cell lysates and determine its phosphorylation status at Tyr1150/1151.

A. Solutions and Reagents

  • Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., from Cell Signaling Technology), supplemented immediately before use with 1 mM PMSF and a cocktail of protease and phosphatase inhibitors.

  • Wash Buffer: 1X PBS, ice-cold.

  • Antibodies:

    • Primary IP Antibody: Rabbit mAb against total Insulin Receptor β-subunit.

    • Primary WB Antibody: Rabbit mAb specific for Phospho-Insulin Receptor β (pTyr1150/1151) (e.g., Cell Signaling #3024).[8]

    • Secondary Antibody: Anti-rabbit IgG, HRP-linked.

  • Beads: Protein A or Protein G Agarose/Magnetic Beads.

  • Elution Buffer: 3X SDS Sample Buffer with DTT.

B. Cell Culture and Stimulation

  • Culture cells (e.g., HepG2, 3T3-L1 adipocytes) to 80-90% confluency.

  • Serum-starve the cells overnight to reduce basal signaling.

  • Stimulate cells with insulin (e.g., 100 nM) for a short duration (e.g., 5-10 minutes) at 37°C. Include an unstimulated control.

  • Immediately stop the stimulation by placing plates on ice and aspirating the media.

C. Lysate Preparation

  • Wash cells once with ice-cold 1X PBS.

  • Add 0.5 mL of ice-cold Cell Lysis Buffer to each 10 cm plate.

  • Scrape cells off the plate and transfer the lysate to a microcentrifuge tube.

  • Sonicate or vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

D. Immunoprecipitation

  • Dilute 500-1000 µg of protein lysate with lysis buffer to a final volume of 500 µL.

  • Add 2-4 µg of the primary IP antibody (anti-total IR-β).

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 30 µL of a 50% slurry of Protein A/G beads.

  • Incubate with gentle rotation for an additional 1-3 hours at 4°C.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

  • Carefully discard the supernatant. Wash the bead pellet three times with 1 mL of ice-cold lysis buffer.

E. Western Blotting

  • After the final wash, remove all supernatant. Add 30 µL of 3X SDS Sample Buffer to the bead pellet.

  • Boil the sample for 5 minutes at 95-100°C to elute proteins and denature them.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature (e.g., in 5% BSA in TBST).

  • Incubate the membrane with the primary WB antibody (anti-pTyr1150/1151) overnight at 4°C.

  • Wash the membrane, then incubate with the HRP-linked secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.

Figure 3: Experimental Workflow for IP-Western Blot cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation (IP) cluster_wb Western Blot (WB) Start 1. Culture & Serum Starve Cells Stimulate 2. Stimulate with Insulin Start->Stimulate Lyse 3. Lyse Cells & Clarify Lysate Stimulate->Lyse Antibody 4. Add anti-IR-β Antibody to Lysate Lyse->Antibody Beads 5. Add Protein A/G Beads Antibody->Beads Wash 6. Wash Beads to Remove Non-specific Proteins Beads->Wash Elute 7. Elute Proteins from Beads Wash->Elute Gel 8. SDS-PAGE & Transfer Elute->Gel Probe 9. Probe with anti-pTyr1150 Antibody Gel->Probe Detect 10. Detect Chemiluminescent Signal Probe->Detect

Caption: Workflow for analyzing insulin receptor phosphorylation via IP-WB.

Protocol: In Vitro Kinase Assay

This protocol measures the catalytic activity of purified insulin receptor kinase by quantifying the transfer of phosphate from ATP to a synthetic peptide substrate.

A. Solutions and Reagents

  • Kinase: Recombinant, purified insulin receptor kinase domain (IRK).

  • Substrate: Synthetic peptide containing a tyrosine residue, preferably a YMXM motif (e.g., biotinylated poly-Glu-Tyr).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT.

  • ATP Solution: 100 µM ATP in kinase buffer. For radiometric assay, spike with [γ-³²P]ATP.

  • Stop Solution: 75 mM phosphoric acid.

B. Assay Procedure

  • Pre-activation (Autophosphorylation): Before the main assay, pre-incubate the purified IRK with 1 mM ATP and 10 mM MgCl₂ for 30 minutes at 30°C to ensure it is fully autophosphorylated and activated. Remove excess ATP via a desalting column if necessary.[9]

  • Reaction Setup: In a 96-well plate, prepare the reaction mix. For a 50 µL final volume:

    • 25 µL of 2X Kinase Buffer.

    • 5 µL of peptide substrate (to a final concentration near its Kₘ, e.g., 50-100 µM).

    • 10 µL of pre-activated IRK solution.

    • (Optional) 5 µL of inhibitor compound or vehicle control.

  • Initiate Reaction: Add 5 µL of the 10X ATP solution (final concentration 10 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution.

C. Detection (Example: Non-Radioactive Biotinylated Peptide)

  • Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 1 hour to capture the biotinylated peptide.

  • Wash the plate to remove unincorporated ATP and non-biotinylated components.

  • Add a phosphotyrosine-specific antibody conjugated to HRP. Incubate for 1 hour.

  • Wash the plate thoroughly.

  • Add a colorimetric HRP substrate (e.g., TMB).

  • Stop the color development with acid and read the absorbance at 450 nm on a plate reader. The signal intensity is directly proportional to the kinase activity.

Conclusion and Implications for Drug Development

The phosphorylation of Tyr1150 is a linchpin in the activation of the insulin receptor. The detailed structural understanding of how this single post-translational modification switches the kinase from an "off" to an "on" state provides a clear mechanistic framework for its function. This knowledge is invaluable for drug development professionals. For instance, designing small molecules that either stabilize the inactive, "closed" conformation of the A-loop or block the substrate-binding site of the "open" conformation are viable strategies for developing IR kinase inhibitors. Conversely, understanding the activation mechanism could inform the design of novel IR agonists or sensitizers that promote the active conformation to combat insulin resistance. The experimental protocols outlined herein provide the essential tools for screening and characterizing such compounds in a preclinical setting.

References

The Role of Tyrosine 1150 Phosphorylation in the Genesis of Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a complex multifactorial condition characterized by an attenuated cellular response to insulin. At the core of this phenomenon lies the intricate signaling cascade initiated by the insulin receptor (IR), a receptor tyrosine kinase. A pivotal event in this cascade is the autophosphorylation of specific tyrosine residues within the IR's intracellular domain upon insulin binding. Among these, the phosphorylation of Tyrosine 1150 (pTyr1150), located within the activation loop of the kinase domain, is of paramount importance. This technical guide provides an in-depth exploration of the critical role of pTyr1150 in insulin signaling and how its dysregulation contributes to the development of insulin resistance. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols for studying pTyr1150, and visualize the associated signaling pathways.

The Central Role of pTyr1150 in Insulin Receptor Activation and Signaling

The insulin receptor is a heterotetrameric protein consisting of two extracellular α-subunits and two transmembrane β-subunits. The intracellular portion of the β-subunits contains the tyrosine kinase domain. Upon insulin binding to the α-subunits, a conformational change is induced, leading to the autophosphorylation of several tyrosine residues on the β-subunits. The phosphorylation of the activation loop, which includes Tyr1146, Tyr1150, and Tyr1151, is a critical step for the full activation of the receptor's kinase activity.

Phosphorylation of Tyr1150, in particular, serves two primary functions:

  • Stabilization of the Activated State: The introduction of a negatively charged phosphate (B84403) group at Tyr1150 induces a significant conformational change in the activation loop. This repositions the loop, allowing unrestricted access of ATP and protein substrates to the kinase active site.

  • Creation of Docking Sites: The pTyr1150 residue, along with adjacent phosphorylated tyrosines, forms a docking site for various downstream adaptor proteins, most notably Insulin Receptor Substrate 1 (IRS-1) and Shc (Src homology 2 domain-containing). These proteins bind to the activated receptor via their phosphotyrosine-binding (PTB) domains.

Once docked, IRS-1 and Shc are themselves phosphorylated by the activated insulin receptor, initiating two major downstream signaling pathways:

  • The PI3K/Akt Pathway: Primarily initiated by IRS-1, this pathway is crucial for most of the metabolic actions of insulin, including glucose uptake, glycogen (B147801) synthesis, and lipid metabolism.

  • The Ras/MAPK Pathway: Primarily initiated by Shc, this pathway is mainly involved in the mitogenic effects of insulin, such as cell growth and proliferation.

pTyr1150 Dysregulation in Insulin Resistance

A decrease in the phosphorylation of Tyr1150 is a key molecular event in the development of insulin resistance. When Tyr1150 phosphorylation is impaired, the kinase activity of the insulin receptor is blunted, leading to a significant reduction in the phosphorylation of IRS-1 and Shc. This, in turn, attenuates the downstream signaling cascades, resulting in a diminished cellular response to insulin.

Several factors can contribute to the decreased phosphorylation of Tyr1150 in insulin-resistant states:

  • Increased Activity of Protein Tyrosine Phosphatases (PTPs): Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling that directly dephosphorylates the insulin receptor, including the pTyr1150 residue.[1][2] In conditions of obesity and insulin resistance, the expression and activity of PTP1B are often elevated.[3][4]

  • Serine/Threonine Phosphorylation: Pro-inflammatory cytokines and other stress signals can activate serine/threonine kinases that phosphorylate the insulin receptor and IRS proteins. This serine phosphorylation can inhibit tyrosine phosphorylation, including that of Tyr1150.

  • Genetic Mutations: Although rare, mutations in the insulin receptor gene can directly impair its kinase activity or its ability to be autophosphorylated.[5]

Quantitative Data on pTyr1150 in Insulin Resistance

The following tables summarize the observed changes in insulin receptor Tyr1150/1151 phosphorylation under conditions that model insulin resistance. While a single comprehensive quantitative dataset is not available, the collective evidence from multiple studies using Western blot analysis indicates a consistent decrease in pTyr1150/1151 levels in insulin-resistant states.

Table 1: pTyr1150/1151 Levels in a High-Glucose-Induced Insulin Resistance Model

Cell LineTreatmentDurationFold Change in pTyr1150/1151 (vs. Control)Reference
Retinal Endothelial Cells25 mM D-glucoseNot SpecifiedDecreased (qualitative)[6]
HepG225 mM D-glucose24 hoursDecreased (qualitative)[7]

Table 2: pTyr1150/1151 Levels in Palmitate-Induced Insulin Resistance Models

Cell LineTreatmentDurationFold Change in pTyr1150/1151 (vs. Control)Reference
HepG20.25 mM Palmitate16 hoursDecreased (qualitative)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of pTyr1150 in insulin resistance.

Induction of Insulin Resistance in Cell Culture

Several in vitro models have been established to mimic the conditions of insulin resistance.[6][7][9]

4.1.1 High Glucose and High Insulin Treatment (HepG2 cells)

  • Cell Culture: Culture HepG2 cells in RPMI medium supplemented with 10% FBS, 100 U/mL penicillin, and 1% streptomycin (B1217042) at 37°C in 5% CO2.

  • Plating: Plate cells in 6-well plates and allow them to adhere for 24 hours.

  • Serum Starvation and High Glucose: Change the medium to FBS-free RPMI containing 25 mM D-glucose and incubate for 24 hours.

  • Insulin Treatment: Add 100 nM insulin to the medium and incubate for an additional 10 minutes to 24 hours, depending on the experimental endpoint.

  • Harvesting: Harvest the cells for downstream analysis (e.g., Western blotting).

4.1.2 Palmitate Treatment (HepG2 cells) [8]

  • Palmitate-BSA Conjugate Preparation: Dissolve palmitate in ethanol (B145695) and then conjugate to fatty acid-free BSA in PBS.

  • Cell Treatment: Treat HepG2 cells with the palmitate-BSA conjugate (e.g., 0.25 mM palmitate) for 16-24 hours.

  • Insulin Stimulation: Stimulate the cells with 1 nM insulin for 10 minutes before harvesting.

Immunoprecipitation of Insulin Receptor and Western Blotting for pTyr1150[10][11][12]
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Incubate 500 µg to 1 mg of protein lysate with an anti-insulin receptor antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Sample Preparation:

    • Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pTyr1150/1151 of the insulin receptor overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To control for loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.

In Vitro Insulin Receptor Kinase Assay[13][14][15]

This assay measures the ability of the insulin receptor to phosphorylate a synthetic peptide substrate.

  • Reaction Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Substrate: Use a synthetic peptide containing the tyrosine residue corresponding to Tyr1150 (e.g., Biotin-KKK-EEEEYMMMM-NH2).[5]

  • Kinase Reaction:

    • In a microplate, combine the purified or immunoprecipitated insulin receptor, the synthetic peptide substrate, and the kinase reaction buffer.

    • Initiate the reaction by adding ATP (e.g., 100 µM).

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding EDTA.

    • Detect the phosphorylated peptide using a phosphotyrosine-specific antibody in an ELISA format or by using methods such as AlphaScreen or mass spectrometry.

Visualization of Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the role of pTyr1150 in insulin signaling and resistance.

Insulin Signaling Pathway Initiated by pTyr1150

Insulin_Signaling_pTyr1150 Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR binds pIR Activated Insulin Receptor (pTyr1150/1151) IR->pIR Autophosphorylation (Tyr1150/1151) IRS1 IRS-1 pIR->IRS1 recruits via PTB domain Shc Shc pIR->Shc recruits via PTB domain pIRS1 pIRS-1 IRS1->pIRS1 phosphorylation PI3K PI3K pIRS1->PI3K activates pShc pShc Shc->pShc phosphorylation Grb2_SOS Grb2/SOS pShc->Grb2_SOS activates Akt Akt PI3K->Akt activates pAkt pAkt Akt->pAkt phosphorylation Metabolic Metabolic Effects (Glucose Uptake, etc.) pAkt->Metabolic Ras Ras Grb2_SOS->Ras activates MAPK MAPK Pathway Ras->MAPK Mitogenic Mitogenic Effects (Cell Growth, etc.) MAPK->Mitogenic Insulin_Resistance_pTyr1150 Obesity_Inflammation Obesity / Chronic Inflammation PTP1B PTP1B Obesity_Inflammation->PTP1B increases activity pIR Activated Insulin Receptor (pTyr1150/1151) PTP1B->pIR dephosphorylates IR_inactive Inactive Insulin Receptor pIR->IR_inactive IRS1_Shc IRS-1 / Shc IR_inactive->IRS1_Shc fails to recruit and phosphorylate Downstream Downstream Signaling (PI3K/Akt, MAPK) IRS1_Shc->Downstream reduced activation Insulin_Response Reduced Insulin Response (Insulin Resistance) Downstream->Insulin_Response Experimental_Workflow_pTyr1150 Cell_Culture 1. Cell Culture (e.g., HepG2) Induction 2. Induce Insulin Resistance (High Glucose / Palmitate) Cell_Culture->Induction Stimulation 3. Insulin Stimulation (e.g., 100 nM, 10 min) Induction->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis IP 5. Immunoprecipitation (anti-Insulin Receptor) Lysis->IP WB 6. Western Blot (anti-pTyr1150) IP->WB Analysis 7. Data Analysis (Quantify pTyr1150 levels) WB->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of insulin (B600854) receptor (IR) phosphorylation at tyrosine 1150 (pTyr1150) in the proliferation of cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and metabolic disease research. Herein, we dissect the core signaling pathways emanating from this specific phosphorylation event, present quantitative data on its impact on cell proliferation, and provide detailed experimental protocols for its study.

Introduction: Insulin Receptor Signaling and its Aberration in Cancer

The insulin receptor, a receptor tyrosine kinase, is a key regulator of cellular metabolism, growth, and proliferation. Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation of several tyrosine residues within its intracellular kinase domain. Among these, the phosphorylation of tyrosine 1150, located within the activation loop of the kinase domain, is a critical event that significantly amplifies the receptor's catalytic activity. This hyperactivation of the insulin receptor is increasingly implicated in the pathogenesis of various cancers, where it can drive uncontrolled cell division and survival. This guide focuses specifically on the signaling cascades initiated by pTyr1150 and their direct consequences on the proliferative capacity of cancer cells.

Signaling Pathways Activated by Insulin Receptor pTyr1150

The phosphorylation of Tyr1150 serves as a crucial signaling hub, recruiting and activating a cascade of downstream effector proteins. This leads to the activation of two major signaling pathways with profound implications for cancer cell proliferation: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The PI3K/AKT Signaling Pathway

Activation of the PI3K/AKT pathway is a central event in insulin-mediated cell growth and survival.[1][2] Upon phosphorylation of Tyr1150, the insulin receptor substrate (IRS) proteins (primarily IRS-1 and IRS-2) are recruited to the activated receptor and subsequently phosphorylated.[3] Phosphorylated IRS proteins act as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT then phosphorylates a plethora of downstream targets that promote cell cycle progression, inhibit apoptosis, and stimulate protein synthesis, all of which contribute to enhanced cancer cell proliferation.[1][2]

PI3K_AKT_Pathway Insulin Insulin IR Insulin Receptor (pTyr1150) Insulin->IR IRS IRS Proteins IR->IRS recruits & phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Effectors AKT->Downstream phosphorylates Proliferation Cell Proliferation Downstream->Proliferation

Figure 1: The PI3K/AKT signaling pathway initiated by IR pTyr1150.
The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by the insulin receptor that plays a significant role in mitogenesis.[4] This pathway can be activated through two main routes following IR autophosphorylation. One route involves the phosphorylation of IRS proteins, which then recruit the Growth factor receptor-bound protein 2 (Grb2). Grb2, in a complex with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor, activates the small G-protein Ras. Alternatively, the IR can directly phosphorylate the Src homology 2 domain-containing (Shc) protein. Phosphorylated Shc also binds to the Grb2-SOS complex, leading to Ras activation. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.

MAPK_ERK_Pathway Insulin Insulin IR Insulin Receptor (pTyr1150) Insulin->IR IRS IRS Proteins IR->IRS phosphorylates Shc Shc IR->Shc phosphorylates Grb2_SOS Grb2-SOS Complex IRS->Grb2_SOS recruits Shc->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription phosphorylates Proliferation Cell Proliferation Transcription->Proliferation

Figure 2: The MAPK/ERK signaling pathway activated by IR pTyr1150.

Quantitative Impact of pTyr1150 on Cancer Cell Proliferation

While the qualitative link between insulin receptor signaling and cancer cell proliferation is well-established, quantitative data specifically dissecting the contribution of pTyr1150 is crucial for targeted drug development. Studies involving site-directed mutagenesis, where Tyr1150 is replaced with a non-phosphorylatable amino acid like phenylalanine (Y1150F), have begun to shed light on this.

It is important to note that the impact of pTyr1150 on proliferation can be cell-type specific. For instance, a study utilizing an intrabody that specifically targets IR pY1150 in colorectal cancer (CRC) cells found that while it inhibited insulin-mediated phosphorylation of downstream effectors like IRS and Akt, it did not significantly alter cell proliferation.[5] This suggests that in some cancer types, other signaling pathways may compensate for the inhibition of this specific phosphorylation site, or that the metabolic effects of insulin signaling are more dominant than the mitogenic ones in these cells.

Conversely, studies in other cancer models have demonstrated a more direct link. For example, in endocrine-resistant breast cancer cells, which exhibit increased sensitivity to insulin, enhanced proliferation is observed at lower insulin concentrations compared to their parental, sensitive counterparts.[6][7] While not directly mutating Tyr1150, these studies highlight the heightened reliance of certain cancer subtypes on insulin-driven proliferation, a process critically dependent on robust kinase activation via pTyr1150.

Cell LineExperimental ApproachProliferation AssayKey FindingsReference
Colorectal Cancer (CRC) CellsIntrabody targeting pTyr1150Not specifiedNo significant alteration in cell proliferation, migration, or invasion.[5]
Endocrine-Resistant Breast Cancer Cells (TamR)Comparison with parental cellsMonolayer growth and soft agar (B569324) assaysGreater proliferation and colony formation at lower insulin concentrations compared to parental cells.[6][7]
LCC6 and T47D Breast Cancer CellsshRNA-mediated downregulation of Insulin ReceptorAnchorage-independent growthReduced IR expression led to fewer colonies formed.[8][9]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in this guide.

Site-Directed Mutagenesis of Insulin Receptor Tyr1150

This protocol outlines the generation of an insulin receptor construct where tyrosine 1150 is mutated to phenylalanine (Y1150F) to prevent its phosphorylation.

SDM_Workflow Plasmid Wild-Type IR Plasmid DNA PCR PCR Amplification Plasmid->PCR Primers Mutagenic Primers (Y1150F) Primers->PCR Digestion Dpnl Digestion of Parental DNA PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Sequencing DNA Sequencing Verification Transformation->Sequencing Transfection Transfection into Cancer Cells Sequencing->Transfection

Figure 3: Workflow for Site-Directed Mutagenesis of Insulin Receptor.

Materials:

  • Wild-type human insulin receptor expression plasmid

  • Mutagenic primers containing the Y1150F mutation

  • High-fidelity DNA polymerase

  • Dpnl restriction enzyme

  • Competent E. coli cells

  • DNA sequencing services

  • Lentiviral packaging plasmids and cell lines (for stable expression)

  • Target cancer cell lines

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (tyrosine to phenylalanine at position 1150). The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using the wild-type IR plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • Dpnl Digestion: Digest the PCR product with Dpnl restriction enzyme for 1 hour at 37°C. Dpnl specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the Dpnl-treated DNA into competent E. coli cells and plate on selective agar plates.

  • Plasmid Purification and Sequencing: Isolate plasmid DNA from several colonies and verify the presence of the Y1150F mutation and the absence of other mutations by DNA sequencing.

  • Lentiviral Production and Transduction: For stable expression, co-transfect the verified mutant IR plasmid with lentiviral packaging plasmids into a packaging cell line (e.g., HEK293T).[10][11][12][13] Harvest the lentiviral particles and transduce the target cancer cell line. Select for stably transduced cells using an appropriate antibiotic resistance marker.

Immunoprecipitation of Insulin Receptor and Western Blotting for pTyr1150

This protocol describes the isolation of the insulin receptor from cell lysates and the detection of its phosphorylation at Tyr1150.

IP_WB_Workflow Cells Insulin-Stimulated Cancer Cells Lysis Cell Lysis Cells->Lysis IP Immunoprecipitation with anti-IR Ab Lysis->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution PAGE SDS-PAGE Elution->PAGE Transfer Western Blot Transfer PAGE->Transfer Probing Probing with anti-pTyr1150 Ab Transfer->Probing Detection Detection Probing->Detection

Figure 4: Workflow for Immunoprecipitation and Western Blotting.

Materials:

  • Cancer cells expressing wild-type or mutant insulin receptor

  • Serum-free cell culture medium

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-insulin receptor antibody for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., IP Lysis/Wash Buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-insulin receptor (pTyr1150/1151)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Stimulation: Plate cells and allow them to adhere. Serum-starve the cells for 18-24 hours.[8][14][15] Stimulate with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysate with the anti-insulin receptor antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-pTyr1150 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assays

The MTT assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Treat the cells with insulin or other compounds as required for the experiment and incubate for the desired duration (e.g., 24-72 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.

The BrdU assay directly measures DNA synthesis, providing a more specific measure of cell proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plate reader

Procedure:

  • Cell Plating and Treatment: Seed and treat cells as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C to allow BrdU to be incorporated into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA by adding the Fixing/Denaturing solution for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature.

    • Add the stop solution and measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Conclusion

The phosphorylation of tyrosine 1150 in the insulin receptor is a pivotal event that unleashes the full catalytic potential of the receptor, leading to the robust activation of the PI3K/AKT and MAPK/ERK signaling pathways. These pathways are central to the regulation of cell proliferation, and their dysregulation is a hallmark of many cancers. While the precise quantitative contribution of pTyr1150 to cancer cell proliferation can be context-dependent, its fundamental role in initiating these pro-proliferative signals is undeniable. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate link between insulin receptor signaling and cancer, paving the way for the development of novel therapeutic strategies that target this critical signaling node.

References

Downstream Effectors and Substrates of Insulin Receptor pTyr1150: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream effectors and substrates of the insulin (B600854) receptor (IR) following autophosphorylation at tyrosine 1150 (pTyr1150). This critical phosphorylation event within the kinase domain's activation loop is a pivotal moment in insulin signaling, initiating a cascade of intracellular events that regulate metabolism, gene expression, and cell growth. This document details the key protein interactions, summarizes quantitative data, provides exemplary experimental protocols, and visualizes the intricate signaling pathways.

Introduction to Insulin Receptor Activation and pTyr1150

The insulin receptor is a receptor tyrosine kinase (RTK) that exists as a disulfide-linked dimer of two α and two β subunits. Upon insulin binding to the extracellular α-subunits, a conformational change is induced, leading to the autophosphorylation of several tyrosine residues on the intracellular β-subunits. The phosphorylation of Tyr1150, located within the activation loop of the kinase domain, is a crucial step that dramatically increases the receptor's catalytic activity towards its downstream substrates. This event serves as a primary docking site for a host of signaling molecules, thereby propagating the insulin signal throughout the cell.

Primary Downstream Signaling Pathways

The phosphorylation of Tyr1150 and adjacent tyrosine residues creates a scaffold for the recruitment and activation of two major signaling pathways that govern the majority of insulin's physiological effects: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to most of the metabolic actions of insulin, including glucose transport, glycogen (B147801) synthesis, and lipid metabolism. The key adapter proteins linking the activated insulin receptor to this pathway are the Insulin Receptor Substrate (IRS) proteins.

PI3K_Akt_Pathway IR Insulin Receptor (pTyr1150) IRS IRS-1 / IRS-2 IR->IRS Binds via PTB domain PI3K PI3K (p85/p110) IRS->PI3K Recruits p85 subunit via SH2 domain PIP3 PIP3 PI3K->PIP3 Catalyzes conversion PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits and activates Akt Akt/PKB PDK1->Akt Phosphorylates Metabolic_Actions Metabolic Actions (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic_Actions Mediates

Figure 1: The PI3K/Akt signaling pathway initiated by the activated insulin receptor.
The Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is primarily involved in the mitogenic effects of insulin, such as cell growth, proliferation, and differentiation. This pathway is often initiated through the recruitment of the adapter protein Shc.

Ras_MAPK_Pathway IR Insulin Receptor (pTyr1150) Shc Shc IR->Shc Binds via PTB domain Grb2 Grb2 Shc->Grb2 Recruits via SH2 domain Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates (GDP -> GTP) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression Translocates to nucleus and regulates transcription factors

Figure 2: The Ras/MAPK signaling pathway downstream of the insulin receptor.

Key Downstream Effectors and Substrates

Several key proteins are directly or indirectly targeted by the activated insulin receptor kinase. These include docking proteins that lack intrinsic enzymatic activity but serve to recruit other signaling molecules, as well as enzymes that are directly regulated by phosphorylation.

Insulin Receptor Substrate (IRS) Proteins

The IRS family, particularly IRS-1 and IRS-2, are the primary substrates of the insulin receptor kinase.[1] They are large docking proteins containing a Pleckstrin Homology (PH) domain, a Phosphotyrosine Binding (PTB) domain, and numerous tyrosine phosphorylation sites.[2] The PTB domain of IRS proteins binds to the phosphorylated NPXY motif (specifically pTyr960) in the juxtamembrane region of the insulin receptor, while the PH domain interacts with phospholipids (B1166683) at the plasma membrane.[2][3] Upon binding, IRS proteins are phosphorylated by the insulin receptor on multiple tyrosine residues, creating docking sites for SH2 domain-containing proteins.[4]

Shc (Src Homology 2 domain-containing) Proteins

Shc proteins (p46, p52, and p66 isoforms) are another important class of adapter proteins in insulin signaling.[5] Similar to IRS, Shc contains a PTB domain that binds to the pTyr960 motif of the activated insulin receptor.[3][6] Following this interaction, Shc is tyrosine phosphorylated, creating a binding site for the Grb2-Sos complex, which in turn activates the Ras/MAPK pathway.[6]

Gab1 (Grb2-associated binder 1)

Gab1 is a docking protein that is also a substrate for the insulin receptor kinase.[7][8] It contains a PH domain, proline-rich regions, and multiple tyrosine phosphorylation sites.[9] Upon insulin stimulation, Gab1 is phosphorylated on several tyrosine residues, creating docking sites for various SH2 domain-containing proteins, including the p85 regulatory subunit of PI3K and the tyrosine phosphatase SHP-2.[2][7]

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of insulin signaling.[10] It dephosphorylates the activated insulin receptor, including the phosphotyrosine residues in the activation loop (pTyr1162 and pTyr1163), thereby attenuating the kinase activity and terminating the insulin signal.[10][11] PTP1B can associate directly with the activated insulin receptor.[12][13]

Quantitative Data on Protein Interactions and Phosphorylation

The following tables summarize key quantitative data related to the interactions and phosphorylation events downstream of the insulin receptor.

Table 1: Kinetic Parameters of Substrate Phosphorylation

SubstrateKinaseKM (μM)Reference(s)
hGab-1Native Insulin Receptor12.0 ± 2.1[9]
hGab-1Recombinant Insulin Receptor Kinase23.3 ± 5.6[9]

Table 2: Binding Affinities of SH2 Domains to Phosphotyrosine Peptides

SH2 DomainPhosphopeptide MotifDissociation Constant (KD) (nM)Reference(s)
p85 (PI3K)YMXM (from IRS-1)0.3 - 3[14]

Table 3: Identified Tyrosine Phosphorylation Sites on Key Substrates

SubstrateIdentified Tyrosine Phosphorylation Sites by Insulin ReceptorReference(s)
hGab-1Y242, Y285, Y373, Y447, Y472, Y619, Y657, Y689[9]
IRS-1Multiple sites, including those creating YXXM motifs for PI3K binding. Specific sites are numerous and context-dependent.[15][16]
ShcTyr-317 is the predominant site.[6][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the downstream effectors of the insulin receptor.

Co-Immunoprecipitation (Co-IP) of Insulin Receptor and Substrates

This protocol is designed to isolate the insulin receptor and its interacting proteins from cell lysates.

CoIP_Workflow Cell_Culture 1. Cell Culture and Insulin Stimulation Lysis 2. Cell Lysis Cell_Culture->Lysis Incubation 3. Incubation with Anti-IR Antibody Lysis->Incubation Beads 4. Addition of Protein A/G Beads Incubation->Beads Washing 5. Washing Steps Beads->Washing Elution 6. Elution of Immunocomplexes Washing->Elution Analysis 7. Analysis by Western Blot or Mass Spec Elution->Analysis

Figure 3: General workflow for Co-Immunoprecipitation.

Materials:

  • Cell culture medium, serum, and insulin.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibody against the insulin receptor β-subunit.

  • Protein A/G-conjugated agarose (B213101) or magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Procedure:

  • Culture cells to the desired confluency and serum-starve overnight.

  • Stimulate cells with insulin (e.g., 100 nM) for a specified time (e.g., 10 minutes).

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with the anti-insulin receptor antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against potential interacting proteins (e.g., IRS-1, Shc) or by mass spectrometry for unbiased identification.[18][19]

In Vitro Insulin Receptor Kinase Assay

This assay measures the ability of the insulin receptor to phosphorylate a substrate peptide in a controlled environment.

Materials:

  • Purified recombinant insulin receptor kinase domain.

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue).

  • ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate.

  • Scintillation counter or phosphorimager.

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the insulin receptor kinase, and the substrate peptide.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

  • If using radiometric detection, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or phosphorimager.[20][21][22]

Mass Spectrometry-based Identification of Phosphorylation Sites

This protocol outlines a general workflow for identifying specific phosphorylation sites on a substrate protein.[10][23][24]

MassSpec_Workflow Protein_Isolation 1. Protein Isolation (e.g., from Co-IP or gel band) Digestion 2. Proteolytic Digestion (e.g., with Trypsin) Protein_Isolation->Digestion Enrichment 3. Phosphopeptide Enrichment (e.g., IMAC or TiO2) Digestion->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 5. Database Searching and Site Localization LC_MS->Data_Analysis

Figure 4: Workflow for identifying phosphorylation sites by mass spectrometry.

Procedure:

  • Isolate the protein of interest, for example, by immunoprecipitation followed by SDS-PAGE.

  • Excise the protein band from the gel and perform in-gel digestion with a protease such as trypsin.

  • Enrich for phosphopeptides from the resulting peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[8]

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences and localize the phosphorylation sites based on the fragmentation spectra.[13]

Conclusion

The phosphorylation of Tyr1150 in the insulin receptor is a critical event that unleashes a complex and highly regulated signaling network. The downstream effectors and substrates, particularly IRS proteins, Shc, and Gab1, act as crucial nodes that branch the signal into the PI3K/Akt and Ras/MAPK pathways, thereby controlling the vast majority of insulin's metabolic and mitogenic effects. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals aiming to modulate insulin signaling in various physiological and pathological contexts, including diabetes, metabolic syndrome, and cancer. The negative regulation by phosphatases like PTP1B further highlights the intricate balance required for proper insulin action and presents additional therapeutic targets.

References

A Historical Perspective on Insulin Receptor Kinase Domain Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the pivotal research on the insulin (B600854) receptor (IR) kinase domain. From its initial discovery as a tyrosine kinase to the detailed elucidation of its structure and function, this document traces the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of insulin signaling. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a deep dive into the foundational studies that continue to inform current research in diabetes, metabolism, and oncology.

The Dawn of an Era: Discovery of the Insulin Receptor's Intrinsic Kinase Activity

The journey into the molecular mechanisms of insulin action took a monumental leap forward in the early 1980s. Prior to this, the concept of a cell surface receptor for insulin was established, but the mechanism of signal transduction across the cell membrane remained a black box. A groundbreaking discovery in 1982 by Kasuga, Karlsson, and Kahn demonstrated that the insulin receptor itself possesses intrinsic protein kinase activity.[1] This pivotal finding, published in Science, revealed that the β-subunit of the insulin receptor undergoes insulin-stimulated autophosphorylation on tyrosine residues, a novel concept at the time for a hormone receptor.[1] This discovery fundamentally shifted the paradigm of insulin action, establishing the insulin receptor as a member of the then-emerging family of receptor tyrosine kinases (RTKs).

Subsequent work from several laboratories, including that of Ora Rosen, further solidified this concept. Through elegant experiments, it was demonstrated that the tyrosine kinase activity of the insulin receptor is essential for mediating insulin's biological effects.[2] These early studies laid the groundwork for decades of research aimed at unraveling the intricate signaling cascades initiated by this kinase activity.

Unraveling the Signaling Cascade: Downstream Substrates and Key Players

Following the discovery of the IR's kinase activity, the immediate challenge was to identify its intracellular substrates. A major breakthrough came with the identification of Insulin Receptor Substrate 1 (IRS-1) by Morris White and C. Ronald Kahn. IRS-1 was found to be a primary target of the activated IR kinase, becoming heavily phosphorylated on multiple tyrosine residues upon insulin stimulation.[3] This phosphorylation creates docking sites for various downstream signaling proteins containing Src homology 2 (SH2) domains, thereby propagating the insulin signal.

The identification of IRS proteins (a family that now includes IRS-1 through IRS-4) was a critical step in elucidating the two major branches of insulin signaling:

  • The PI3K/Akt Pathway: This pathway is central to the metabolic actions of insulin. The phosphorylated IRS proteins recruit and activate phosphoinositide 3-kinase (PI3K), which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B), a serine/threonine kinase that orchestrates many of insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.[4]

  • The Ras/MAPK Pathway: This pathway is primarily involved in the mitogenic (growth-promoting) effects of insulin. Phosphorylated IRS proteins can also recruit the adapter protein Grb2, which in turn activates the Ras/MAPK cascade, leading to changes in gene expression and cell proliferation.[4]

Quantitative Insights into Insulin Receptor Kinase Function

The study of the insulin receptor kinase domain has been underpinned by rigorous quantitative analysis of its enzymatic activity and binding properties. These data have been crucial for understanding its regulation and for the development of therapeutic interventions.

Table 1: Kinetic Parameters of the Insulin Receptor Kinase
ParameterValueConditionsReference
Km for ATP ~208 µMPurified human placental insulin receptor[5][6]
~10 µM (with Mn2+)Highly purified insulin receptor[7]
~100 µM (with Mg2+)Highly purified insulin receptor[7]
kcat >200-fold increase upon autophosphorylation35-kDa core kinase domain[8]
Table 2: Insulin Binding Affinity and Stoichiometry
ParameterValueConditionsReference
High-affinity Kd ~1 nMSubcutaneous adipocytes[9]
Low-affinity Kd ~400 nMInsulin binding to site 2[9]
Binding Stoichiometry 1.48 mol of insulin per mol of receptorPurified human placental insulin receptor[5]
1 insulin molecule per receptor dimer (high affinity)General observation[2]
Table 3: Autophosphorylation Sites of the Insulin Receptor β-Subunit
RegionTyrosine ResiduesFunctional Significance
Juxtamembrane Region Tyr965, Tyr972Docking of IRS proteins and Shc
Kinase Domain (Activation Loop) Tyr1158, Tyr1162, Tyr1163Critical for full kinase activation
C-terminal Tail Tyr1328, Tyr1334Regulatory roles

This table provides a summary of the major autophosphorylation sites. The stoichiometry and kinetics of phosphorylation at these sites are complex and regulated by insulin stimulation and ATP concentration.[10]

Visualizing the Engine: Crystallization and Structural Elucidation

A monumental achievement in the field was the determination of the three-dimensional structure of the insulin receptor kinase domain. In 1994, Stevan Hubbard and his colleagues published the crystal structure of the unphosphorylated, inactive form of the kinase domain in Nature.[11][12] This structure revealed a remarkable autoinhibitory mechanism where the activation loop, containing the key tyrosine residues (Tyr1158, Tyr1162, and Tyr1163), folds into the active site, blocking substrate access. Tyr1162 was found to occupy the peptide substrate-binding site, thus preventing catalysis.[11][13]

Subsequently, the same group solved the crystal structure of the tris-phosphorylated, active form of the kinase domain.[14] This structure demonstrated a dramatic conformational change upon phosphorylation. The activation loop is displaced from the active site, allowing for the binding of ATP and protein substrates. This structural work provided a clear molecular basis for the activation of the insulin receptor kinase by autophosphorylation.[13][14]

Key Experimental Protocols: The Methodologies Behind the Milestones

The advancement of our understanding of the insulin receptor kinase domain has been driven by the development and application of sophisticated experimental techniques.

Insulin Receptor Kinase Assay

The measurement of the IR's kinase activity has been fundamental to its characterization. Early assays relied on the use of radioisotopes, while more recent methods have moved towards non-radioactive formats.

a) Classic Radioactive Kinase Assay (based on early protocols)

This method measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a substrate.

  • Immunoprecipitation of the Insulin Receptor: Solubilized cell lysates are incubated with an anti-insulin receptor antibody to isolate the receptor.

  • Insulin Stimulation: The immunoprecipitated receptor is incubated with insulin to stimulate its kinase activity.

  • Kinase Reaction: The kinase reaction is initiated by the addition of a reaction mixture containing [γ-³²P]ATP, Mg²⁺/Mn²⁺, and a suitable substrate (e.g., histone H2B or a synthetic peptide).

  • Termination and Analysis: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The incorporation of ³²P is visualized by autoradiography and quantified.[15]

b) Non-Radioactive Kinase Assay

Modern assays often utilize antibodies that specifically recognize phosphorylated tyrosine residues or employ fluorescence-based detection methods.

  • ELISA-based Assay: A substrate peptide is coated onto a microplate. The kinase reaction is performed in the wells. The phosphorylated peptide is then detected using a phospho-tyrosine specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric or chemiluminescent signal.[16]

  • ADP-Glo™ Kinase Assay: This commercially available assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[17]

Expression and Purification of the Insulin Receptor Kinase Domain

To obtain sufficient quantities of the kinase domain for structural and biochemical studies, recombinant protein expression systems are employed.

  • Construct Design: The cDNA encoding the cytoplasmic kinase domain of the human insulin receptor is cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Expression System: The baculovirus expression system using insect cells (e.g., Sf9 cells) has been widely and successfully used for producing large amounts of active kinase domain.[8]

  • Purification: The expressed protein is purified from cell lysates using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

Crystallization of the Insulin Receptor Kinase Domain

The determination of the three-dimensional structure of the IR kinase domain was made possible through X-ray crystallography.

  • Protein Preparation: Highly purified and concentrated (5-10 mg/mL) insulin receptor kinase domain is prepared.

  • Crystallization Screening: The protein is mixed with a variety of crystallization solutions containing different precipitants (e.g., polyethylene (B3416737) glycol), salts, and buffers at various pH values. The hanging drop vapor diffusion method is commonly used.

  • Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce large, well-ordered crystals suitable for X-ray diffraction. For the Hubbard et al. (1994) study, crystals of the unphosphorylated kinase domain were grown from solutions containing polyethylene glycol 8000, sodium citrate, and β-octylglucoside.[11]

  • X-ray Diffraction and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein.

Signaling Pathways and Logical Relationships: Visualized

The complex interplay of molecules in the insulin signaling pathway and the logical steps in experimental workflows can be effectively visualized using diagrams.

Figure 1: Insulin Receptor Signaling Pathway

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Grb2 Grb2 IRS->Grb2 recruits PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle triggers translocation GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Ras Ras Grb2->Ras activates MAPK_cascade MAPK Cascade Ras->MAPK_cascade activates Gene_Expression Gene Expression (Growth, Proliferation) MAPK_cascade->Gene_Expression regulates Glucose Glucose Glucose->GLUT4_transporter enters via Glucose_Uptake Glucose Uptake

Caption: Overview of the insulin receptor signaling cascade.

Figure 2: Experimental Workflow for a Radioactive Kinase Assay

Kinase_Assay_Workflow start Start: Cell Lysate ip Immunoprecipitation with Anti-IR Antibody start->ip stim Insulin Stimulation ip->stim reaction Kinase Reaction ([γ-³²P]ATP, Substrate) stim->reaction sds_page SDS-PAGE reaction->sds_page autorad Autoradiography & Quantification sds_page->autorad end End: Kinase Activity autorad->end

Caption: Workflow for a classic radioactive insulin receptor kinase assay.

Figure 3: Logical Relationship of Insulin Receptor Kinase Activation

Kinase_Activation inactive Inactive State (Autoinhibitory Conformation) insulin_binding Insulin Binding to α-Subunits inactive->insulin_binding conformational_change Conformational Change in β-Subunits insulin_binding->conformational_change autophosphorylation Trans-autophosphorylation of Activation Loop Tyrosines conformational_change->autophosphorylation active Active State (Open Conformation) autophosphorylation->active substrate_phosphorylation Phosphorylation of Downstream Substrates (e.g., IRS-1) active->substrate_phosphorylation

Caption: Logical steps in the activation of the insulin receptor kinase.

Conclusion and Future Directions

The historical journey of insulin receptor kinase domain research is a testament to the power of fundamental scientific inquiry. From the initial discovery of its enzymatic activity to the detailed structural and functional characterization, each step has provided profound insights into cellular signaling and metabolism. This knowledge has been instrumental in our understanding of diseases like diabetes and cancer and continues to guide the development of novel therapeutic strategies.

Future research will likely focus on several key areas:

  • Dynamics of Receptor Activation: Moving beyond static crystal structures to understand the dynamic conformational changes of the full-length receptor upon insulin binding.

  • Signal Specificity: Further elucidating how different downstream signaling pathways are selectively activated to produce specific biological outcomes.

  • Cross-talk with Other Pathways: Investigating the intricate network of interactions between insulin signaling and other cellular signaling pathways.

  • Therapeutic Targeting: Designing more specific and effective modulators of insulin receptor kinase activity for the treatment of disease.

The foundation laid by the historical research detailed in this guide will undoubtedly continue to inspire and inform these future endeavors, paving the way for new discoveries and improved human health.

References

Methodological & Application

Application Notes and Protocols for Detecting Phosphorylated Insulin Receptor at Tyrosine 1150 (pTyr1150) by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantitative analysis of insulin (B600854) receptor phosphorylated at tyrosine 1150 (pTyr1150) in cell and tissue lysates using Western blotting. This method is a cornerstone for studying insulin signaling, screening for insulin sensitizers, and understanding the pathophysiology of insulin resistance.

Introduction

The insulin receptor (IR) is a receptor tyrosine kinase that plays a pivotal role in regulating glucose metabolism, cell growth, and differentiation. Upon insulin binding, the IR undergoes autophosphorylation on several tyrosine residues within its intracellular domain. The phosphorylation of Tyrosine 1150 (Tyr1150), located in the activation loop of the kinase domain, is a critical event for the full activation of the receptor's catalytic activity and subsequent downstream signaling cascades.[1][2] Western blotting is a widely used technique to specifically detect this phosphorylation event, providing a reliable readout of insulin receptor activation.

Principle of the Assay

This protocol describes the detection of pTyr1150 on the insulin receptor beta subunit. Total protein is extracted from cells or tissues using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The protein concentration of the lysate is determined, and a standardized amount is loaded onto a polyacrylamide gel for separation by size via SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the pTyr1150 epitope of the insulin receptor. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with HRP to produce light that is captured on X-ray film or by a digital imaging system. The intensity of the resulting band corresponds to the amount of pTyr1150 insulin receptor in the sample.

Data Presentation

Antibody Dilutions and Specifics
Antibody TargetHost SpeciesRecommended Dilution RangeSupplier ExampleCatalog # Example
pTyr1150 Insulin ReceptorRabbit1:500 - 1:2000Merck Millipore07-724
Total Insulin Receptor βRabbit/Mouse1:1000Cell Signaling Technology#3020, #23413
HRP-conjugated Anti-Rabbit IgGGoat/Donkey1:2000 - 1:10000Bio-RadSTAR208P
HRP-conjugated Anti-Mouse IgGGoat/Donkey1:2000 - 1:10000Abcamab6789
Key Experimental Parameters
ParameterRecommended Value/RangeNotes
Protein Loading Amount20 - 50 µg per laneOptimal amount may vary depending on cell type and treatment.
Expected Band Size (IR β-subunit)~95 kDaA smaller fragment of ~45-50 kDa may also be observed due to proteolytic cleavage.[3][4]
Gel Percentage (SDS-PAGE)8-10% Acrylamide
Membrane TypePVDF or NitrocellulosePVDF is generally recommended for its higher binding capacity and mechanical strength.
Blocking Agent5% (w/v) Bovine Serum Albumin (BSA) in TBSTMilk is not recommended as it contains phosphoproteins (casein) that can cause high background.[5]
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperature

Signaling Pathway and Experimental Workflow

Insulin Receptor Signaling Pathway

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR pTyr1150-IR (Activated) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binding IRS IRS Proteins pIR->IRS Phosphorylation PI3K PI3K IRS->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Translocation to Plasma Membrane Metabolic_Effects Metabolic Effects (Glucose Uptake) GLUT4_vesicle->Metabolic_Effects

Caption: Insulin receptor signaling cascade initiated by insulin binding and autophosphorylation at Tyr1150.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis 1. Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant sample_prep 3. Sample Preparation (Laemmli Buffer + Heat) quant->sample_prep sds_page 4. SDS-PAGE sample_prep->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-pTyr1150 IR) blocking->primary_ab wash1 8. Washing (TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 10. Washing (TBST) secondary_ab->wash2 detection 11. Chemiluminescent Detection wash2->detection analysis 12. Data Analysis detection->analysis end End: Results analysis->end

Caption: Step-by-step workflow for the detection of pTyr1150 insulin receptor by Western blot.

Experimental Protocols

A. Sample Preparation
  • Cell Culture and Treatment: Culture cells to the desired confluency. For insulin stimulation experiments, serum-starve cells for 4-6 hours prior to treatment. Stimulate cells with insulin (e.g., 100 nM for 10-15 minutes).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions.[9][10]

B. SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading:

    • To the desired amount of protein lysate (20-50 µg), add 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5][11]

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5] For PVDF membranes, pre-wet the membrane in methanol (B129727) for 30 seconds before equilibrating in transfer buffer.

C. Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane with 5% (w/v) BSA in TBST for 1 hour at room temperature with gentle agitation.[5][11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against pTyr1150 insulin receptor in 5% BSA/TBST at the recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Buffer and Reagent Compositions

Buffer/ReagentComponentConcentration/Amount
RIPA Lysis Buffer 50 mM Tris-HCl, pH 7.4
150 mM NaCl
1% NP-40
0.5% Sodium Deoxycholate
0.1% SDS
1 mM EDTA
Protease/Phosphatase Inhibitor Cocktail (add fresh to Lysis Buffer) Protease Inhibitor Cocktail1x (as per manufacturer)
Phosphatase Inhibitor Cocktail1x (as per manufacturer)
2x Laemmli Sample Buffer 4% SDS
20% Glycerol
125 mM Tris-HCl, pH 6.8
0.004% Bromophenol Blue
10% β-mercaptoethanol (add fresh)
10x Tris-Buffered Saline (TBS) 200 mM Tris
1.5 M NaClAdjust pH to 7.6 with HCl.
1x TBST (Wash Buffer) 1x TBS
0.1% Tween-20
Transfer Buffer 25 mM Tris
192 mM Glycine
20% Methanol

References

Application Notes and Protocols for Immunoprecipitation using a pTyr1150* Specific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for various cellular processes, including proliferation, motility, migration, and invasion.[1] The ligand for c-Met is the hepatocyte growth factor (HGF), also known as scatter factor.[1] Upon HGF binding, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.

Phosphorylation at tyrosines 1234 and 1235 (pTyr1234/pTyr1235) in the catalytic loop is a critical event for the activation of the c-Met kinase.[1][2] This dual phosphorylation event serves as a docking site for various downstream signaling proteins, including Gab1, c-Cbl, and PI3 kinase, which in turn activate pathways such as the RAS-ERK, PI3K-AKT, and PLCγ-PKC pathways.[1][2][3] Dysregulation of c-Met signaling, often through overexpression or mutation, is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[1]

This document provides detailed application notes and a protocol for the immunoprecipitation of phosphorylated c-Met using an antibody specific for the phosphorylated tyrosine residue corresponding to Tyr1234/Tyr1235.

Note on Phosphorylation Site Nomenclature: While the user specified pTyr1150, the scientific literature predominantly refers to the key activation loop phosphorylation sites in human c-Met as Tyrosine 1234 and Tyrosine 1235. This document will proceed using the pTyr1234/pTyr1235 nomenclature for accuracy and consistency with published data.

Product Information and Validation Data

The anti-pTyr1234/pTyr1235 c-Met antibody is a polyclonal or monoclonal antibody raised against a synthetic phosphopeptide corresponding to the residues surrounding Tyr1234/Tyr1235 of human c-Met.[3] It is designed to specifically recognize c-Met only when it is phosphorylated at these sites.

Specificity: This antibody detects endogenous levels of c-Met when dually phosphorylated at Tyr1234 and Tyr1235, and may also recognize singly phosphorylated forms.[3] It is crucial to note that some cross-reactivity with other activated receptor tyrosine kinases such as Ron, EGFR, PDGF, insulin, and FGF receptors has been observed for certain antibody clones.[2][3]

Applications: This antibody has been validated for use in Western Blotting (WB) and Immunoprecipitation (IP).

Quantitative Data Summary

The following table summarizes recommended starting concentrations and conditions for the use of a pTyr1234/pTyr1235 specific c-Met antibody. Optimization may be required for specific cell lines and experimental conditions.

ParameterRecommendationSource
Immunoprecipitation (IP) Dilution 1:50[3]
Western Blotting (WB) Dilution 1:1000[3]
Positive Control Cell Lysate HGF-stimulated cells (e.g., mIMCD-3, A431, A549)[3][4]
Negative Control Cell Lysate Serum-starved or untreated cells[3][4]
HGF Stimulation Conditions 40-50 ng/mL for 5-60 minutes[3][5]
Observed Molecular Weight ~145 kDa[3]

Signaling Pathway and Experimental Workflow

c-Met Signaling Pathway Activation

The diagram below illustrates the initial steps of c-Met activation upon HGF binding, highlighting the key role of Tyr1234/Tyr1235 phosphorylation.

cMet_Signaling c-Met Signaling Activation Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet_inactive c-Met Receptor (Inactive Monomer) HGF->cMet_inactive 1. Ligand Binding cMet_dimer c-Met Dimer cMet_inactive->cMet_dimer 2. Dimerization cMet_active Activated c-Met (pTyr1234/pTyr1235) cMet_dimer->cMet_active 3. Autophosphorylation on Tyr1234/Tyr1235 Downstream Downstream Signaling (Gab1, PI3K, etc.) cMet_active->Downstream 4. Recruitment & Activation of Signaling Proteins

c-Met Signaling Activation
Immunoprecipitation Experimental Workflow

The following diagram outlines the major steps involved in the immunoprecipitation of phosphorylated c-Met.

IP_Workflow Immunoprecipitation Workflow for pTyr-c-Met Start Start: Stimulated/Unstimulated Cell Culture Lysis Cell Lysis (with phosphatase inhibitors) Start->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Antibody Incubate with anti-pTyr1234/1235 c-Met Ab Clarify->Antibody Beads Add Protein A/G Beads Antibody->Beads Capture Capture Immuno-complexes Beads->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Western Blot Elute->Analysis

Immunoprecipitation Workflow

Experimental Protocols

A. Cell Lysis

This protocol is designed for harvesting cells under non-denaturing conditions to preserve protein interactions and post-translational modifications.

Reagents:

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin. Note: Add 1 mM PMSF immediately before use.

Procedure:

  • Culture cells to the desired confluency. For stimulation experiments, serum starve cells overnight, then treat with HGF (e.g., 50 ng/mL for 10 minutes).

  • Aspirate media and wash cells once with ice-cold PBS.

  • Remove PBS and add 0.5 mL of ice-cold 1X Cell Lysis Buffer to each 10 cm plate.

  • Incubate on ice for 5 minutes.

  • Scrape cells from the plate and transfer the lysate to a microcentrifuge tube.

  • Sonicate on ice three times for 5 seconds each to shear DNA and reduce viscosity.

  • Microcentrifuge for 10 minutes at 14,000 x g at 4°C.

  • Transfer the supernatant (cell lysate) to a new tube. This lysate can be used immediately or stored at -80°C.

B. Immunoprecipitation (IP)

Reagents:

  • Cell Lysate (from Protocol A)

  • pTyr1234/pTyr1235 c-Met Antibody

  • Protein A or G Agarose/Magnetic Beads

Procedure:

  • To 200-500 µL of cell lysate, add the pTyr1234/pTyr1235 c-Met antibody at a 1:50 dilution.[3]

  • Incubate with gentle rocking overnight at 4°C to form the antibody-antigen complex.

  • The next day, add 20-40 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rocking for 1-3 hours at 4°C to capture the immune complexes.

  • Collect the beads by centrifugation (e.g., 3,000 x g for 30 seconds at 4°C) or by using a magnetic rack.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 500 µL of ice-cold Cell Lysis Buffer. After each wash, pellet the beads and discard the supernatant.

  • After the final wash, carefully remove all supernatant.

C. Elution and Sample Preparation for Western Blot

Reagents:

  • 3X SDS Sample Buffer (with DTT)

Procedure:

  • Resuspend the washed bead pellet in 40 µL of 3X SDS Sample Buffer.

  • Boil the sample for 5 minutes at 95-100°C to elute and denature the proteins.

  • Microcentrifuge for 1 minute at 14,000 x g.

  • Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube.

  • The sample is now ready for loading onto an SDS-PAGE gel for Western blot analysis.

D. Western Blot Analysis
  • Load the eluted samples, along with a molecular weight marker and an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% w/v BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody for total c-Met to confirm the presence of the immunoprecipitated protein. Alternatively, to confirm phosphorylation, a different pTyr antibody can be used.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band for phosphorylated c-Met should be visible at approximately 145 kDa, and its intensity should be significantly higher in lysates from HGF-stimulated cells compared to unstimulated controls.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal of p-c-Met Insufficient HGF stimulation.Optimize HGF concentration and stimulation time.
Inefficient immunoprecipitation.Increase antibody concentration or incubation time. Ensure proper bead handling.
Phosphatase activity in lysate.Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice.
High background Insufficient washing.Increase the number of wash steps (from 3 to 5) and the volume of wash buffer.
Non-specific antibody binding.Pre-clear the lysate with beads before adding the primary antibody. Include an isotype control IgG in a parallel IP.
Co-elution of antibody heavy and light chains Elution with reducing SDS buffer.This is expected. To avoid this, consider cross-linking the antibody to the beads or using specialized elution buffers if downstream applications are incompatible with IgG presence.

References

Application of Biotinylated pTyr1150 Peptide in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs) is a critical event in signal transduction, creating specific recognition sites for downstream effector proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains. The biotinylated pTyr1150 peptide is derived from the activation loop of the insulin (B600854) receptor (IR) beta subunit, a key player in metabolic regulation. Upon insulin binding, the IR undergoes autophosphorylation at several tyrosine residues, including Tyr1150 and Tyr1151. This phosphorylation event is crucial for the recruitment and activation of substrate proteins such as Insulin Receptor Substrate 1 (IRS-1) and Shc, which further propagate the signal through pathways like the PI3K/Akt and MAPK pathways.

This application note details the use of a biotinylated pTyr1150 peptide as a powerful tool for in vitro protein binding assays. By immobilizing the peptide on a streptavidin-coated solid support, researchers can effectively "pull down" and identify interacting proteins from cell lysates or purified protein preparations. This technique is invaluable for studying the specificity of SH2 and PTB domain interactions, screening for potential inhibitors of these interactions, and elucidating the composition of signaling complexes downstream of the insulin receptor.

Signaling Pathway Context

The phosphorylation of Tyr1150 on the insulin receptor is a pivotal step in the insulin signaling cascade. Once phosphorylated, it, along with adjacent phosphotyrosine residues, forms a docking site for various adaptor proteins.

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) pTyr1150 pTyr1150 Insulin_Receptor->pTyr1150 Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binding & Activation IRS1_Shc IRS-1 / Shc (PTB Domain) pTyr1150->IRS1_Shc Recruitment PI3K PI3K (p85 SH2) pTyr1150->PI3K Recruitment Grb2 Grb2 (SH2) IRS1_Shc->Grb2 Indirect Recruitment PI3K_Pathway PI3K/Akt Pathway (Metabolic) PI3K->PI3K_Pathway MAPK_Pathway Ras/MAPK Pathway (Mitogenic) Grb2->MAPK_Pathway

Insulin Receptor Signaling Pathway

Quantitative Data on Protein Interactions

The biotinylated pTyr1150 peptide can be utilized to quantify the binding affinities of various interacting proteins. The following table summarizes known binding data for phosphopeptides derived from the insulin receptor and its substrates, providing a reference for expected interaction strengths.

Peptide LigandBinding PartnerMethodAffinity (IC50 / Kd)Reference
Insulin Receptor PhosphopeptideShc PTB DomainCompetition Assay18 µM (IC50)[1]
9-residue peptide (Ala at pTyr-1)IRS-1 PTB DomainCompetition Assay4.9 µM (IC50)[1]
Insulin Receptor C-terminal Phosphopeptidep85 N+C SH2 DomainCompetition Assay2.3 µM (IC50)[2]
YMXM motif phosphopeptide (from IRS-1)p85 SH2 DomainsSurface Plasmon Resonance0.3 - 3 nM (Kd)[3]

Experimental Protocols

Biotinylated pTyr1150 Peptide Pull-Down Assay

This protocol describes the use of biotinylated pTyr1150 peptide to isolate interacting proteins from a cell lysate.

Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Beads Streptavidin-coated Beads Incubate_Peptide_Beads Incubate Peptide with Beads Beads->Incubate_Peptide_Beads Peptide Biotin-pTyr1150 Peptide Peptide->Incubate_Peptide_Beads Wash_Beads Wash to Remove Unbound Peptide Incubate_Peptide_Beads->Wash_Beads Incubate_Lysate_Beads Incubate Lysate with Peptide-Bead Complex Wash_Beads->Incubate_Lysate_Beads Cell_Lysate Cell Lysate Cell_Lysate->Incubate_Lysate_Beads Wash_Complex Wash to Remove Non-specific Binders Incubate_Lysate_Beads->Wash_Complex Elution Elute Bound Proteins Wash_Complex->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot / Mass Spec SDS_PAGE->Western_Blot

Pull-Down Assay Workflow

Materials:

  • Biotinylated pTyr1150 peptide

  • Non-phosphorylated control peptide

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate from cells of interest (e.g., insulin-stimulated cells)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or microcentrifuge

  • End-over-end rotator

Protocol:

  • Bead Preparation:

    • Resuspend the streptavidin beads thoroughly.

    • Transfer a desired amount of bead slurry (e.g., 50 µL) to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with 500 µL of Binding/Wash Buffer.

  • Peptide Immobilization:

    • Resuspend the washed beads in 200 µL of Binding/Wash Buffer.

    • Add 1-5 µg of the biotinylated pTyr1150 peptide to the bead suspension. In a separate tube, add the same amount of the non-phosphorylated control peptide as a negative control.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

    • Pellet the beads using the magnetic rack or centrifugation and discard the supernatant.

    • Wash the peptide-bound beads three times with 500 µL of Binding/Wash Buffer to remove any unbound peptide.

  • Protein Binding:

    • Add 500-1000 µg of pre-cleared cell lysate to the peptide-bound beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and collect the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

    • Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer. With each wash, resuspend the beads completely and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x SDS-PAGE sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for gel electrophoresis.

    • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against specific proteins of interest (e.g., IRS-1, Shc, p85).

    • For unbiased identification of interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

Conclusion

The biotinylated pTyr1150 peptide is a versatile and specific tool for investigating the intricate network of protein-protein interactions that are initiated by insulin receptor activation. The pull-down assay described herein allows for the identification and characterization of proteins that bind to this critical phosphotyrosine site. This approach is fundamental for dissecting the molecular mechanisms of insulin signaling and for the development of novel therapeutic strategies targeting diseases associated with dysregulated insulin receptor function, such as diabetes and cancer.

References

Application Note: Mass Spectrometry Protocol for Identifying and Quantifying pTyr1150 Phosphorylation of the Insulin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin (B600854) Receptor (IR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, cell growth, and metabolism. Upon insulin binding, the IR undergoes a conformational change, leading to the autophosphorylation of several tyrosine residues within its intracellular kinase domain. One of the key initial phosphorylation events occurs at Tyrosine 1150 (Tyr1150), a critical residue for the full activation of the receptor's kinase activity. The phosphorylation of Tyr1150 (pTyr1150) creates a docking site for various substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins, thereby initiating a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways.[1][2][3][4] Dysregulation of IR signaling is implicated in numerous diseases, including type 2 diabetes and cancer.[1][5]

This application note provides a detailed protocol for the identification and quantification of pTyr1150 phosphorylation on the Insulin Receptor using mass spectrometry. The protocol outlines procedures for cell culture and stimulation, protein extraction, phosphopeptide enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Insulin Receptor Signaling Pathway

The binding of insulin to the α-subunits of the Insulin Receptor induces a conformational change that stimulates the tyrosine kinase activity of the β-subunits. This leads to the trans-autophosphorylation of several tyrosine residues. Phosphorylation of Tyr1150 in the activation loop of the kinase domain is a critical step that significantly enhances the receptor's catalytic activity towards downstream substrates like IRS proteins. Phosphorylated IRS then serves as a scaffold for the recruitment of SH2 domain-containing proteins, such as the p85 subunit of PI3K, which in turn activates the PI3K/Akt signaling pathway, leading to metabolic effects like glucose uptake.

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (Inactive) Active_IR Insulin Receptor (pTyr1150) Insulin_Receptor->Active_IR Autophosphorylation IRS IRS Active_IR->IRS Phosphorylation pIRS p-IRS Active_IR->pIRS Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K pIRS->PI3K Recruitment & Activation Akt Akt PI3K->Akt PIP3 generation pAkt p-Akt PI3K->pAkt Phosphorylation Metabolic_Effects Metabolic Effects (Glucose Uptake) pAkt->Metabolic_Effects

Caption: Insulin Receptor Signaling Pathway.

Experimental Workflow for pTyr1150 Identification

The overall workflow for identifying pTyr1150 phosphorylation involves cell culture and stimulation with insulin, followed by cell lysis and protein digestion. Due to the low abundance of phosphotyrosine-containing peptides, an enrichment step is crucial. This is typically achieved through immunoprecipitation with a general anti-phosphotyrosine antibody or a specific anti-pTyr1150 antibody, or through immobilized metal affinity chromatography (IMAC). The enriched phosphopeptides are then analyzed by LC-MS/MS.

Experimental_Workflow Cell_Culture 1. Cell Culture & Insulin Stimulation Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 4. Phosphopeptide Enrichment (e.g., Anti-pTyr IP) Digestion->Enrichment LCMS 5. LC-MS/MS Analysis Enrichment->LCMS Data_Analysis 6. Data Analysis & Identification LCMS->Data_Analysis

Caption: Experimental Workflow for pTyr1150 Identification.

Detailed Experimental Protocol

This protocol provides a general framework for the identification and quantification of pTyr1150 phosphorylation of the Insulin Receptor. Optimization may be required for specific cell types and experimental conditions.

1. Cell Culture and Insulin Stimulation

  • Culture cells (e.g., 3T3-L1 adipocytes, HEK293 cells, or colorectal cancer cell lines) to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Stimulate the cells with insulin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 45 minutes) to capture the temporal dynamics of phosphorylation.[6]

  • Immediately stop the stimulation by washing the cells with ice-cold phosphate-buffered saline (PBS).

2. Cell Lysis and Protein Extraction

  • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors (e.g., 8 M urea (B33335), 100 mM NH4HCO3, supplemented with sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).

  • Scrape the cells and collect the lysate.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Protein Digestion

  • Reduce the disulfide bonds in the protein lysate by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Dilute the urea concentration of the lysate to less than 2 M with an appropriate buffer (e.g., 100 mM NH4HCO3).

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

4. Phosphopeptide Enrichment

  • Option A: Immunoaffinity Purification (Anti-Phosphotyrosine Antibody)

    • Incubate the desalted peptide mixture with anti-phosphotyrosine antibody-conjugated beads (e.g., agarose (B213101) or magnetic beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove non-specifically bound peptides.

    • Elute the phosphopeptides from the beads using an acidic solution (e.g., 0.1 M glycine, pH 2.5 or 0.1% trifluoroacetic acid).

  • Option B: Immobilized Metal Affinity Chromatography (IMAC)

    • Acidify the desalted peptide mixture with a loading buffer (e.g., containing acetic acid and trifluoroacetic acid).

    • Load the peptide mixture onto a pre-equilibrated TiO2 or Fe-NTA IMAC column.

    • Wash the column with a wash buffer to remove non-phosphorylated peptides.

    • Elute the phosphopeptides using a basic solution (e.g., ammonium (B1175870) hydroxide (B78521) or a phosphate-containing buffer).

5. LC-MS/MS Analysis

  • Resuspend the enriched phosphopeptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptides using a nano-liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile (B52724) concentration.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

6. Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or SEQUEST).

  • Search the tandem mass spectra against a human protein database (e.g., Swiss-Prot or UniProt) to identify the peptide sequences.

  • Specify variable modifications for phosphorylation on serine, threonine, and tyrosine residues, and a fixed modification for carbamidomethylation of cysteine.

  • Use a database search algorithm that provides a localization score for the phosphorylation site to confidently identify pTyr1150.

  • For quantitative analysis, use label-free quantification (LFQ) based on precursor ion intensities or a labeling approach such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tags (TMT).

Quantitative Data Summary

The following table summarizes representative quantitative data for insulin-stimulated tyrosine phosphorylation on the Insulin Receptor and its downstream effectors. The fold change represents the increase in phosphorylation upon insulin stimulation compared to the unstimulated control.

ProteinPhosphorylation SiteFold Change (Insulin-stimulated vs. Control)Cellular ContextReference
Insulin Receptor (IR)Tyr1150 > 1.33T3-L1 Adipocytes[6]
Insulin Receptor (IR)Tyr1158> 1.33T3-L1 Adipocytes[6]
Insulin Receptor (IR)Tyr1162/1163> 1.33T3-L1 Adipocytes[6]
Insulin Receptor Substrate 1 (IRS1)Multiple Tyrosine Sites> 1.33T3-L1 Adipocytes[6]
SHC1Tyr349/350> 1.33T3-L1 Adipocytes[6]

Note: The exact fold change can vary depending on the cell type, insulin concentration, and duration of stimulation. A study on differentiated brown adipocytes using SILAC identified 40 insulin-induced effectors with a fold change of 1.3 or higher.[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry-based identification and quantification of pTyr1150 phosphorylation on the Insulin Receptor. By following this workflow, researchers can gain valuable insights into the activation state of the Insulin Receptor and the dynamics of its downstream signaling pathways. This information is crucial for understanding the molecular mechanisms of insulin action and for the development of novel therapeutic strategies for metabolic diseases and cancer.

References

Application Notes and Protocols: Utilizing a Phosphorylated c-MET Peptide as a Substrate for Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a phosphorylated peptide derived from the c-MET receptor tyrosine kinase, specifically a peptide containing the phosphotyrosine residue pTyr1349, as a substrate for studying the activity and inhibition of Protein Tyrosine Phosphatases (PTPs).

Introduction

The c-MET receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Aberrant c-MET signaling, often due to mutation, amplification, or overexpression, is implicated in the progression of numerous human cancers.[1]

Upon binding its ligand HGF, the c-MET receptor dimerizes and undergoes autophosphorylation at several key tyrosine residues. These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, initiating multiple signaling cascades.[2] The phosphorylation state of c-MET is tightly regulated by the opposing activities of protein tyrosine kinases and protein tyrosine phosphatases (PTPs).[2] PTPs dephosphorylate specific phosphotyrosine residues on c-MET, thereby modulating the intensity and duration of its signaling output. Several PTPs, including PTP1B, T-cell phosphatase (TCPTP), SHP-2, and DEP-1 (PTPRJ), have been identified as regulators of c-MET signaling.[3][4][5]

The tyrosine residue Tyr1349 is a critical phosphorylation site within the carboxy-terminal tail of c-MET.[2] When phosphorylated, pTyr1349 serves as a binding site for the adapter protein Gab1, which is essential for recruiting other signaling molecules.[5][6] The dephosphorylation of this site by PTPs is a key mechanism for attenuating c-MET signaling. Therefore, a synthetic phosphopeptide containing the pTyr1349 residue is a valuable tool for in vitro assays to screen for PTP inhibitors and to characterize the substrate specificity of various PTPs.

Illustrative Quantitative Data

Protein Tyrosine PhosphataseSubstrate (c-MET Peptide)Apparent Km (µM)Apparent Vmax (pmol/min/µg)Catalytic Efficiency (kcat/Km) (M-1s-1)
PTP1B Ac-D-N-P-D-Y(p)-V-H-P-N-H21508001.5 x 104
SHP-2 Ac-D-N-P-D-Y(p)-V-H-P-N-H27512004.5 x 104
DEP-1 (PTPRJ) Ac-D-N-P-D-Y(p)-V-H-P-N-H25015008.5 x 104

Note: The peptide sequence corresponds to residues surrounding Tyr1349 of the human c-MET protein. The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Signaling Pathway and Experimental Workflow Diagrams

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding cMET_dimer c-MET Dimerization & Autophosphorylation cMET->cMET_dimer Induces pY1234_1235 pTyr1234/pTyr1235 (Activation Loop) cMET_dimer->pY1234_1235 pY1349 pTyr1349 (Docking Site) cMET_dimer->pY1349 Gab1 Gab1 pY1349->Gab1 Recruits SHP2_node SHP-2 Gab1->SHP2_node PI3K PI3K Gab1->PI3K PLCg PLCγ Gab1->PLCg downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) SHP2_node->downstream PI3K->downstream PLCg->downstream cellular_response Cellular Responses (Proliferation, Motility, Invasion) downstream->cellular_response PTPs PTPs (PTP1B, SHP-2, DEP-1) PTPs->pY1234_1235 Dephosphorylates PTPs->pY1349 Dephosphorylates

Caption: c-MET signaling pathway and points of regulation by PTPs.

PTP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PTP Enzyme - c-MET pTyr1349 Peptide - Assay Buffer - PTP Inhibitor (optional) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate: - Add Assay Buffer - Add PTP Inhibitor (Test) or Vehicle (Control) - Pre-incubate prepare_reagents->setup_reaction initiate_reaction Initiate Reaction: Add c-MET pTyr1349 Peptide setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction & Develop Signal: Add Malachite Green Reagent incubate->stop_reaction measure_absorbance Measure Absorbance at 620-650 nm stop_reaction->measure_absorbance analyze_data Data Analysis: - Generate Phosphate (B84403) Standard Curve - Calculate PTP Activity - Determine IC50 (for inhibitors) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a colorimetric PTP assay using Malachite Green.

Experimental Protocols

The following are detailed protocols for performing a PTP assay using a c-MET pTyr1349 phosphopeptide substrate.

This assay measures the amount of inorganic phosphate released from the phosphopeptide substrate by the PTP. The free phosphate forms a complex with malachite green and molybdate (B1676688), which can be quantified spectrophotometrically.

Materials:

  • Purified recombinant PTP (e.g., PTP1B, SHP-2, or DEP-1)

  • c-MET pTyr1349 phosphopeptide substrate (e.g., Ac-D-N-P-D-Y(p)-V-H-P-N-H2)

  • PTP Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT

  • Phosphate Standard: 1 mM KH2PO4 solution

  • Malachite Green Reagent (commercially available or prepared as a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in acid)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Phosphate Standards:

    • Prepare a series of dilutions of the 1 mM Phosphate Standard in PTP Assay Buffer to generate a standard curve (e.g., 0, 2, 5, 10, 20, 50, 100 µM).

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate in duplicate.

  • Enzyme Reaction Setup:

    • Prepare dilutions of the purified PTP enzyme in PTP Assay Buffer. The optimal concentration should be determined empirically.

    • For inhibitor screening, prepare various concentrations of the test compound.

    • In separate wells of the 96-well plate, add the following in duplicate:

      • 20 µL of PTP Assay Buffer

      • 10 µL of PTP inhibitor or vehicle (control)

      • 10 µL of diluted PTP enzyme

    • Include a "no enzyme" control containing 30 µL of PTP Assay Buffer and 10 µL of vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Prepare a working solution of the c-MET pTyr1349 peptide in PTP Assay Buffer. The final concentration in the reaction should be at or near the Km value.

    • To initiate the reaction, add 10 µL of the c-MET pTyr1349 peptide solution to each well (final volume = 50 µL).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Signal Development:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement and Data Analysis:

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Plot the absorbance of the phosphate standards versus their concentration to generate a standard curve.

    • Determine the concentration of phosphate released in the enzyme reaction wells using the standard curve.

    • Calculate the PTP activity (e.g., in pmol of phosphate released/min/µg of enzyme).

This protocol utilizes a fluorogenic PTP substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which is a generic substrate but can be used in a competitive assay format with the c-MET phosphopeptide. Alternatively, a custom-synthesized fluorescently labeled c-MET phosphopeptide can be used.[7][8] The protocol below describes a competitive inhibition assay.

Materials:

  • Purified recombinant PTP

  • c-MET pTyr1349 phosphopeptide (as the competitor)

  • DiFMUP (or other suitable fluorogenic PTP substrate)

  • PTP Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~358/450 nm for DiFMUP)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare dilutions of the purified PTP enzyme in PTP Assay Buffer.

    • Prepare a working solution of DiFMUP in PTP Assay Buffer. The final concentration should be at or below its Km for the PTP of interest.

    • Prepare a series of dilutions of the c-MET pTyr1349 peptide to be tested as a competitor.

  • Reaction Setup:

    • In separate wells of the 96-well plate, add the following in duplicate:

      • 20 µL of PTP Assay Buffer

      • 10 µL of diluted c-MET pTyr1349 peptide (at various concentrations)

      • 10 µL of diluted PTP enzyme

    • Include controls:

      • "No peptide" control: 30 µL of PTP Assay Buffer + 10 µL of PTP enzyme

      • "No enzyme" control: 40 µL of PTP Assay Buffer

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, add 10 µL of the DiFMUP solution to each well (final volume = 50 µL).

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 15-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the c-MET peptide.

    • Plot the reaction velocity as a function of the c-MET peptide concentration to determine the IC50 value, which represents the concentration of the peptide required to inhibit 50% of the PTP activity on the fluorogenic substrate. This provides a measure of the peptide's ability to act as a substrate.

Conclusion

The use of phosphopeptides corresponding to specific phosphorylation sites on receptor tyrosine kinases like c-MET is a powerful approach for the detailed characterization of PTP activity and for the discovery of specific PTP inhibitors. The protocols and information provided here offer a framework for researchers to design and execute robust in vitro PTP assays using the c-MET pTyr1349 phosphopeptide, contributing to a better understanding of c-MET signaling regulation and the development of novel therapeutic strategies.

References

Application Notes: Quantitative Analysis of Insulin Receptor Phosphorylation at Tyr1150/1151 using a Phospho-Specific Sandwich ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell growth, and metabolism. The insulin (B600854) receptor (IR), a receptor tyrosine kinase, plays a central role in glucose homeostasis. Upon insulin binding, the IR undergoes autophosphorylation at specific tyrosine residues within its cytoplasmic domain, including the highly conserved Tyr1150 and Tyr1151 residues in the activation loop of the kinase domain.[1][2][3] The phosphorylation of these sites is a key event, leading to the full activation of the receptor's kinase activity and the subsequent recruitment and phosphorylation of downstream substrate proteins, thereby initiating intracellular signaling cascades.[2][3][4]

Dysregulation of insulin receptor signaling is a hallmark of insulin resistance and type 2 diabetes. Therefore, the quantitative measurement of IR phosphorylation at Tyr1150/1151 is a valuable tool for researchers in basic science and drug development to study insulin signaling, screen for potential therapeutic agents, and understand disease mechanisms.

These application notes provide a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) designed to specifically detect and quantify the phosphorylation of the insulin receptor at Tyr1150/1151.

Signaling Pathway

The binding of insulin to the extracellular α-subunits of the insulin receptor induces a conformational change that stimulates the tyrosine kinase activity of the intracellular β-subunits. This leads to the autophosphorylation of several tyrosine residues. The phosphorylation of the Tyr1150/1151 pair within the activation loop is crucial for the full activation of the receptor's kinase.[1][2][3] Once activated, the insulin receptor phosphorylates downstream effector molecules, such as the insulin receptor substrate (IRS) proteins, which then serve as docking sites for other signaling molecules, propagating the signal through pathways like the PI3K/Akt and MAPK pathways to regulate cellular responses.[4]

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binding pIR Phosphorylated Insulin Receptor (pTyr1150/1151 - Active) IR->pIR Autophosphorylation on Tyr1150/1151 IRS IRS Proteins pIR->IRS Recruitment & Phosphorylation pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt MAPK MAPK Pathway pIRS->MAPK Cellular_Responses Cellular Responses (e.g., Glucose Uptake) PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: Insulin Receptor Signaling Pathway.

Experimental Workflow: Phospho-Specific Sandwich ELISA

The phospho-specific sandwich ELISA quantitatively measures the amount of phosphorylated IR at Tyr1150/1151 in a cell lysate. The workflow involves capturing the total insulin receptor from the lysate, followed by detection of the phosphorylated form using a phospho-specific antibody.

ELISA_Workflow cluster_steps ELISA Protocol Steps Start Start: Plate Coated with Total IR Capture Antibody Add_Lysate 1. Add Cell Lysate to Wells Start->Add_Lysate Incubate_Wash1 2. Incubate & Wash Add_Lysate->Incubate_Wash1 Add_Detection_Ab 3. Add Phospho-IR (Tyr1150/1151) Detection Antibody Incubate_Wash1->Add_Detection_Ab Incubate_Wash2 4. Incubate & Wash Add_Detection_Ab->Incubate_Wash2 Add_HRP_Conj 5. Add HRP-conjugated Secondary Antibody Incubate_Wash2->Add_HRP_Conj Incubate_Wash3 6. Incubate & Wash Add_HRP_Conj->Incubate_Wash3 Add_Substrate 7. Add TMB Substrate Incubate_Wash3->Add_Substrate Incubate_Color 8. Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop 9. Add Stop Solution Incubate_Color->Add_Stop Read_Plate 10. Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze 11. Analyze Data Read_Plate->Analyze

Caption: Sandwich ELISA Workflow for Phospho-IR (Tyr1150/1151).

Experimental Protocols

This protocol is based on a typical sandwich ELISA format. For optimal results, refer to the specific instructions provided with your ELISA kit.

A. Reagent and Sample Preparation
  • Cell Lysis :

    • Culture cells to the desired confluency (e.g., 85-90%).

    • Starve cells overnight in serum-free medium.

    • Treat cells with insulin (e.g., 100 nM for 2-5 minutes at 37°C) or other compounds as required.[1]

    • Aspirate media and wash cells with ice-cold PBS.

    • Add 1X Cell Lysis Buffer (e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, supplemented with 1 mM PMSF immediately before use).[5][6]

    • Incubate on ice for 5-10 minutes.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the cell lysate. Determine protein concentration using a standard protein assay (e.g., BCA).

  • Standard Curve Preparation :

    • Reconstitute the lyophilized standard protein with the provided Standard Diluent Buffer to create a stock solution.

    • Perform serial dilutions of the standard stock to create a standard curve (typically 7-8 points plus a zero standard).

  • Wash Buffer :

    • Dilute the concentrated (e.g., 20X) Wash Buffer to a 1X working solution with deionized or distilled water.[7]

B. ELISA Assay Procedure
  • Plate Preparation :

    • Bring all reagents to room temperature before use.[7]

    • It is recommended to run all standards and samples in duplicate or triplicate.[8]

    • The 96-well microplate is pre-coated with a capture antibody specific for the total insulin receptor β subunit.[5][9]

  • Sample Incubation :

    • Add 100 µL of each standard and diluted cell lysate to the appropriate wells.

    • Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[7]

  • Washing :

    • Discard the solution and wash the plate four times with 1X Wash Buffer (300 µL per well).[7]

    • Ensure complete removal of liquid at each step. After the final wash, invert the plate and blot it against clean paper towels.[7]

  • Detection Antibody Incubation :

    • Add 100 µL of the diluted phospho-specific detection antibody (specific for pTyr1150/1151 IR) to each well.[1][10]

    • Cover the plate and incubate for 1 hour at room temperature with gentle shaking.[7][10]

  • Washing :

    • Repeat the wash step as described in B.3.

  • HRP-Conjugated Secondary Antibody Incubation :

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[7]

    • Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.[7]

  • Washing :

    • Repeat the wash step as described in B.3.

  • Substrate Incubation and Color Development :

    • Add 100 µL of TMB Substrate to each well.[7]

    • Incubate for 30 minutes at room temperature in the dark with gentle shaking.[7] A blue color will develop.

  • Stopping the Reaction :

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]

  • Absorbance Measurement :

    • Read the optical density (OD) of each well immediately on a microplate reader set to 450 nm.[7]

Data Presentation and Analysis

The quantitative data from the ELISA should be analyzed to determine the concentration of phospho-IR (Tyr1150/1151) in the samples.

Data Analysis Steps
  • Calculate Mean Absorbance : Average the duplicate or triplicate readings for each standard and sample.

  • Subtract Background : Subtract the mean absorbance of the zero standard (blank) from all other readings.

  • Generate Standard Curve : Plot the mean absorbance (Y-axis) against the known concentrations of the standards (X-axis).

  • Curve Fitting : Use a four-parameter logistic (4-PL) curve fit for the standard curve. This is a common and recommended method for ELISA data.[6][11]

  • Calculate Sample Concentrations : Interpolate the concentration of phospho-IR in your samples from the standard curve using their mean absorbance values.[12]

  • Apply Dilution Factor : Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration in the undiluted lysate.

Representative Data

The table below shows example data from an experiment using CHO-IR/IRS-1 cells, which overexpress the human insulin receptor. Cells were serum-starved and then either left untreated or treated with 100 nM insulin for 2 minutes.

Treatment GroupSample DilutionMean OD at 450 nm (Corrected)Calculated Concentration (Units/mL)Final Concentration (Units/mL)
Untreated Control1:100.15812.5125
Insulin (100 nM)1:101.875150.21502

Note: This is representative data. "Units/mL" is an arbitrary unit defined by the standard provided in the kit. Actual results will vary depending on the cell type, treatment conditions, and specific ELISA kit used.

A significant increase in the concentration of phosphorylated IR at Tyr1150/1151 is expected upon insulin stimulation, as shown in the table.[5][9] The level of total insulin receptor should remain unchanged, which can be confirmed by Western blot analysis or a total IR ELISA.[5][9]

References

Application Notes and Protocols for the Synthetic Production of Insulin Receptor (1142-1153) Phosphopeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of the insulin (B600854) receptor (IR) phosphopeptide corresponding to residues 1142-1153, a critical substrate for studying protein tyrosine phosphatases.[1] The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is a widely adopted and efficient strategy for producing phosphotyrosine-containing peptides.[2][3]

Introduction

The insulin receptor is a transmembrane protein that plays a crucial role in regulating glucose homeostasis. Its intrinsic tyrosine kinase activity is central to insulin signaling, initiating a cascade of phosphorylation events.[4] The autophosphorylation of specific tyrosine residues on the receptor, including those within the 1142-1153 region, creates docking sites for various signaling proteins.[4][5] Synthetic phosphopeptides corresponding to these sequences are invaluable tools for biochemical and pharmacological studies, including the investigation of protein tyrosine phosphatase (PTP) activity and the development of potential therapeutic agents.[1][6]

The sequence of the insulin receptor (1142-1153) peptide is Thr-Arg-Asp-Ile-Tyr-Glu-Thr-Asp-Tyr-Tyr-Arg-Lys. This document will focus on the synthesis of this peptide with phosphorylation at one or more of the tyrosine residues (Tyr1146, Tyr1150, Tyr1151).

Synthetic Strategy Overview

The most effective and widely used method for synthesizing phosphotyrosine-containing peptides is Solid-Phase Peptide Synthesis (SPPS).[2][7][8] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. For the synthesis of phosphopeptides, a "building block" approach is favored, where a pre-phosphorylated and protected tyrosine residue is incorporated directly during the synthesis.[3][8] This method generally provides higher yields and purity compared to the post-synthetic phosphorylation of a completed peptide chain.[9]

The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent for SPPS of phosphopeptides.[2] Specifically, Fmoc-Tyr(PO(OBzl)OH)-OH or similar protected phosphotyrosine derivatives are commercially available and can be readily incorporated into the peptide sequence.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Insulin Receptor (1142-1153) Phosphopeptide

This protocol outlines the manual synthesis of the singly phosphorylated IR (1142-1153) peptide with a phosphotyrosine at position 1150 (TRDIYETDpY YRK), using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • For the phosphotyrosine residue (pY1150): Use Fmoc-Tyr(PO(OBzl)OH)-OH as the amino acid derivative.

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Lys, Arg, Tyr, Tyr, Asp, Thr, Glu, Tyr, Ile, Asp, Arg, Thr).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% EDT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of the Synthetic Phosphopeptide by HPLC

Materials:

  • Crude synthetic phosphopeptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector (220 nm and 280 nm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified phosphopeptide as a white powder.

Protocol 3: Characterization of the Synthetic Phosphopeptide by Mass Spectrometry

Materials:

  • Purified phosphopeptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Mass Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Determine the experimental molecular weight of the peptide.

    • Compare the experimental mass with the calculated theoretical mass of the phosphopeptide. The addition of a phosphate (B84403) group adds 79.98 Da to the mass of the corresponding non-phosphorylated peptide.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of the IR (1142-1153) phosphopeptide. Actual yields and purities may vary depending on the specific synthesis conditions and equipment used.

ParameterMethodExpected ResultReference
Synthesis Scale SPPS0.1 - 1.0 mmol[10]
Crude Peptide Yield SPPS70-90%[8]
Purity after HPLC RP-HPLC>95%[11]
Molecular Weight Verification ESI-MS or MALDI-TOFTheoretical Mass ± 1 Da[12]

Theoretical Molecular Weights:

Peptide SequenceModificationCalculated Monoisotopic Mass (Da)
TRDIYETDYYRKNone1622.78
TRDIYETDpY YRKPhosphorylation at Y11501702.75
TRDIpY ETDYYRKPhosphorylation at Y11461702.75
TRDIYETDpYpY RKDiphosphorylation at Y1150, Y11511782.71
TRDIpY ETDpYpY RKTriphosphorylation at Y1146, Y1150, Y11511862.68

Visualizations

Signaling Pathway

insulin_signaling cluster_receptor Cell Membrane Insulin Receptor Insulin Receptor Insulin Receptor->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates Downstream Signaling Downstream Signaling IRS-1->Downstream Signaling Activates Insulin Insulin Insulin->Insulin Receptor Binds

Caption: Simplified insulin signaling pathway activation.

Experimental Workflow

sp_workflow start Start: Rink Amide Resin synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->synthesis cleavage Cleavage from Resin (TFA Cocktail) synthesis->cleavage purification HPLC Purification (C18 Column) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Phosphopeptide characterization->end

Caption: Workflow for synthetic phosphopeptide production.

Logical Relationship of Synthesis Steps

synthesis_cycle Deprotection Fmoc Removal 20% Piperidine in DMF Coupling Amino Acid Activation & Coupling DIC/Oxyma Deprotection->Coupling Next Amino Acid Washing Resin Washing DMF, DCM Coupling->Washing Washing->Deprotection Repeat Cycle

Caption: The core iterative cycle in SPPS.

References

Troubleshooting & Optimization

Troubleshooting low signal for pTyr1150 in Western Blot analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during Western Blot analysis, with a specific focus on detecting low signal for phosphorylated proteins like pTyr1150/p-c-Met.

Frequently Asked Questions (FAQs) - Low Signal for pTyr1150

Q1: I am not seeing any signal for my target protein, pTyr1150. What are the first things I should check?

A1: When no signal is detected for pTyr1150, start by verifying the basics of your experiment. Confirm that your target protein is expected to be present and phosphorylated in your specific cell or tissue lysate.[1] It's crucial to include a positive control, such as a lysate from cells known to express phosphorylated c-Met, to validate your experimental setup.[1] Additionally, ensure that your primary and secondary antibodies are active and have been stored correctly. A dot blot can be a quick way to check antibody activity.[1]

Q2: My signal for pTyr1150 is very weak. How can I enhance it?

A2: A weak signal can be improved through several optimization steps. You can try increasing the amount of protein loaded onto the gel; for low-abundance phosphoproteins, loading more lysate can significantly boost the signal.[2][3] Consider enriching your sample for the target protein through methods like immunoprecipitation prior to the Western blot.[1] Optimizing the concentration of your primary antibody is also key; try a range of dilutions to find the optimal concentration.[4] Extending the primary antibody incubation time, for instance, to overnight at 4°C, can also enhance signal detection. Finally, using a more sensitive chemiluminescent substrate can help in detecting low-abundance proteins.

Q3: Could my sample preparation be the cause of the low pTyr1150 signal?

A3: Absolutely. Proper sample preparation is critical for detecting phosphorylated proteins. Once cells are lysed, phosphatases are released and can dephosphorylate your target protein. To prevent this, always work quickly on ice with pre-chilled buffers. Crucially, your lysis buffer must be supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][5] Storing your quantified protein samples in loading buffer can also help to halt phosphatase activity.

Q4: Are my blocking and washing procedures affecting the signal?

A4: Yes, these steps can significantly impact your results. For phosphorylated proteins, it is highly recommended to avoid using non-fat dry milk as a blocking agent.[2] Milk contains casein, a phosphoprotein that can cause high background and mask your signal.[2][6] Instead, use Bovine Serum Albumin (BSA) or other protein-free blocking agents. Also, be mindful of your washing steps. While adequate washing is necessary to reduce background, excessive washing can strip the antibody from the membrane, leading to a weaker signal.[1]

Q5: Can the choice of buffers impact the detection of pTyr1150?

A5: Yes, the buffer system can influence the outcome. When detecting phosphoproteins, it's advisable to use Tris-buffered saline (TBS) with Tween-20 (TBST) instead of phosphate-buffered saline (PBS).[7] The phosphate (B84403) in PBS can compete with the phospho-epitope for antibody binding, potentially reducing the signal.[7] If you must use PBS, ensure thorough washing with TBST before antibody incubation to remove any residual phosphate.

Quantitative Data Summary

For successful detection of pTyr1150, careful optimization of several parameters is required. The following table provides a summary of recommended starting points and ranges for key experimental variables.

ParameterRecommendationRangeRationale
Protein Load 30-50 µg of total cell lysate20-100 µgHigher amounts may be needed for low-abundance phosphoproteins.[5]
Primary Antibody Dilution Follow manufacturer's datasheet1:250 - 1:4000Titration is crucial to find the optimal signal-to-noise ratio.[4]
Primary Antibody Incubation Overnight at 4°C1 hour at RT to overnight at 4°CLonger incubation can increase signal for low-abundance targets.
Secondary Antibody Dilution 1:5,000 - 1:20,000 (HRP-conjugated)1:2,000 - 1:100,000Higher dilutions can help reduce background noise.[5]
Blocking Agent 3-5% BSA in TBST1-5% BSAAvoid milk-based blockers for phospho-protein detection.
Blocking Time 1 hour at Room Temperature1-2 hours at RTSufficient blocking is necessary to prevent non-specific binding.

Experimental Protocols

A detailed protocol for Western Blot analysis of pTyr1150 can be found in various publications. A general workflow involves sample preparation with appropriate inhibitors, SDS-PAGE, protein transfer to a membrane, blocking, incubation with primary and secondary antibodies, and signal detection. For a specific example, refer to the methods section of studies investigating c-Met signaling.[8]

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathway, the following diagrams have been generated.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis (with Phosphatase/Protease Inhibitors) Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pTyr1150) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (ECL Substrate) Secondary_Ab->Detection

Caption: A typical workflow for Western Blot analysis of pTyr1150.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor p_cMet Phosphorylated c-Met (pTyr1150) cMet->p_cMet Autophosphorylation HGF HGF (Ligand) HGF->cMet Binding & Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) p_cMet->Downstream Signal Transduction

Caption: Simplified signaling pathway of c-Met receptor activation.

References

Optimizing pTyr1150/1151 Antibody Concentration for Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of phospho-Tyrosine 1150/1151 (pTyr1150/1151) antibodies for immunohistochemistry (IHC). Phosphorylation at this site on the Insulin (B600854) Receptor (IR) and Insulin-like Growth Factor I Receptor (IGF-IR) is a critical activation event, and its accurate detection by IHC is crucial for many areas of research. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visual representation of the associated signaling pathway.

Troubleshooting Guide

Researchers may encounter several common issues when optimizing pTyr1150/1151 antibody concentrations for IHC. This section provides a question-and-answer-style guide to troubleshoot these problems effectively.

Question: I am not getting any signal or only very weak staining with my pTyr1150/1151 antibody. What could be the cause?

Answer: A lack of signal is a frequent challenge. Here are the primary potential causes and solutions:

  • Suboptimal Antibody Concentration: The antibody concentration may be too low. It is essential to perform an antibody titration to determine the optimal dilution.

  • Inactive Antibody: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles. Using a new, properly stored aliquot is advisable.

  • Issues with Tissue Processing and Antigen Retrieval: Formalin fixation can mask the phospho-epitope. Ensure that antigen retrieval has been adequately performed. For phospho-tyrosine antibodies, heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) or EDTA buffer is often recommended.

  • Incorrect Protocol Steps: Double-check all incubation times, temperatures, and reagent compatibility. For instance, ensure the secondary antibody is appropriate for the primary antibody's host species.

  • Low Target Expression: The target protein may not be highly expressed or phosphorylated in your specific tissue sample. It is crucial to use a known positive control tissue or cell line to validate the antibody and protocol.

Question: My IHC staining shows high background. How can I reduce it?

Answer: High background staining can obscure specific signals. Consider the following troubleshooting steps:

  • Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody is a common cause of non-specific binding. Perform a titration to find the lowest concentration that still provides a robust, specific signal.

  • Inadequate Blocking: Non-specific binding can occur if the blocking step is insufficient. Increase the blocking time or try a different blocking agent, such as normal serum from the species in which the secondary antibody was raised.

  • Endogenous Peroxidase or Phosphatase Activity: If using an HRP- or AP-conjugated detection system, endogenous enzyme activity in the tissue can lead to high background. Use appropriate quenching agents like hydrogen peroxide for HRP or levamisole (B84282) for AP.

  • Cross-reactivity of the Secondary Antibody: The secondary antibody may be binding non-specifically. Run a control without the primary antibody to check for this. Using a pre-adsorbed secondary antibody can help minimize cross-reactivity.

  • Issues with Tissue Handling: Allowing tissue sections to dry out during the staining procedure can lead to increased background.

Frequently Asked Questions (FAQs)

What is the significance of pTyr1150/1151 on the Insulin Receptor/IGF-I Receptor?

Tyrosine residues 1150 and 1151 are located in the activation loop of the kinase domain of the Insulin Receptor (IR) and the highly homologous Insulin-like Growth Factor I Receptor (IGF-IR). Autophosphorylation of these sites is a critical step for the full activation of the receptor's tyrosine kinase activity. This phosphorylation event creates docking sites for various downstream substrate proteins, thereby initiating intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and metabolism.

How do I choose a suitable positive control for my pTyr1150/1151 IHC experiment?

A good positive control is a cell line or tissue known to have high levels of activated Insulin or IGF-I receptors. Cell pellets from cell lines stimulated with insulin or IGF-I are excellent positive controls. For tissues, placenta is often used as a positive control for IR and various cancer tissues may show high levels of IGF-IR activity. Always check the antibody datasheet for the manufacturer's recommendations.

What is antibody titration and why is it crucial?

Antibody titration is the process of experimentally determining the optimal antibody concentration for an immunoassay. It involves testing a series of antibody dilutions to find the one that provides the best signal-to-noise ratio—strong specific staining with minimal background. This is a critical step for every new antibody and for any changes in the experimental protocol, as the optimal concentration can vary significantly.

Quantitative Data Summary

Effective antibody titration is essential for successful IHC. Below are tables summarizing a typical antibody titration series and a common scoring system for IHC results.

Table 1: Example of a Primary Antibody Titration Series for IHC

DilutionAntibody Concentration (if stock is 1 mg/mL)Expected Outcome
1:5020 µg/mLLikely high background
1:10010 µg/mLMay still have some background
1:2005 µg/mLPotential for optimal signal-to-noise
1:4002.5 µg/mLMay show weaker specific signal
1:8001.25 µg/mLLikely weak or no signal

Table 2: A Simple IHC Scoring System

ScoreStaining IntensityPercentage of Positive Cells
0No staining<1%
1+Weak1-25%
2+Moderate26-75%
3+Strong>75%

Experimental Protocols

This section provides a detailed methodology for a key experiment in optimizing your pTyr1150/1151 antibody for IHC.

Protocol: Primary Antibody Titration for pTyr1150/1151 on Formalin-Fixed Paraffin-Embedded (FFPE) Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695): 100% (2x), 95%, 70%, and 50% ethanol, each for 3 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Block (if using HRP detection):

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Prepare a series of dilutions of the pTyr1150/1151 antibody in antibody diluent (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

    • Apply each dilution to a separate section and incubate overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with PBS.

    • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Wash with PBS.

    • Apply streptavidin-HRP for 30 minutes at room temperature.

    • Wash with PBS.

  • Chromogen:

    • Apply a chromogen solution such as DAB and monitor for color development.

    • Stop the reaction by rinsing with water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope to determine the dilution that provides the strongest specific staining with the lowest background.

Visualizations

Insulin/IGF-I Receptor Signaling Pathway

Insulin_IGF1_Signaling Ligand Insulin / IGF-I Receptor Insulin Receptor (IR) / IGF-I Receptor (IGF-IR) Ligand->Receptor Binding & Dimerization pY1150_1151 pTyr1150/1151 (Activation Loop) Receptor->pY1150_1151 Autophosphorylation IRS IRS Proteins pY1150_1151->IRS Recruitment & Phosphorylation Grb2_Sos Grb2/Sos pY1150_1151->Grb2_Sos Recruitment PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Metabolism Metabolic Regulation AKT->Metabolism Ras Ras Grb2_Sos->Ras Activation MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Activation MAPK_Pathway->Cell_Growth IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-pTyr1150/1151) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-Streptavidin) SecondaryAb->Detection Chromogen Chromogen (e.g., DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis Mounting->Analysis Troubleshooting_Weak_Signal Start Weak or No Signal Check_Controls Check Positive/ Negative Controls Start->Check_Controls Controls_OK Controls Stained Correctly? Check_Controls->Controls_OK Antibody_Issue Investigate Primary Antibody: - Titration - Storage/Activity Controls_OK->Antibody_Issue No Sample_Issue Sample May Be Truly Negative Controls_OK->Sample_Issue Yes Protocol_Issue Investigate Protocol: - Antigen Retrieval - Reagents - Incubation Times Antibody_Issue->Protocol_Issue

How to prevent dephosphorylation of pTyr1150 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols to prevent the dephosphorylation of phosphorylated Tyrosine 1150 (pTyr1150) on the Epidermal Growth Factor Receptor (EGFR) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is pTyr1150, and why is its phosphorylation state important?

A1: pTyr1150 refers to the amino acid Tyrosine at position 1150 of the Epidermal Growth Factor Receptor (EGFR) that has been phosphorylated. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, undergoes dimerization and autophosphorylation on several tyrosine residues in its cytoplasmic tail.[1][2] These phosphorylated sites, including pTyr1150 (also sometimes referred to in literature by its post-processed position, pY1173), act as docking platforms for various signaling proteins containing SH2 or PTB domains, such as Shc and Grb2.[3][4] The phosphorylation of these sites is a critical step in initiating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate fundamental cellular processes like proliferation, differentiation, and survival.[1][4] Preserving the phosphorylation state of Tyr1150 is therefore essential for accurately studying EGFR-mediated signaling.

Q2: What causes the dephosphorylation of pTyr1150 during sample preparation?

A2: When cells are lysed, the compartmentalization of cellular components is disrupted. This releases endogenous enzymes called phosphatases, which remove phosphate (B84403) groups from proteins.[5] The phosphorylation of EGFR is a dynamic process, regulated by the balance between the activity of protein tyrosine kinases (like EGFR itself) and protein tyrosine phosphatases (PTPs).[6] Upon cell lysis, this balance is disturbed, and PTPs can rapidly dephosphorylate target sites like pTyr1150, leading to a loss of signal in downstream applications like Western blotting.[5]

Q3: Which specific phosphatases target EGFR?

A3: Several Protein Tyrosine Phosphatases (PTPs) have been identified as regulators of EGFR phosphorylation. These include receptor-like PTPs such as PTPRK and PTPRJ (also known as DEP-1), as well as non-receptor PTPs like PTPN2. RPTPγ has also been shown to dephosphorylate EGFR at the plasma membrane. The presence of these specific phosphatases underscores the need for effective and targeted inhibition during sample preparation.

Q4: What are the key principles for preventing pTyr1150 dephosphorylation?

A4: The core principles are:

  • Speed and Temperature: Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity.

  • Inhibition of Phosphatases: Use a lysis buffer containing a potent cocktail of phosphatase inhibitors, especially those targeting tyrosine phosphatases.

  • Immediate Denaturation: For certain applications, rapid denaturation of proteins by boiling in SDS-containing buffer can be an effective way to inactivate all enzymatic activity.

Troubleshooting Guide

This section addresses common issues encountered when trying to detect pTyr1150.

Problem Possible Cause(s) Recommended Solution(s)
Weak or no pTyr1150 signal 1. Dephosphorylation during sample prep: Insufficient or inactive phosphatase inhibitors.• Ensure your lysis buffer contains a broad-spectrum phosphatase inhibitor cocktail, with a strong tyrosine phosphatase inhibitor like sodium orthovanadate.[7][8] • Prepare lysis buffer fresh and add inhibitors immediately before use. • Keep samples on ice at all times.
2. Low abundance of pTyr1150: The specific experimental condition (e.g., short stimulation time, low ligand concentration) may not induce robust phosphorylation.• Optimize stimulation conditions (e.g., time course, ligand concentration). • Increase the amount of protein loaded on the gel. • Consider enriching for EGFR via immunoprecipitation (IP) before blotting for pTyr1150.
3. Poor antibody performance: The primary antibody may have low affinity or may not be working optimally.• Use an antibody specifically validated for the detection of EGFR pTyr1150. • Titrate the primary antibody to find the optimal concentration. • Include a positive control (e.g., lysate from cells known to have high EGFR activation) to validate the antibody and protocol.
Inconsistent pTyr1150 signal between samples 1. Variable phosphatase activity: Inconsistent timing or temperature during lysis can lead to different levels of dephosphorylation.• Standardize the sample preparation workflow. Process all samples in the same manner and for the same duration. • Ensure equal and rapid processing from cell harvesting to lysis.
2. Uneven protein loading: • Perform a protein quantification assay (e.g., BCA) and load equal amounts of total protein for each sample. • Probe the blot for a loading control (e.g., GAPDH, β-actin) and for total EGFR to confirm equal loading and expression levels.
High background on Western blot 1. Non-specific antibody binding: • Optimize blocking conditions. Avoid using milk as a blocking agent for phosphotyrosine antibodies, as it contains phosphatases; use Bovine Serum Albumin (BSA) instead.[9] • Ensure adequate washing steps.
2. Contamination of reagents: • Use fresh, high-quality reagents and buffers.

Phosphatase Inhibitors for pTyr1150 Preservation

A combination of inhibitors is recommended for broad-spectrum protection.

Inhibitor Type Examples Primary Target(s) Typical Working Concentration Notes
Tyrosine Phosphatase Inhibitors Sodium Orthovanadate (Na₃VO₄)Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases1-10 mMA widely used and effective inhibitor of PTPs.[7] Requires pre-activation for maximal potency.
PervanadatePTPs0.1-1 mMA more potent, irreversible inhibitor of PTPs, but can be toxic to cells.
Serine/Threonine Phosphatase Inhibitors Sodium Fluoride (NaF)Serine/Threonine Phosphatases, Acid Phosphatases10-20 mMImportant to include for broad-spectrum protection, as signaling pathways are interconnected.[5][9]
β-GlycerophosphateSerine/Threonine Phosphatases10-50 mMA common component of phosphatase inhibitor cocktails.[10]
Sodium PyrophosphateSerine/Threonine Phosphatases1-5 mMOften used in combination with other inhibitors.[10]
Commercial Cocktails e.g., Thermo Scientific Halt™, Roche PhosSTOP™, Cell Signaling Technology Phosphatase Inhibitor CocktailBroad-spectrum (Ser/Thr and Tyr phosphatases)Varies by manufacturer (typically 100X or 200X)Convenient and optimized for general use. Often contain a proprietary mix of the inhibitors listed above.[10][11][12]

Experimental Protocols

Protocol 1: Preparation of Lysis Buffer for Phosphoprotein Analysis

This protocol describes the preparation of a modified RIPA buffer designed to preserve protein phosphorylation.

Reagents & Equipment:

  • Tris-HCl, pH 7.4

  • NaCl

  • NP-40 (Igepal CA-630)

  • Sodium deoxycholate

  • SDS

  • EDTA

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726 or homemade)

  • Sodium Orthovanadate (Na₃VO₄)

  • Distilled, deionized water (ddH₂O)

  • Ice

Procedure:

  • Prepare 1L of 1X RIPA Buffer Base (without inhibitors):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Store at 4°C.

  • Prepare Activated Sodium Orthovanadate (100 mM Stock):

    • Dissolve 1.84 g of Na₃VO₄ in 80 ml of ddH₂O.

    • Adjust the pH to 10.0 with HCl. The solution will be yellow.

    • Boil the solution until it becomes colorless (approximately 10 minutes).

    • Cool to room temperature.

    • Readjust the pH to 10.0 with NaOH.

    • Repeat the boiling and pH adjustment cycle until the solution remains colorless and the pH stabilizes at 10.0.

    • Bring the final volume to 100 ml with ddH₂O.

    • Aliquot and store at -20°C.

  • Prepare Complete Lysis Buffer (prepare fresh before use):

    • For every 1 ml of 1X RIPA Buffer Base, add:

      • 10 µl of 100X Protease Inhibitor Cocktail

      • 10 µl of 100X Activated Sodium Orthovanadate (final concentration 1 mM)

      • A broad-spectrum serine/threonine phosphatase inhibitor cocktail (e.g., 10 mM NaF, 10 mM β-glycerophosphate). Or use a commercial cocktail at the recommended concentration.

    • Keep the complete lysis buffer on ice.

Protocol 2: Cell Lysis and Protein Extraction for Adherent Cells

Procedure:

  • Culture and treat cells as required by your experimental design.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely. It is crucial to remove all PBS to avoid diluting the lysis buffer.

  • Add an appropriate volume of ice-cold complete lysis buffer to the dish (e.g., 500 µl for a 10 cm dish).

  • Using a cell scraper, scrape the cells off the dish in the lysis buffer.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a standard assay (e.g., BCA).

  • Aliquot the lysate and either use immediately or snap-freeze in liquid nitrogen and store at -80°C for long-term use.

Visualizations

EGFR_Signaling_Pathway receptor receptor ligand ligand pathway pathway downstream downstream phosphatase phosphatase EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Activates pTyr1150 pTyr1150 Dimer->pTyr1150 Phosphorylates Shc_Grb2 Shc / Grb2 pTyr1150->Shc_Grb2 Recruits PI3K PI3K pTyr1150->PI3K Recruits PTPs PTPs (e.g., DEP-1, PTPN2) pTyr1150->PTPs Dephosphorylates SOS SOS Shc_Grb2->SOS Ras Ras SOS->Ras Raf_MEK_ERK Raf-MEK-ERK Cascade Ras->Raf_MEK_ERK Akt_mTOR Akt-mTOR Pathway PI3K->Akt_mTOR

Caption: EGFR signaling pathway leading to phosphorylation of Tyr1150.

Sample_Prep_Workflow start_end start_end process process critical_step critical_step output output start Start: Cell Culture wash Wash cells with ice-cold PBS start->wash lysis Add ice-cold Lysis Buffer with Protease & Phosphatase Inhibitors wash->lysis scrape Scrape and collect lysate lysis->scrape incubate Incubate on ice (30 min) scrape->incubate centrifuge Centrifuge at 4°C (14,000 x g, 15 min) incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify end Store at -80°C or use for downstream analysis quantify->end final_product Phospho-preserved Protein Lysate end->final_product

Caption: Workflow for sample preparation to preserve pTyr1150.

References

Addressing non-specific bands with anti-pTyr1150 antibodies in immunoblots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using anti-pTyr1150 antibodies in immunoblotting experiments. Non-specific bands are a common challenge in western blotting, particularly when working with phospho-specific antibodies. This guide offers structured advice to help you achieve clean and specific results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the anti-pTyr1150 antibody?

The anti-pTyr1150 antibody primarily recognizes the Insulin (B600854) Receptor (IR) β-subunit when it is phosphorylated at the Tyrosine 1150 residue. This phosphorylation event is a key step in the insulin signaling pathway, initiated by insulin binding to its receptor.

Q2: My anti-pTyr1150 antibody is showing multiple bands. What could be the cause?

There are several potential reasons for observing multiple bands:

  • Cross-reactivity with IGF-1R: The Insulin-like Growth Factor 1 Receptor (IGF-1R) shares a high degree of homology with the Insulin Receptor. The corresponding phosphorylation site in IGF-1R is Tyr1135/1136. It is common for anti-pTyr1150 IR antibodies to cross-react with phosphorylated IGF-1R, which may appear as a distinct band.[1][2]

  • Presence of other phosphorylated proteins: While the antibody is designed to be specific for the pTyr1150 epitope on the Insulin Receptor, at high concentrations it may non-specifically bind to other tyrosine-phosphorylated proteins in the lysate.

  • Protein degradation: If samples are not handled properly with protease and phosphatase inhibitors, the Insulin Receptor can be degraded, leading to the appearance of lower molecular weight bands.[3]

  • Splice variants or post-translational modifications: Different isoforms or other modifications of the Insulin Receptor could potentially be present and detected by the antibody.

Q3: Why is it recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking when using anti-phospho-tyrosine antibodies?

Non-fat dry milk contains a high concentration of the phosphoprotein casein.[4][5][6] Anti-phospho-tyrosine antibodies can bind to the phosphorylated residues on casein, leading to high background and non-specific signals on the western blot.[4][5][6] BSA is a protein-based blocking agent that is largely free of phosphoproteins, making it a more suitable choice for minimizing non-specific binding with these types of antibodies.[5][6]

Q4: Why am I not seeing a signal with my anti-pTyr1150 antibody?

A lack of signal could be due to several factors:

  • Low level of phosphorylation: The Tyr1150 site on the Insulin Receptor is phosphorylated in response to insulin stimulation. Ensure that your cells or tissues have been appropriately stimulated with insulin to induce phosphorylation.

  • Phosphatase activity: Endogenous phosphatases in your sample lysate can dephosphorylate your target protein. It is crucial to use phosphatase inhibitors in your lysis buffer and to keep your samples on ice.[3][7]

  • Incorrect buffer composition: Phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies. It is recommended to use Tris-based buffers (like TBS) for all washing and antibody incubation steps.[6][7]

  • Antibody dilution: The concentration of the primary antibody may be too low. You may need to optimize the antibody dilution.

  • Insufficient protein load: If the Insulin Receptor is not highly expressed in your sample, you may need to load more protein onto the gel.

Troubleshooting Guide for Non-Specific Bands

This guide provides a systematic approach to troubleshooting non-specific bands when using anti-pTyr1150 antibodies.

Problem: High Background and/or Multiple Non-Specific Bands

Troubleshooting Workflow

cluster_blocking Blocking Optimization cluster_antibody Antibody Titration cluster_washing Washing Protocol cluster_sample Sample Quality cluster_secondary_control Secondary Antibody Control start Start: Non-Specific Bands Observed check_blocking 1. Review Blocking Protocol start->check_blocking check_antibody_conc 2. Optimize Antibody Concentrations check_blocking->check_antibody_conc If problem persists blocking_agent Switch from milk to BSA check_blocking->blocking_agent check_washing 3. Evaluate Washing Steps check_antibody_conc->check_washing If problem persists primary_ab Titrate primary antibody (e.g., 1:500, 1:1000, 1:2000) check_antibody_conc->primary_ab check_sample_prep 4. Assess Sample Preparation check_washing->check_sample_prep If problem persists wash_buffer Use TBST (not PBST) check_washing->wash_buffer check_secondary 5. Control for Secondary Antibody check_sample_prep->check_secondary If problem persists inhibitors Add phosphatase and protease inhibitors check_sample_prep->inhibitors end Clean Blot check_secondary->end If problem persists, consider a different primary antibody secondary_only Incubate blot with secondary antibody alone check_secondary->secondary_only blocking_conditions Increase blocking time/temperature blocking_agent->blocking_conditions secondary_ab Titrate secondary antibody primary_ab->secondary_ab wash_steps Increase number and duration of washes wash_buffer->wash_steps protein_load Optimize protein loading amount inhibitors->protein_load

Caption: A step-by-step workflow for troubleshooting non-specific bands.

Potential Cause Recommended Solution Quantitative Parameters to Adjust
Inappropriate Blocking Agent Switch from non-fat dry milk to Bovine Serum Albumin (BSA). Milk contains phosphoproteins that can cause high background with anti-phospho antibodies.[4][5][6]Use 3-5% BSA in Tris-Buffered Saline with Tween-20 (TBST).
Insufficient Blocking Increase the duration and/or temperature of the blocking step.[3][8]Block for 1-2 hours at room temperature or overnight at 4°C.
Primary Antibody Concentration Too High Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[1][4]Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).
Secondary Antibody Concentration Too High A high concentration of the secondary antibody can lead to non-specific binding and high background.[4][9] Titrate the secondary antibody.Test a range of dilutions as recommended by the manufacturer (e.g., 1:5000, 1:10000, 1:20000).
Inadequate Washing Insufficient washing can leave behind unbound primary and secondary antibodies, contributing to background noise.[5][10]Increase the number of washes to 4-5 times and the duration of each wash to 10-15 minutes. Ensure a sufficient volume of wash buffer is used.
Incorrect Wash Buffer Phosphate (B84403) in PBS can interfere with the binding of phospho-specific antibodies.[6][7]Use Tris-Buffered Saline with 0.1% Tween-20 (TBST) for all wash steps.
Sample Degradation Proteases and phosphatases in the cell lysate can degrade your protein of interest and remove the phosphate group, respectively.[3][7]Always add a cocktail of protease and phosphatase inhibitors to your lysis buffer.
Excessive Protein Loading Loading too much protein can lead to overloading of the gel and an increase in non-specific bands.[4][10]Reduce the amount of total protein loaded per lane (e.g., try 10 µg, 20 µg, and 30 µg).
Non-Specific Binding of Secondary Antibody The secondary antibody may be binding non-specifically to other proteins in the lysate.[3][4][9]Perform a control experiment where the blot is incubated with only the secondary antibody (no primary antibody). If bands appear, consider using a pre-adsorbed secondary antibody.

Experimental Protocols

Protocol 1: Optimized Immunoblotting for Anti-pTyr1150
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-pTyr1150 antibody in 5% BSA in TBST at the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST at the optimized concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system.

Signaling Pathway

The phosphorylation of the Insulin Receptor at Tyr1150 is a critical event in the insulin signaling pathway, which plays a central role in regulating glucose metabolism and cell growth.

insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds ptyr1150 pTyr1150 ir->ptyr1150 Autophosphorylation irs IRS Proteins ptyr1150->irs Recruits & Phosphorylates pi3k PI3K irs->pi3k Activates akt Akt pi3k->akt Activates glucose_uptake Glucose Uptake akt->glucose_uptake glycogen_synthesis Glycogen Synthesis akt->glycogen_synthesis protein_synthesis Protein Synthesis akt->protein_synthesis

References

Techniques to improve the solubility of Insulin receptor (1142-1153) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques to improve the solubility of the Insulin Receptor (1142-1153) peptide and its modified forms.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the Insulin Receptor (1142-1153) peptide?

The one-letter code for the unphosphorylated peptide sequence is TRDIYETDYYRK.[1][2][3] Phosphorylated versions are also commonly used in research.[1][2][4]

Q2: What are the physicochemical properties of the Insulin Receptor (1142-1153) peptide?

The unphosphorylated peptide has a molecular weight of approximately 1702.7 Da.[2] Its theoretical isoelectric point (pI) is 6.2, indicating it is slightly acidic.[1] The peptide's charge is therefore sensitive to pH changes around neutral. The sequence contains a mix of charged, polar, and hydrophobic residues, giving it an amphipathic character.

Q3: My Insulin Receptor (1142-1153) peptide won't dissolve in water. What should I do?

For the unphosphorylated and some phosphorylated forms of the peptide, direct solubility in neutral aqueous solutions like water or PBS can be challenging due to its pI being close to neutral. It is recommended to first try dissolving the peptide in a small amount of a slightly basic or acidic solution before diluting with your desired aqueous buffer. For a specific protocol for the tri-phosphorylated version, see the detailed experimental protocols section.

Q4: What solvents are recommended for dissolving this peptide?

For the tri-phosphorylated version of the peptide, a dilute basic solution such as 1% ammonium (B1175870) hydroxide (B78521) (NH4OH) is recommended for initial reconstitution.[1] Subsequently, this solution can be diluted with buffers like PBS.[1] For other versions, if aqueous solutions fail, a small amount of an organic solvent like DMSO can be tested, followed by slow dilution with an aqueous buffer. However, always test on a small aliquot first.

Q5: How does phosphorylation affect the solubility of the Insulin Receptor (1142-1153) peptide?

Phosphorylation adds negatively charged phosphate (B84403) groups, which generally increases the hydrophilicity and alters the pI of the peptide, making it more acidic. This increased negative charge can improve solubility in neutral or basic aqueous solutions. For instance, a mono-phosphorylated version is reported to be freely soluble in water.[2]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving the Insulin Receptor (1142-1153) peptide.

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water or PBS. The pH of the solution is too close to the peptide's isoelectric point (pI ≈ 6.2), minimizing its net charge and thus its solubility.Adjust the pH of the solvent. For this slightly acidic peptide, increasing the pH slightly above 7 will increase its net negative charge and should improve solubility. Try dissolving in a small volume of a dilute basic solution (e.g., 0.1M ammonium bicarbonate or 1% ammonium hydroxide) and then dilute with your desired buffer.[1]
The peptide solution is cloudy or has visible precipitates. The solubility limit of the peptide has been exceeded in the current solvent.Centrifuge the solution to pellet the undissolved peptide. Use the supernatant, but be aware the concentration will be lower than intended. For future attempts, start with a smaller amount of peptide or a larger volume of solvent. Sonication can also help to break up aggregates and improve dissolution.
The peptide precipitates after adding an organic solvent to an aqueous buffer. The peptide is "crashing out" of solution due to the rapid change in solvent polarity.After dissolving the peptide in a minimal amount of organic solvent (e.g., DMSO), add this solution dropwise to the stirring aqueous buffer. This gradual addition can prevent precipitation.
Unsure which solvent to try first. The optimal solvent can depend on the specific modification (e.g., phosphorylation state) of the peptide.Always start with the least harsh solvent first. Begin with deionized water or your experimental buffer. If that fails, proceed to pH-adjusted buffers, and only then to organic solvents. For the tri-phosphorylated version, a specific protocol using 1% NH4OH is available.[1]

Experimental Protocols

Protocol for Solubilizing Tri-Phosphorylated Insulin Receptor (1142-1153) Peptide

This protocol is based on the manufacturer's recommendation for the tri-phosphorylated version of the peptide (Sequence: TRDI-pY-ETD-pY-pY-RK).[1]

Materials:

  • Lyophilized tri-phosphorylated Insulin Receptor (1142-1153) peptide

  • 1% Ammonium Hydroxide (NH4OH) solution

  • Phosphate Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation.

  • Initial Reconstitution: To 1 mg of the lyophilized peptide, add 80-100 µL of 1% NH4OH.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. The solution should be clear.

  • Dilution: Dilute the peptide solution to the desired final concentration (e.g., 1 mg/mL) by adding your experimental buffer, such as PBS. Add the buffer slowly while gently mixing.

  • Storage: Aliquot the final peptide solution into low-protein-binding tubes and store at -20°C or colder for long-term storage.[1] Avoid repeated freeze-thaw cycles.

Visual Guides

Peptide_Solubilization_Workflow cluster_start Start cluster_solvent Solvent Selection cluster_outcome Outcome cluster_action Action start Lyophilized Peptide water Try Deionized Water or PBS start->water dissolved Peptide Dissolved water->dissolved Success not_dissolved Peptide Not Dissolved water->not_dissolved Failure ph_buffer Try pH-Adjusted Buffer (e.g., 1% NH4OH for pY version) organic Try Minimal Organic Solvent (e.g., DMSO) ph_buffer->organic Failure ph_buffer->dissolved Success organic->dissolved Success troubleshoot Troubleshoot (Sonication, gentle warming, etc.) organic->troubleshoot Failure proceed Proceed to Experiment dissolved->proceed not_dissolved->ph_buffer troubleshoot->water Re-evaluate solvent

Caption: A workflow for selecting a solvent to dissolve the Insulin Receptor (1142-1153) peptide.

Signaling_Pathway_Context Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor binds IR_Peptide Peptide (1142-1153) (Autophosphorylation Site) InsulinReceptor->IR_Peptide activates autophosphorylation at Downstream Downstream Signaling (e.g., IRS, PI3K/Akt) IR_Peptide->Downstream enables binding of

References

Troubleshooting high background in a pTyr1150 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during pTyr1150 ELISA experiments, with a specific focus on resolving high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a pTyr1150 ELISA?

High background in an ELISA can stem from several factors, often related to non-specific binding of antibodies or issues with reagents. The most frequent culprits include:

  • Insufficient Washing: Inadequate removal of unbound antibodies and reagents is a primary cause of high background.[1][2][3][4] This can be due to too few wash cycles, insufficient wash buffer volume, or poor washing technique.[2][5][6]

  • Inadequate Blocking: If the blocking buffer fails to cover all unoccupied sites on the microplate wells, the detection antibody can bind non-specifically, leading to a high background signal.[1][7]

  • High Antibody Concentrations: Using overly concentrated primary or secondary antibodies can result in non-specific binding and increased background.[8]

  • Contaminated Reagents: Contamination of buffers, reagents, or samples with particles or other substances can lead to false-positive signals.[8] Using poor-quality water for buffer preparation can also be a source of contamination.[6]

  • Prolonged Incubation Times: Exceeding the recommended incubation times for antibodies or substrate can amplify non-specific signals.[1][4]

  • Substrate Issues: If the substrate solution has deteriorated or is exposed to light, it can result in a high background.[4][6]

Q2: How can I optimize my washing steps to reduce high background?

Effective washing is crucial for a clean signal. Here are some optimization strategies:

  • Increase Wash Cycles: A common recommendation is to perform three to five wash cycles.[5][9] If you are experiencing high background, consider adding an extra wash step.[7]

  • Optimize Wash Buffer Volume: Ensure the volume of wash buffer is sufficient to cover the entire well surface. A typical volume is 300-400 µL per well for a 96-well plate.[5][6]

  • Incorporate a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can help to more effectively remove non-specifically bound molecules.[7][9][10]

  • Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer. Inverting the plate and tapping it on an absorbent paper towel can help remove any residual liquid.[1][4]

  • Maintain Washer Performance: If using an automated plate washer, ensure it is properly maintained and that all ports are dispensing and aspirating correctly.[6]

Q3: What should I consider when choosing and using a blocking buffer for a pTyr1150 ELISA?

The choice of blocking buffer is critical, especially in phosphotyrosine ELISAs, to prevent non-specific antibody binding.

  • Avoid Milk-Based Blockers: Non-fat dry milk contains phosphotyrosine, which can react with anti-phosphotyrosine antibodies, leading to high background.[11][12]

  • Consider Protein-Based Blockers: Bovine Serum Albumin (BSA) is a common choice for blocking in immunoassays.[13]

  • Optimize Blocking Conditions: You can try increasing the concentration of the blocking agent or extending the incubation time to ensure complete blocking of non-specific sites.[7]

  • Use Commercial Phospho-Free Blockers: Several commercially available blocking buffers are specifically formulated to be free of phosphoproteins, making them ideal for phosphotyrosine ELISAs.[14]

Q4: How do I determine the optimal antibody concentrations?

Finding the right antibody concentration is key to achieving a good signal-to-noise ratio.

  • Perform a Titration Experiment: A checkerboard titration is the best method to determine the optimal concentrations for both the capture and detection antibodies simultaneously.[15] This involves testing a range of dilutions for each antibody to find the combination that gives the highest signal for your positive control and the lowest signal for your negative control.

  • Consult the Datasheet: The antibody datasheet will often provide a recommended starting dilution range. You can use this as a starting point for your optimization.

  • Aim for a Low Blank Reading: A blank sample (containing no analyte) should ideally have an absorbance reading below 0.2.[16] If it's higher, you may need to further dilute your antibodies.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a pTyr1150 ELISA. Note that these are starting points, and optimization is often necessary for each specific assay.

ParameterRecommended RangePurpose
Capture Antibody Concentration 0.5 - 5 µg/mLTo effectively bind the target protein to the plate.
Detection Antibody Dilution 1:1,000 - 1:25,000To specifically detect the bound target protein.
Wash Buffer Volume 300 - 400 µL/wellTo thoroughly wash away unbound reagents.
Number of Wash Cycles 3 - 5 cyclesTo minimize background signal.
Blocking Buffer Incubation 1 - 2 hours at room temperatureTo prevent non-specific binding.
Substrate Incubation 15 - 30 minutes in the darkTo allow for color development proportional to the amount of target.

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is designed to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.

Materials:

  • pTyr1150 ELISA plate

  • Capture antibody

  • Detection antibody

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (phospho-free)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Recombinant pTyr1150 protein (positive control)

  • Sample diluent

  • Enzyme-conjugated secondary antibody (if required)

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coat the plate with capture antibody:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., 5, 2.5, 1.25, 0.625 µg/mL).

    • Add 100 µL of each dilution to different rows of the ELISA plate.

    • Incubate overnight at 4°C.

  • Wash and Block:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add Positive Control:

    • Wash the plate 3 times.

    • Add 100 µL of a high concentration of the recombinant pTyr1150 protein to half of the wells for each capture antibody concentration.

    • Add 100 µL of sample diluent (negative control) to the other half.

    • Incubate for 2 hours at room temperature.

  • Add Detection Antibody:

    • Wash the plate 3 times.

    • Prepare serial dilutions of the detection antibody in blocking buffer (e.g., 1:1000, 1:5000, 1:10000, 1:20000).

    • Add 100 µL of each dilution to different columns of the plate.

    • Incubate for 1-2 hours at room temperature.

  • Add Secondary Antibody and Substrate:

    • Wash the plate 3 times.

    • Add the enzyme-conjugated secondary antibody (if using an unconjugated detection antibody) and incubate as recommended.

    • Wash the plate 5 times.

    • Add the substrate and incubate in the dark until sufficient color develops.

  • Read the Plate:

    • Add the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Analyze the Data:

    • Identify the combination of capture and detection antibody concentrations that provides the highest signal for the positive control and the lowest signal for the negative control.

Protocol 2: Washing Step Optimization

This protocol helps to determine the optimal number of washes and the effect of a soak step.

Materials:

  • An ELISA plate that has been coated, blocked, and incubated with antibodies and a positive control, ready for the final washes before substrate addition.

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Set up wash conditions:

    • Divide the plate into sections to test different washing conditions (e.g., 3 washes, 4 washes, 5 washes, and 5 washes with a 30-second soak time for each wash).

  • Perform Washes:

    • Execute the different washing protocols on the designated sections of the plate.

  • Add Substrate and Read:

    • Proceed with the addition of substrate and stop solution as per your standard protocol.

    • Read the absorbance.

  • Analyze the Results:

    • Compare the background signal (from wells with no analyte) across the different washing conditions. Select the condition that provides the lowest background without significantly compromising the positive signal.

Visualizations

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Readout Coat Coat plate with capture antibody Wash1 Wash Coat->Wash1 Block Block with phospho-free buffer Wash2 Wash Block->Wash2 Sample Add standards and samples Wash3 Wash Sample->Wash3 Detect Add detection antibody Enzyme Add enzyme-conjugated secondary antibody Detect->Enzyme Wash4 Wash Enzyme->Wash4 Substrate Add substrate Stop Add Stop Solution Substrate->Stop Read Read absorbance Wash1->Block Wash2->Sample Wash3->Detect Wash4->Substrate Stop->Read

Caption: Standard sandwich ELISA workflow highlighting critical wash steps.

Troubleshooting_High_Background Start High Background Observed CheckWashing Review Washing Protocol Start->CheckWashing WashingOK Washing Appears OK CheckWashing->WashingOK Is it optimal? OptimizeWashing Optimize Washing: - Increase wash cycles - Add soak step - Increase volume WashingOK->OptimizeWashing No CheckBlocking Evaluate Blocking Step WashingOK->CheckBlocking Yes Resolved Background Reduced OptimizeWashing->Resolved BlockingOK Blocking Appears OK CheckBlocking->BlockingOK Is it optimal? OptimizeBlocking Optimize Blocking: - Use phospho-free blocker - Increase concentration/time BlockingOK->OptimizeBlocking No CheckAntibodies Check Antibody Concentrations BlockingOK->CheckAntibodies Yes OptimizeBlocking->Resolved AntibodiesOK Concentrations Seem OK CheckAntibodies->AntibodiesOK Are they optimal? TitrateAntibodies Perform Checkerboard Titration AntibodiesOK->TitrateAntibodies No CheckReagents Inspect Reagents & Substrate AntibodiesOK->CheckReagents Yes TitrateAntibodies->Resolved ReagentsOK Reagents Appear OK CheckReagents->ReagentsOK Are they fresh & uncontaminated? PrepareFresh Prepare Fresh Buffers & Aliquot Reagents ReagentsOK->PrepareFresh No ReagentsOK->Resolved Yes PrepareFresh->Resolved

Caption: Decision tree for troubleshooting high background in a pTyr1150 ELISA.

References

Navigating the Synthesis of pTyr1150 Peptide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of phosphopeptides like the pTyr1150 fragment of the Insulin (B600854) Receptor presents unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthetic pTyr1150 peptide, a crucial tool in studying insulin signaling pathways.

The synthetic pTyr1150 peptide corresponds to amino acids 1142-1153 of the human Insulin Receptor and has the sequence: Thr-Arg-Asp-Ile-Tyr-Glu-Thr-Asp-pTyr-Tyr-Arg-Lys . Its successful synthesis is pivotal for in-depth studies of the insulin signaling cascade, which plays a central role in metabolic regulation. Phosphorylation of Tyr1150 is a key activation event in the Insulin Receptor, initiating downstream signaling through pathways like PI3K/AKT and MAPK.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the pTyr1150 peptide?

A1: The primary challenges in synthesizing this phosphopeptide include:

  • Low coupling efficiency: The bulky and negatively charged phosphate (B84403) group on the tyrosine residue can sterically hinder the coupling of subsequent amino acids.

  • Side reactions: During Fmoc deprotection with piperidine (B6355638), the phosphate group can undergo β-elimination, especially for phosphoserine and phosphothreonine, though less common for phosphotyrosine.[2] Other potential side reactions include aspartimide formation, particularly at the Asp-Ile and Asp-pTyr linkages in this sequence.[1]

  • Aggregation: The presence of both hydrophobic (Ile, Tyr) and charged (Arg, Asp, Glu, Lys, pTyr) residues can lead to peptide aggregation on the solid support, further reducing reaction efficiency.

  • Purification difficulties: The final product may be difficult to separate from closely related impurities, such as deletion sequences or peptides with modified phosphate groups.

Q2: Which coupling reagent is best for incorporating the phosphotyrosine residue?

A2: Uronium and phosphonium-based coupling reagents are generally recommended for incorporating phosphotyrosine residues due to their high reactivity. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used and have been shown to be effective.[3] Using a higher excess of the coupling reagent and base (e.g., DIPEA) can help drive the reaction to completion. For instance, increasing the DIPEA excess from two-fold to three-fold has been shown to improve coupling yields.[3]

Q3: What type of protected phosphotyrosine should I use?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Tyr(PO(OBzl)OH)-OH is a widely used building block.[3][5] The monobenzyl protection of the phosphate group helps to minimize side reactions like β-elimination while still allowing for efficient coupling.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall peptide yield Incomplete coupling of one or more amino acids.- Double couple challenging residues, especially the amino acid following the phosphotyrosine. - Use a more potent coupling reagent like HATU or HCTU . - Increase the equivalents of amino acid, coupling reagent, and base. - Extend the coupling reaction time.
Peptide aggregation on the resin.- Switch to a more polar solvent like NMP or a mixture of DMF and DMSO. - Incorporate a chaotropic salt (e.g., LiCl) in the coupling mixture. - Use a resin with better swelling properties, such as a PEG-based resin.
Presence of deletion sequences in the final product (identified by Mass Spectrometry) Inefficient coupling at a specific step.- Identify the missing residue and optimize the coupling conditions for that specific amino acid. - Consider using a pseudoproline dipeptide if the deletion occurs after a serine or threonine to disrupt secondary structure formation.
Unexpected mass corresponding to loss of the phosphate group β-elimination during Fmoc deprotection.- While less common for pTyr, ensure the use of a monobenzyl-protected phosphotyrosine derivative. - Minimize the time of exposure to the piperidine solution during deprotection.
Multiple peaks during HPLC purification that are difficult to separate - Racemization of amino acids. - Formation of aspartimide side products.- Use an additive like HOBt or Oxyma Pure with your coupling reagent to suppress racemization. - To minimize aspartimide formation, consider using a protecting group on the aspartic acid side chain that is more resistant to this side reaction, or use milder deprotection conditions if possible.

Quantitative Data on Coupling Reagent Performance

Coupling ReagentAdditiveRelative EfficiencyKey AdvantagesPotential Drawbacks
HATU HOAtVery High- High reactivity, excellent for hindered couplings. - Low racemization.- Higher cost. - Can be less stable than other reagents.
HCTU 6-Cl-HOBtHigh- More cost-effective than HATU with similar performance. - High reactivity.- Potential for side reactions if not used correctly.
HBTU HOBtHigh- Good balance of reactivity and stability. - Widely used and well-documented.- Can be less effective than HATU for very difficult couplings.
PyBOP HOBtMedium-High- Good for routine synthesis.- Can be less efficient for hindered amino acids and phosphopeptides.
DIC HOBt/OxymaMedium- Cost-effective.- Slower reaction times. - Byproduct (diisopropylurea) can be difficult to remove.

This table provides a general comparison. Optimal conditions should be determined empirically for each specific peptide synthesis.

Experimental Protocol: Manual Fmoc Solid-Phase Synthesis of pTyr1150 Peptide

This protocol outlines the manual synthesis of the pTyr1150 peptide on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for non-phosphorylated residues):

  • In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours.
  • Wash the resin with DMF (5-7 times).
  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling").

4. Phosphotyrosine Coupling:

  • Use Fmoc-Tyr(PO(OBzl)OH)-OH (4 equivalents).
  • Pre-activate with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
  • Due to the acidity of the phosphate group, a higher excess of DIPEA (up to 10-12 equivalents) may be beneficial.
  • Extend the coupling time to 2-4 hours or overnight if necessary.
  • Perform a thorough wash with DMF. A Kaiser test is crucial after this step. Double coupling is highly recommended for the amino acid immediately following the phosphotyrosine.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

6. Final Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizing Key Processes

To further aid in understanding the synthesis and biological context of the pTyr1150 peptide, the following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the relevant signaling pathway.

spss_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (Blue) [Double Couple] repeat_cycle Repeat for all Amino Acids kaiser->repeat_cycle Negative (Yellow) final_deprotect 4. Final Fmoc Deprotection repeat_cycle->final_deprotect cleave 5. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 6. Ether Precipitation cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify end Final Peptide: pTyr1150 purify->end

Fmoc Solid-Phase Peptide Synthesis Workflow for pTyr1150.

troubleshooting_workflow start Low Peptide Yield check_ms Analyze Crude Product by Mass Spectrometry start->check_ms deletion Deletion Sequences Present? check_ms->deletion incomplete_coupling Incomplete Coupling deletion->incomplete_coupling Yes side_reactions Other Unexpected Masses? deletion->side_reactions No optimize_coupling Optimize Coupling: - Double couple - Use HATU/HCTU - Increase reagent excess - Extend reaction time incomplete_coupling->optimize_coupling aggregation Peptide Aggregation? optimize_coupling->aggregation change_conditions Change Synthesis Conditions: - Use NMP solvent - Add chaotropic salts - Use PEG resin aggregation->change_conditions Yes general_optimization General Optimization: - Check reagent quality - Ensure proper resin swelling - Optimize purification aggregation->general_optimization No check_side_reactions Investigate Side Reactions: - Aspartimide formation - Phosphate group stability side_reactions->check_side_reactions Yes no_major_impurities No Major Impurities, Just Low Yield side_reactions->no_major_impurities No optimize_deprotection Optimize Deprotection/ Cleavage Conditions check_side_reactions->optimize_deprotection no_major_impurities->general_optimization

Troubleshooting workflow for low yield in pTyr1150 peptide synthesis.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR pTyr1150-IR IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates Grb2_SOS Grb2/SOS pIRS->Grb2_SOS recruits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT Metabolism Glucose Uptake & Metabolism pAKT->Metabolism Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Growth Cell Growth & Proliferation ERK->Growth

Simplified Insulin Receptor signaling pathway involving pTyr1150.

References

Technical Support Center: Investigating pTyr1150/1151 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using antibodies targeting the phosphorylated tyrosine residues 1150 and 1151 (pTyr1150/1151). These sites are critical for the activation of the c-Met receptor tyrosine kinase, a key player in cell signaling.

Frequently Asked Questions (FAQs)

Q1: What is the significance of pTyr1150/1151 phosphorylation?

Phosphorylation of the tandem tyrosine residues 1234 and 1235 in the catalytic loop of the c-Met receptor is a critical event for its activation.[1][2][3] In some literature and databases, these residues are referred to as Tyr1150 and Tyr1151. This dual phosphorylation event unleashes the kinase activity of c-Met, leading to the recruitment of downstream signaling molecules and the initiation of various cellular processes, including cell proliferation, migration, and survival.[4][5][6]

Q2: My anti-pTyr1150/1151 antibody is detecting a band at a different molecular weight than expected for c-Met. What could be the cause?

A primary concern with antibodies targeting pTyr1150/1151 of c-Met is potential cross-reactivity with the Insulin (B600854) Receptor (IR). The activation loop of the Insulin Receptor beta subunit contains an identical phosphorylation motif at Tyr1150/1151.[7][8][9][10] Therefore, an antibody generated against a pTyr1150/1151 peptide from c-Met may also recognize the activated Insulin Receptor.

Q3: How can I confirm if my antibody is cross-reacting with the Insulin Receptor?

To verify the specificity of your antibody, you should perform the following control experiments:

  • Use of specific cell lines: Utilize cell lines that express c-Met but have low or no Insulin Receptor expression, and vice versa.

  • Ligand stimulation: Treat cells separately with Hepatocyte Growth Factor (HGF) to specifically activate c-Met and with insulin to activate the Insulin Receptor.[11] A truly specific anti-pTyr1150/1151 c-Met antibody should only show a signal in HGF-treated cells.

  • Immunoprecipitation-Western Blot (IP-WB): First, immunoprecipitate c-Met from your cell lysate using a total c-Met antibody. Then, perform a Western Blot on the immunoprecipitated sample using your pTyr1150/1151 antibody. A signal in this experiment would confirm that the phosphorylated protein is indeed c-Met.

Q4: What are the key downstream signaling pathways activated by pTyr1150/1151 of c-Met?

Upon phosphorylation of Tyr1150/1151 (or Tyr1234/1235), c-Met recruits and activates a multitude of signaling adaptors and enzymes, initiating several downstream cascades.[12] Key pathways include:

  • RAS/MAPK Pathway: Involved in cell proliferation and differentiation.

  • PI3K/AKT Pathway: Crucial for cell survival and growth.[4]

  • STAT3 Pathway: Plays a role in cell migration and invasion.[4]

  • SRC-FAK Pathway: Implicated in cell motility.[4]

Troubleshooting Guides

Western Blotting

Problem 1: No signal or weak signal

Possible Cause Troubleshooting Steps
Low protein phosphorylation Ensure cells were properly stimulated with HGF to induce c-Met phosphorylation. Include a positive control of HGF-stimulated cell lysate.
Phosphatase activity Prepare cell lysates with phosphatase inhibitors to preserve the phosphorylation state of the protein.
Inefficient antibody binding Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C.
Poor protein transfer Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for a protein of c-Met's size (~145 kDa for the beta chain).
Inactive secondary antibody or substrate Use a fresh secondary antibody and ensure the chemiluminescent substrate is not expired.

Problem 2: High background

Possible Cause Troubleshooting Steps
Antibody concentration too high Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations.

Problem 3: Non-specific bands

Possible Cause Troubleshooting Steps
Cross-reactivity As discussed in the FAQs, this is a significant possibility. Perform control experiments to rule out cross-reactivity with the Insulin Receptor or other kinases.
Protein degradation Use protease inhibitors in your lysis buffer and handle samples on ice to prevent protein degradation.
Antibody quality Use an affinity-purified antibody. Consider trying an antibody from a different vendor or a monoclonal antibody if you are using a polyclonal.

Data Presentation

Table 1: Example Validation Data for a Phospho-Specific Antibody

Validation Method Experimental Setup Expected Result for a Specific pTyr1150/1151 c-Met Antibody
Ligand Stimulation A549 cells treated with HGF (50 ng/mL) or Insulin (100 nM) for 10 min.Strong band at ~145 kDa in HGF-treated lane; no band in insulin-treated or untreated lanes.
Peptide Competition Antibody pre-incubated with the phosphorylated immunizing peptide.Complete absence of the band in Western Blot.
Phosphatase Treatment Cell lysate treated with lambda phosphatase prior to Western Blot.Disappearance of the band corresponding to phosphorylated c-Met.
Cell Line Specificity Western Blot on lysates from cells expressing only c-Met or only Insulin Receptor.Signal present only in the c-Met expressing cell line upon HGF stimulation.

Experimental Protocols

Protocol 1: Western Blotting for pTyr1150/1151 c-Met
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Stimulate cells with HGF (e.g., 50 ng/mL for 10 minutes) to induce c-Met phosphorylation.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pTyr1150/1151 c-Met antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor (pTyr1234/1235) HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration/ Invasion STAT3->Migration

Caption: c-Met signaling pathway activated by HGF.

Western_Blot_Workflow start Start: Cell Culture & Stimulation lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (anti-pTyr1150/1151) block->primary wash1 Wash (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Wash (TBST) secondary->wash2 detect Detection (ECL) wash2->detect end End: Data Analysis detect->end

Caption: Western Blot workflow for pTyr1150/1151.

Cross_Reactivity_Check start Suspected Cross-Reactivity with Insulin Receptor ligand Ligand Stimulation Control (HGF vs. Insulin) start->ligand ip Immunoprecipitation Control (IP: total c-Met, WB: pTyr1150/1151) start->ip cell_lines Cell Line Control (c-Met+/IR- vs. c-Met-/IR+) start->cell_lines result1 Signal only with HGF? ligand->result1 result2 Signal in IP sample? ip->result2 result3 Signal only in c-Met+ cells? cell_lines->result3 specific Antibody is Specific result1->specific Yes cross_reactive Antibody is Cross-Reactive result1->cross_reactive No result2->specific Yes result2->cross_reactive No result3->specific Yes result3->cross_reactive No

Caption: Logic for checking antibody cross-reactivity.

References

Technical Support Center: Detection of Protein Tyrosine Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphotyrosine detection, with a specific focus on pTyr1150 of the Insulin (B600854) Receptor (IR) as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in detecting protein tyrosine phosphorylation?

A1: The most critical first step is the immediate and effective inhibition of endogenous phosphatases and proteases upon cell lysis.[1][2][3][4][5] Uncontrolled enzyme activity can rapidly lead to dephosphorylation and degradation of your target protein, resulting in weak or no signal.[2][3][4] Therefore, your lysis buffer must be supplemented with a fresh cocktail of phosphatase and protease inhibitors.

Q2: Which lysis buffer should I choose for my experiment?

A2: The choice of lysis buffer depends on the subcellular localization of your protein of interest and the desired stringency of the lysis.[6][7][8] For whole-cell lysates containing membrane-bound receptors like the Insulin Receptor, a RIPA (Radioimmunoprecipitation Assay) buffer is a common and effective choice due to its strong detergents.[8][9][10] However, for cytoplasmic proteins, a less stringent buffer like one containing Triton X-100 or NP-40 may be sufficient and can help preserve protein-protein interactions.[3][7][9]

Q3: Why is it important to use fresh inhibitors in the lysis buffer?

A3: Many inhibitors have limited stability in aqueous solutions. To ensure maximum efficacy in preventing protein degradation and dephosphorylation, it is crucial to add protease and phosphatase inhibitors to your lysis buffer immediately before use.[7]

Q4: Can I use milk as a blocking agent for my Western blot when detecting phosphotyrosine?

A4: It is generally not recommended to use milk as a blocking agent for phosphotyrosine detection. Milk contains casein, a phosphoprotein, which can be recognized by anti-phosphotyrosine antibodies, leading to high background.[11] Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST is a preferred blocking agent.

Troubleshooting Guides

Problem 1: Weak or No Signal for pTyr1150
Possible Cause Troubleshooting Steps
Ineffective Lysis and Dephosphorylation - Ensure your lysis buffer contains a fresh and comprehensive cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors.[2][4][5] - Perform all lysis and subsequent steps on ice or at 4°C to minimize enzyme activity.[6] - Consider using a more stringent lysis buffer, such as RIPA buffer, to ensure complete solubilization of the target protein.[8][9][10]
Low Abundance of Phosphorylated Protein - Stimulate cells with an appropriate agonist (e.g., insulin for the Insulin Receptor) to induce phosphorylation. Perform a time-course experiment to determine the optimal stimulation time.[3] - Increase the amount of total protein loaded onto the gel.[12][13] - Enrich for your target protein using immunoprecipitation (IP) with an antibody specific for the total protein before performing the Western blot for the phosphorylated form.[13][14]
Inefficient Antibody Binding - Optimize the primary antibody concentration. Titrate the antibody to find the optimal dilution. - Increase the primary antibody incubation time, for example, overnight at 4°C.[15] - Ensure the primary antibody is validated for the application (e.g., Western blotting).
Poor Transfer in Western Blot - Verify protein transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer conditions (time, voltage/amperage) based on the molecular weight of your target protein.
Problem 2: High Background on Western Blot
Possible Cause Troubleshooting Steps
Inappropriate Blocking - Avoid using milk as a blocking agent. Use 3-5% BSA in TBST instead.[11] - Increase the blocking time (e.g., 1-2 hours at room temperature). - Ensure the blocking solution is fresh and well-dissolved.
Antibody Issues - Decrease the concentration of the primary and/or secondary antibody. - Perform a secondary antibody-only control to check for non-specific binding. - Ensure adequate washing steps after antibody incubations to remove unbound antibodies.
Contaminated Buffers or Equipment - Use freshly prepared, filtered buffers. - Thoroughly clean all electrophoresis and blotting equipment.

Data Presentation: Lysis Buffer Components

The following table summarizes common components of lysis buffers used for phosphotyrosine detection. Concentrations may need to be optimized for specific cell types and experimental goals.

ComponentFunctionTypical Concentration Range
Buffer Maintains pH50 mM Tris-HCl or HEPES
Salt Disrupts protein-protein interactions150 mM NaCl
Non-ionic Detergent Solubilizes membrane proteins1% Triton X-100 or NP-40
Ionic Detergent Stronger solubilizing agent0.5% Sodium Deoxycholate, 0.1% SDS
Chelating Agent Inhibits metalloproteases1-5 mM EDTA
Phosphatase Inhibitors Prevents dephosphorylation1-10 mM Sodium Orthovanadate, 10-50 mM Sodium Fluoride, 10 mM β-glycerophosphate
Protease Inhibitors Prevents protein degradation1 mM PMSF, 1-10 µg/mL Aprotinin, 1-10 µg/mL Leupeptin

Experimental Protocols

Protocol 1: Cell Lysis for Phosphotyrosine Detection
  • Preparation: Prepare complete lysis buffer by adding fresh phosphatase and protease inhibitors to the base lysis buffer (e.g., RIPA or Triton X-100 buffer) immediately before use. Keep all reagents and equipment on ice.

  • Cell Stimulation (if applicable): Grow cells to the desired confluency. If studying stimulated phosphorylation, treat cells with the appropriate agonist (e.g., 100 nM insulin for 10 minutes for IR pTyr1150).

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold complete lysis buffer to the cell culture plate (e.g., 500 µL for a 10 cm plate).

  • Scraping and Collection: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

Protocol 2: Immunoprecipitation (IP) of a Phosphorylated Protein
  • Lysate Preparation: Prepare cell lysate as described in Protocol 1.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) beads to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Antibody Incubation: Add the primary antibody specific for the total protein of interest (e.g., anti-Insulin Receptor) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

  • Bead Incubation: Add 30 µL of Protein A/G agarose beads to the lysate-antibody mixture and incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully aspirate the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer (without inhibitors for the final washes if they interfere with downstream applications).

  • Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2X Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the immunoprecipitated proteins.

  • Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-pTyr1150 antibody.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor (IR) pIR Phosphorylated IR (pTyr1150) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binds IRS IRS Proteins pIR->IRS Recruits & Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Leads to

Caption: Insulin Receptor signaling pathway leading to pTyr1150.

Experimental_Workflow Start Start: Cell Culture Stimulation Insulin Stimulation (Optional) Start->Stimulation Lysis Cell Lysis (with inhibitors) Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification IP Immunoprecipitation (anti-Total IR) Quantification->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking (BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pTyr1150) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End: Data Analysis Detection->End

Caption: Workflow for pTyr1150 detection via IP and Western Blot.

References

Technical Support Center: Strategies for Enhancing the pTyr1150 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection and quantification of the phosphorylated Tyrosine 1150 (pTyr1150) signal in mass spectrometry experiments, particularly in the context of the MET proto-oncogene receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the significance of MET receptor phosphorylation?

A1: The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and trans-autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, activating critical cellular pathways like RAS/MAPK and PI3K/AKT that regulate cell proliferation, survival, motility, and invasion. Aberrant MET signaling is implicated in numerous cancers, making its phosphorylation status a key area of study.

Q2: Which are the most critical tyrosine phosphorylation sites on the MET receptor?

A2: The most extensively studied phosphorylation sites on MET are Tyrosines 1234 and 1235 (pY1234/pY1235) in the kinase activation loop, which are crucial for receptor activity. Additionally, Tyrosines 1349 and 1356 (pY1349/pY1356) in the C-terminal tail form a multifunctional docking site for adapter proteins like GAB1, GRB2, and SHC1. While other sites like Tyr1150 are also part of the MET phosphoproteome, these activation loop and docking sites are primary mediators of the downstream signal.

Q3: What makes the detection of phosphotyrosine sites like pTyr1150 challenging in mass spectrometry?

A3: The detection of phosphotyrosine (pTyr) sites is challenging due to their very low abundance compared to phosphoserine (pSer) and phosphothreonine (pThr) modifications in the cell. Furthermore, the overall stoichiometry of phosphorylation at any given site can be low. This means that peptides containing pTyr1150 are often present in minute quantities within a complex mixture of other peptides, making their detection difficult without specific enrichment strategies.

Q4: What are the primary strategies for enriching phosphotyrosine peptides?

A4: The two main strategies are immunoaffinity enrichment using anti-phosphotyrosine antibodies and affinity chromatography using engineered protein domains. Anti-pTyr antibodies can effectively capture tyrosine-phosphorylated peptides. Alternatively, engineered SH2 domains, which naturally bind phosphotyrosine, can be used and may offer high specificity and cost-effectiveness.

Q5: What is the difference between global phosphopeptide enrichment and pTyr-specific enrichment?

A5: Global phosphopeptide enrichment methods, such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, enrich for all phosphorylated peptides (pSer, pThr, and pTyr). Because pSer and pThr are much more abundant, pTyr peptides can be outcompeted during both the enrichment and mass spectrometry detection steps. pTyr-specific enrichment, using antibodies or SH2 domains, isolates only the tyrosine-phosphorylated peptides, significantly increasing their relative concentration and improving the chances of detecting low-abundance sites like pTyr1150.

Troubleshooting Guide: Low or No pTyr1150 Signal

Issue: I am observing a very weak or completely absent signal for my target pTyr1150 peptide.

This common issue can arise from problems in sample preparation, enrichment, or the LC-MS/MS analysis itself. Follow these steps to diagnose and resolve the problem.

Step 1: Verify Sample Quality and Preparation

  • Question: Could my initial sample be the problem?

    • Answer: Yes. Ensure that the cells or tissues were handled properly to preserve phosphorylation states. Use phosphatase inhibitors throughout the lysis and protein extraction process. Prepare fresh samples to rule out degradation.

  • Question: Was the protein digestion efficient?

    • Answer: Incomplete digestion by trypsin or other proteases can lead to missed identifications. Ensure your digestion protocol is optimized, including proper reduction and alkylation steps, and an appropriate enzyme-to-protein ratio (typically 1:20 to 1:50). Digestion should proceed for an adequate duration (4 hours to overnight).

Step 2: Evaluate the Phosphopeptide Enrichment Strategy

  • Question: Is my enrichment specific enough for pTyr1150?

    • Answer: If you are using a global phosphopeptide enrichment method (IMAC/TiO2), your pTyr1150 peptide signal may be suppressed by the vastly more abundant pSer/pThr peptides.

    • Solution: Employ a pTyr-specific enrichment strategy. Use a high-quality, validated anti-phosphotyrosine antibody for immunoprecipitation (IP) or pTyr enrichment beads. Consider using engineered SH2 domain-based affinity reagents as an alternative.

  • Question: How much starting material should I use?

    • Answer: Due to the low abundance of pTyr, a larger amount of starting protein material is often required. Successful studies often use several milligrams of protein per sample to achieve adequate coverage of the tyrosine phosphoproteome.

Step 3: Optimize LC-MS/MS Parameters

  • Question: How can I improve ionization and signal intensity at the mass spectrometer?

    • Answer: The choice of mobile phase additives and LC flow rate can significantly impact signal.

    • Solutions:

      • Mobile Phase: While trifluoroacetic acid (TFA) provides excellent chromatography, it is known to cause ion suppression in ESI-MS. Consider using formic acid (0.1%) as an alternative. If TFA is necessary for separation, adding "supercharging" agents like m-nitrobenzyl alcohol (m-NBA) to the mobile phase can help rescue the signal.

      • Flow Rate: Reducing the LC flow rate can enhance ionization efficiency. Transitioning from a standard analytical flow rate (e.g., 400 µL/min) to microflow rates (1-10 µL/min) can substantially boost the signal for peptides.

      • Source Parameters: Always ensure your mass spectrometer's ion source parameters (e.g., capillary voltage, gas flows, temperatures) are properly tuned and calibrated for your specific setup.

  • Question: Is my instrument's acquisition method set up correctly?

    • Answer: Ensure the data acquisition method is optimized for phosphopeptide analysis. Use a data-dependent acquisition (DDA) method that triggers on multiply charged precursor ions, as peptides are often in a +2 or +3 charge state. Enable dynamic exclusion to allow the instrument to sample lower-abundance peptides.

Quantitative Data Summary

For effective analysis of pTyr1150, choosing the right enrichment and analytical strategy is critical. The tables below summarize quantitative data related to these choices.

Table 1: Comparison of Phosphopeptide Enrichment Strategies

Enrichment StrategyTarget Phospho-residuesTypical EfficiencySelectivity for pTyrRecommended for pTyr1150?
IMAC / TiO2 pSer, pThr, pTyr>90%LowNot recommended as a standalone method
Anti-pTyr Antibody (IP) pTyr only>95%HighHighly Recommended
Engineered SH2 Domains pTyr only>95%HighHighly Recommended

This table synthesizes general knowledge from phosphoproteomics literature. Efficiency and selectivity can vary based on specific reagents and protocols.

Table 2: Effect of LC-MS/MS Optimization on Peptide Signal Intensity

Optimization StrategyParameter ChangeTypical Signal EnhancementReference
Flow Rate Reduction From 600 µL/min to 3 µL/min~27x for infused verapamil
Supercharging Agent Addition of 0.1% m-NBA to 0.1% TFA mobile phase5- to 53-fold for BSA and RNase A
Reactive DESI Interface Using DESI with m-NBA vs. standard ESI with TFAUp to 70-fold for lysozyme

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) and Digestion of MET Receptor

This protocol describes the enrichment of the MET protein from cell lysates prior to digestion.

  • Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors (e.g., RIPA buffer with sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Immunoprecipitation:

    • Incubate 1-2 mg of protein lysate with a validated anti-MET antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature, then add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark for 30 minutes.

    • Digestion: Add sequencing-grade trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Peptide Recovery: Collect the supernatant containing the digested peptides. Perform an additional extraction from the beads with a solution of 50% acetonitrile (B52724) and 5% formic acid. Pool the supernatants and dry in a vacuum centrifuge.

Protocol 2: Phosphotyrosine (pTyr) Peptide Enrichment

This protocol is performed on a digested peptide mixture to specifically isolate pTyr-containing peptides.

  • Peptide Reconstitution: Reconstitute the dried peptide pellet from Protocol 1 (or from a whole-lysate digest) in pTyr binding/wash buffer (e.g., MOPS-based buffer, pH 7.2).

  • Enrichment:

    • Add anti-pTyr antibody-conjugated beads (e.g., PTMScan® Phospho-Tyrosine Rabbit mAb beads) to the peptide solution.

    • Incubate for 2 hours at 4°C with gentle rotation.

  • Washing:

    • Gently pellet the beads and discard the supernatant.

    • Wash the beads multiple times with binding/wash buffer, followed by a final wash with water to remove salts and detergents.

  • Elution:

    • Elute the bound phosphopeptides from the beads by adding an acidic solution (e.g., 0.15% TFA).

    • Incubate for 10 minutes at room temperature, then collect the supernatant.

  • Sample Cleanup: Desalt the eluted phosphopeptides using a C18 StageTip or ZipTip before LC-MS/MS analysis. This step is crucial to remove any contaminants that could interfere with the analysis.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the analysis of pTyr1150.

MET_Signaling_Pathway cluster_receptor Cell Membrane receptor receptor adaptor adaptor pathway pathway response response ligand ligand HGF HGF (Ligand) MET MET Receptor HGF->MET Binds & Dimerizes pY1234_35 pY1234/1235 (Activation Loop) MET->pY1234_35 Autophosphorylation pY1349_56 pY1349/1356 (Docking Site) pY1234_35->pY1349_56 GAB1 GAB1 pY1349_56->GAB1 GRB2 GRB2 pY1349_56->GRB2 SHC SHC pY1349_56->SHC pY1150 pY1150 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS SHC->GRB2 RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival & Proliferation AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Motility Motility & Invasion ERK->Motility

Caption: HGF/MET signaling pathway highlighting key phosphorylation sites.

Experimental_Workflow start_end start_end process process decision decision output output A Cell/Tissue Sample (with phosphatase inhibitors) B Protein Extraction & Quantification A->B C Protein Digestion (e.g., Trypsin) B->C D Phosphotyrosine (pTyr) Peptide Enrichment C->D E C18 Desalting (StageTip/ZipTip) D->E F LC-MS/MS Analysis E->F G Data Analysis (Peptide ID & Quantification) F->G

Caption: Experimental workflow for pTyr1150 mass spectrometry analysis.

Troubleshooting_Workflow start start decision decision action action end end s1 Start: Low or No pTyr1150 Signal d1 Used pTyr-specific enrichment? s1->d1 a1 Switch from global (IMAC/TiO2) to pTyr-specific (antibody/SH2) enrichment. d1->a1 No d2 Sufficient starting material used? (e.g., >1 mg protein) d1->d2 Yes e1 Signal Improved a1->e1 a2 Increase amount of protein lysate used for enrichment. d2->a2 No d3 LC-MS optimized for low abundance peptides? d2->d3 Yes a2->e1 a3 Optimize LC-MS: - Use formic acid (not TFA) - Reduce column flow rate - Calibrate & tune instrument d3->a3 No d4 Sample prep includes phosphatase inhibitors? d3->d4 Yes a3->e1 a4 Re-prepare samples using fresh lysis buffer containing phosphatase inhibitors. d4->a4 No d4->e1 Yes a4->e1

Caption: Troubleshooting decision tree for low pTyr1150 signal.

Validation & Comparative

Validating the Specificity of a Novel pTyr1150 Antibody for the Insulin Receptor Beta Subunit

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The phosphorylation of the Insulin (B600854) Receptor (IR) at tyrosine 1150 (pTyr1150) is a critical event in the insulin signaling pathway, playing a pivotal role in glucose homeostasis and cell growth.[1][2][3] Accurate detection of this specific phosphorylation event is crucial for research in diabetes, metabolism, and oncology. This guide provides a comprehensive comparison of a novel pTyr1150 antibody with existing alternatives, supported by experimental data to validate its specificity and performance.

Performance Comparison

The novel pTyr1150 Monoclonal Antibody (Clone N-123) was evaluated against two commercially available competitor antibodies for its specificity and sensitivity in various applications. The following table summarizes the comparative performance based on key experimental validations.

FeatureNovel pTyr1150 MAb (Clone N-123)Competitor A (Rabbit pAb)Competitor B (Mouse mAb)
Specificity (Peptide Competition) Complete signal abrogation with pTyr1150 peptideSignificant reduction with pTyr1150 peptideNear-complete signal abrogation with pTyr1150 peptide
Cross-reactivity (Non-phospho peptide) No signal reductionMinor signal reductionNo signal reduction
Western Blot (Signal-to-Noise Ratio) 25:115:120:1
Immunoprecipitation Efficiency >90% of pTyr1150-IR~75% of pTyr1150-IR~85% of pTyr1150-IR
Immunofluorescence (Staining Pattern) Sharp membrane stainingDiffuse cytoplasmic and membrane stainingClear membrane staining
Recommended Dilution (Western Blot) 1:20001:10001:1500
Recommended Dilution (Immunofluorescence) 1:5001:2501:400

Experimental Validation

The specificity of the Novel pTyr1150 Antibody was rigorously tested using a series of standard and advanced validation assays.

Western Blot Analysis

Western blotting was performed on lysates from insulin-stimulated and unstimulated HEK293 cells. The Novel pTyr1150 Antibody detected a strong band at the expected molecular weight of the IR beta subunit (~95 kDa) only in the insulin-stimulated lysates. Treatment of the lysates with lambda phosphatase resulted in the complete loss of the signal, confirming the phospho-specificity of the antibody.

Peptide Competition Assay

To further validate specificity, a peptide competition assay was conducted. The Novel pTyr1150 Antibody was pre-incubated with either the phosphorylated Tyr1150 peptide or the corresponding non-phosphorylated peptide before being used for Western blotting. The phosphorylated peptide completely blocked the antibody's ability to detect the target band, while the non-phosphorylated peptide had no effect on the signal.

Immunoprecipitation

The Novel pTyr1150 Antibody demonstrated high efficiency in immunoprecipitating the phosphorylated Insulin Receptor from cell lysates. Subsequent Western blot analysis of the immunoprecipitated proteins confirmed the specific capture of pTyr1150-IR.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the Insulin Receptor signaling pathway and the experimental workflow used to validate the novel antibody.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pTyr1150 pTyr1150 IR->pTyr1150 Autophosphorylation IRS IRS Proteins pTyr1150->IRS Recruitment & Phosphorylation PI3K PI3K IRS->PI3K MAPK MAPK Pathway IRS->MAPK AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth

Caption: Insulin Receptor Signaling Pathway. Upon insulin binding, the Insulin Receptor undergoes autophosphorylation at Tyr1150, initiating downstream signaling cascades involving IRS, PI3K/AKT, and MAPK pathways, which regulate glucose metabolism and cell growth.

G cluster_0 Sample Preparation cluster_1 Validation Assays cluster_2 Data Analysis start Cell Culture (e.g., HEK293) stimulate Insulin Stimulation start->stimulate lyse Cell Lysis (+ Phosphatase Inhibitors) stimulate->lyse wb Western Blot lyse->wb ip Immunoprecipitation lyse->ip ifc Immunofluorescence lyse->ifc pca Peptide Competition Assay wb->pca analyze Signal Quantification & Comparison wb->analyze ip->analyze ifc->analyze pca->analyze end Specificity & Sensitivity Validated analyze->end

Caption: Experimental workflow for the validation of the novel pTyr1150 antibody. The process includes sample preparation, a series of validation assays, and data analysis to confirm specificity and sensitivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Western Blotting Protocol for Phosphorylated Proteins
  • Sample Preparation: Culture HEK293 cells to 80-90% confluency. Serum-starve cells for 4 hours before stimulating with 100 nM insulin for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (Novel pTyr1150 MAb at 1:2000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Peptide Competition Assay Protocol
  • Antibody-Peptide Incubation: Pre-incubate the Novel pTyr1150 Antibody with a 10-fold molar excess of either the pTyr1150 peptide or the non-phospho Tyr1150 peptide for 2 hours at room temperature with gentle agitation.

  • Western Blotting: Proceed with the Western Blotting protocol as described above, using the pre-incubated antibody mixtures as the primary antibody solution.

  • Analysis: Compare the band intensity of the target protein between the blot with the antibody pre-incubated with the phosphorylated peptide and the one with the non-phosphorylated peptide.

Immunoprecipitation Protocol
  • Cell Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol.

  • Pre-clearing: Pre-clear 500 µg of cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with 2 µg of the Novel pTyr1150 Antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2 hours at 4°C.

  • Washing: Wash the beads three times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western Blotting using an antibody against the total Insulin Receptor beta subunit.

References

Decoding Insulin Receptor Activation: A Comparative Analysis of Tyr1150 and Tyr1146 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct functional roles of key tyrosine residues in insulin (B600854) receptor signaling, providing researchers and drug development professionals with a comprehensive guide to understanding the nuanced mechanisms of insulin receptor activation.

The insulin receptor (INSR) is a critical transmembrane protein that plays a central role in glucose homeostasis and cell growth. Its activation is a tightly regulated process initiated by insulin binding, which triggers a cascade of autophosphorylation events on specific tyrosine residues within its intracellular kinase domain. Among these, the phosphorylation of tyrosines within the activation loop—specifically Tyr1146, Tyr1150, and Tyr1151—is paramount for the receptor's full catalytic activity. This guide provides a comparative analysis of the functional roles of two of these key residues, Tyr1150 and Tyr1146, drawing upon experimental data to elucidate their distinct contributions to insulin signaling.

Sequential Phosphorylation and Differential Roles in Kinase Activation

Upon insulin binding, the INSR undergoes a conformational change that facilitates the trans-autophosphorylation of its β-subunits. This process is not random; rather, it follows a sequential and hierarchical order. Experimental evidence indicates that Tyr1146 is the initial site of autophosphorylation. This primary phosphorylation event is a prerequisite for the subsequent phosphorylation of Tyr1150 and Tyr1151. Full activation of the insulin receptor's kinase activity is achieved only after the triple phosphorylation of all three of these tyrosine residues in the activation loop.

While both Tyr1146 and Tyr1150 are essential for maximal kinase activity, they play distinct roles. The initial phosphorylation of Tyr1146 is thought to induce a conformational change that relieves a basal inhibition of the kinase domain, thereby allowing for the efficient phosphorylation of Tyr1150 and Tyr1151. The subsequent phosphorylation of Tyr1150 and Tyr1151 further stabilizes the active conformation of the kinase domain and creates docking sites for downstream signaling molecules.

Differential Impact on Downstream Signaling Pathways

The phosphorylation status of Tyr1150 and Tyr1146 has a profound impact on the recruitment and activation of downstream adaptor proteins and the subsequent propagation of the insulin signal. The dually phosphorylated Tyr1150/Tyr1151 motif, in particular, serves as a primary docking site for a variety of signaling proteins containing phosphotyrosine-binding (PTB) or Src homology 2 (SH2) domains.

Key downstream signaling molecules and pathways influenced by Tyr1150/Tyr1151 phosphorylation include:

  • Insulin Receptor Substrate (IRS) proteins: Upon binding to the phosphorylated Tyr1150/Tyr1151 region, IRS proteins become phosphorylated by the activated INSR. This leads to the recruitment of other signaling molecules, most notably phosphatidylinositol 3-kinase (PI3K), which in turn activates the AKT signaling pathway. The PI3K/AKT pathway is a major mediator of the metabolic effects of insulin, including glucose uptake and glycogen (B147801) synthesis.

  • Shc: The adaptor protein Shc can also bind to the phosphorylated activation loop, leading to the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway. This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation.

Interestingly, there is evidence to suggest that the specific pattern of tyrosine phosphorylation can lead to biased signaling. Some studies indicate that mono-phosphorylation of Tyr1150 may be sufficient to selectively activate the AKT pathway, leading to metabolic responses like glucose uptake, without strongly engaging the mitogenic MAPK pathway. This highlights a potential mechanism for fine-tuning insulin's biological effects based on the extent of receptor phosphorylation.

Comparative Data on Functional Roles

FeaturePhosphorylation at Tyr1146Phosphorylation at Tyr1150
Order of Phosphorylation Initial phosphorylation eventSubsequent to Tyr1146 phosphorylation
Role in Kinase Activation Relieves basal inhibition, enables further phosphorylationStabilizes active conformation, essential for full kinase activity
Downstream Adaptor Recruitment Indirectly enables recruitment by allowing Tyr1150/1151 phosphorylationDirectly creates a docking site for IRS and Shc (with Tyr1151)
Primary Downstream Pathway Prerequisite for all downstream signalingPI3K/AKT and Ras-MAPK pathways
Selective Signaling Less evidence for selective signaling on its ownEvidence suggests mono-phosphorylation can bias towards the AKT pathway

Experimental Protocols

The study of insulin receptor phosphorylation and its downstream signaling relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation of Phosphorylated Insulin Receptor

This protocol describes the isolation of the insulin receptor from cell lysates to analyze its phosphorylation status.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-Insulin Receptor β-subunit antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Culture and treat cells as required (e.g., serum starvation followed by insulin stimulation).

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

  • Incubate the pre-cleared lysates with an anti-Insulin Receptor β-subunit antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

  • Wash the beads three times with ice-cold wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Western Blot Analysis of INSR Phosphorylation

This protocol is used to detect the phosphorylation of the insulin receptor at specific tyrosine residues.

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Anti-phospho-INSR (Tyr1146)

    • Anti-phospho-INSR (Tyr1150/1151)

    • Anti-total-INSR β-subunit

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-INSR Tyr1150/1151) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling events discussed.

INSR_Activation cluster_receptor Insulin Receptor Activation Insulin Insulin INSR_inactive INSR (inactive) Insulin->INSR_inactive Binding INSR_pY1146 INSR (pTyr1146) INSR_inactive->INSR_pY1146 Autophosphorylation INSR_pY1150 INSR_pY1150 INSR_pY1146->INSR_pY1150 Sequential Phosphorylation INSR_pY1146_pY1150 INSR (pTyr1146, pTyr1150/1151)

Figure 1. Sequential phosphorylation of the insulin receptor upon insulin binding.

Downstream_Signaling cluster_PI3K Metabolic Pathway cluster_MAPK Mitogenic Pathway INSR_active Activated INSR (pTyr1146, pTyr1150/1151) IRS IRS INSR_active->IRS Recruitment & Phosphorylation Shc Shc INSR_active->Shc Recruitment & Phosphorylation PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake Glycogen Synthesis AKT->Glucose_Uptake Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Gene_Expression Cell Growth & Proliferation MAPK_Cascade->Gene_Expression

Figure 2. Downstream signaling pathways activated by the fully phosphorylated insulin receptor.

Differentiating the Roles of pTyr1150 and pTyr1151 in Insulin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin (B600854) receptor (IR), a receptor tyrosine kinase, plays a central role in metabolic regulation. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues within its β-subunit, initiating a cascade of intracellular signaling events. Among the key phosphorylation sites are Tyrosine 1150 (Tyr1150) and Tyrosine 1151 (Tyr1151), located within the activation loop of the kinase domain. While often studied together, these two adjacent phosphotyrosine residues (pTyr) play distinct and cooperative roles in the full activation of the insulin receptor and the subsequent propagation of the insulin signal. This guide provides a comparative analysis of the functions of pTyr1150 and pTyr1151, supported by experimental data and detailed methodologies.

Core Concepts: The Activation Loop and its Phosphorylation

The activation loop of the insulin receptor kinase domain contains three key tyrosine residues: Tyr1146, Tyr1150, and Tyr1151. The phosphorylation of these sites is a hierarchical and essential process for the conformational changes that switch the kinase from an inactive to an active state. Full activation of the kinase is achieved upon tris-phosphorylation of this loop. While pTyr1146 is considered a primary phosphorylation site, the subsequent phosphorylation of Tyr1150 and Tyr1151 is crucial for maximal catalytic activity and the recruitment of downstream signaling molecules.

Comparative Analysis of pTyr1150 and pTyr1151 Function

Distinguishing the individual contributions of pTyr1150 and pTyr1151 has been a focus of research, often employing site-directed mutagenesis where one or more tyrosine residues are substituted with phenylalanine (Y to F), which cannot be phosphorylated.

FeaturepTyr1150pTyr1151Combined pTyr1150/pTyr1151
Role in Kinase Activation Initial phosphorylation at Tyr1150 contributes to a partial activation of the insulin receptor kinase. Studies on synthetic peptides suggest Tyr1150 is a preferred initial phosphorylation site in vitro.[1]Phosphorylation at Tyr1151, often following pTyr1150, further enhances kinase activity. The doubly phosphorylated form containing pTyr1146 and pTyr1151 is more abundant than the pTyr1146/pTyr1150 form in vitro.The dual phosphorylation of Tyr1150 and Tyr1151, in conjunction with pTyr1146, is required for the full activation of the insulin receptor's kinase activity toward downstream substrates.[2] This state allows for the optimal conformation of the activation loop, facilitating substrate access to the catalytic site.[3]
Interaction with IRS-1 Single phosphorylation at Tyr1150 is likely insufficient for robust IRS-1 (Insulin Receptor Substrate 1) binding and subsequent phosphorylation.While direct binding data is limited, its phosphorylation contributes to the creation of a binding site for the PTB (phosphotyrosine-binding) domain of IRS-1.The dually phosphorylated motif creates a high-affinity binding site for the PTB domain of IRS-1, leading to its robust tyrosine phosphorylation and activation of the PI3K/Akt pathway, a major metabolic signaling branch.[4][5]
Interaction with Shc Similar to IRS-1, the role of singly phosphorylated Tyr1150 in Shc (Src homology 2 domain-containing) recruitment is likely minimal.Contributes to the formation of the Shc binding site.The phosphorylated activation loop serves as a docking site for Shc, which, upon its own phosphorylation, activates the Ras/MAPK pathway, primarily involved in mitogenic signaling.[4][6]
Downstream Signaling Pathway Activation Partial activation of downstream signaling.Contributes to the amplification of the signal.Full-scale activation of both the metabolic (PI3K/Akt) and mitogenic (Ras/MAPK) pathways.[4]

Signaling Pathways and Experimental Workflow

To visually represent the intricate processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor pY1150 pTyr1150 IR->pY1150 autophosphorylates pY1151 pTyr1151 IR->pY1151 autophosphorylates Insulin Insulin Insulin->IR binds IRS1 IRS-1 pY1150->IRS1 recruits Shc Shc pY1150->Shc recruits pY1151->IRS1 recruits pY1151->Shc recruits PI3K PI3K IRS1->PI3K activates Ras Ras Shc->Ras activates Akt Akt PI3K->Akt activates Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects MAPK MAPK Ras->MAPK activates Mitogenic_Effects Mitogenic Effects (Cell Growth, etc.) MAPK->Mitogenic_Effects Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_stimulation_lysis Insulin Stimulation & Lysis cluster_analysis Biochemical Analysis A 1. Culture Cells (e.g., CHO, HEK293) B 2. Transfect with IR mutants (Y1150F, Y1151F) A->B C 3. Serum Starvation B->C D 4. Insulin Stimulation C->D E 5. Cell Lysis D->E F 6. Immunoprecipitation (e.g., with anti-IR antibody) E->F G 7. In Vitro Kinase Assay F->G H 8. Western Blotting (p-Akt, p-ERK, etc.) F->H

References

A Researcher's Guide: Monoclonal vs. Polyclonal Antibodies for pTyr1150 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein phosphorylation is critical for dissecting cellular signaling pathways and identifying potential therapeutic targets. The phosphorylation of tyrosine 1150 (pTyr1150) on receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), where it is often referred to as pTyr1148, is a key event in signal transduction, making its reliable detection essential. The choice between monoclonal and polyclonal antibodies for this purpose can significantly impact experimental outcomes. This guide provides an objective comparison of these two antibody types for pTyr1150 detection, supported by illustrative experimental data and detailed protocols.

At a Glance: Monoclonal vs. Polyclonal Antibodies for pTyr1150

FeatureMonoclonal AntibodiesPolyclonal Antibodies
Specificity High: Recognize a single epitope on the pTyr1150 site.Variable: Recognize multiple epitopes surrounding the pTyr1150 site.
Sensitivity Potentially lower, as they bind to a single site.Potentially higher due to signal amplification from binding multiple sites.
Consistency (Lot-to-Lot) High: Produced from a single hybridoma cell line.Lower: Dependent on the immune response of different animals.
Cross-Reactivity Lower likelihood of off-target binding.Higher potential for cross-reactivity with structurally similar phospho-sites.
Cost & Production Time Higher cost and longer production time.[1]Lower cost and shorter production time.[1]
Ideal Applications Quantitative assays (e.g., ELISA, Western Blotting for precise quantification), therapeutic development.[2]Screening assays, immunoprecipitation (IP), chromatin immunoprecipitation (ChIP), and Western Blotting for initial detection.[3]

Performance in Key Applications: An Illustrative Comparison

Western Blotting

Monoclonal Antibody: A monoclonal antibody specific for pTyr1150 would be expected to produce a single, sharp band at the correct molecular weight of the target protein (e.g., ~175 kDa for EGFR). This high specificity reduces the likelihood of background bands, making it ideal for quantitative analysis of pTyr1150 levels.

Polyclonal Antibody: A polyclonal antibody preparation would contain a mixture of antibodies recognizing different facets of the phosphorylated Tyr1150 epitope. This can lead to a stronger signal, which is advantageous for detecting low-abundance pTyr1150. However, there is a greater chance of observing non-specific bands due to some antibodies in the mixture cross-reacting with other phosphorylated proteins.

Illustrative Western Blot Data:

Antibody TypeTarget Band IntensityBackground SignalNon-Specific Bands
Monoclonal anti-pTyr1150 +++++/-
Polyclonal anti-pTyr1150 ++++++++
(Data is illustrative and based on typical antibody performance)
Immunoprecipitation (IP)

Monoclonal Antibody: Due to its high specificity, a monoclonal antibody is excellent for isolating the specific pTyr1150-containing protein from a complex lysate with minimal co-precipitation of off-target proteins.

Polyclonal Antibody: The ability of polyclonal antibodies to bind to multiple epitopes can result in a more efficient "capture" of the target protein, leading to a higher yield in immunoprecipitation.[3] However, this also increases the risk of co-precipitating interacting proteins or proteins with similar epitopes.

Signaling Pathway and Experimental Workflow

The phosphorylation of tyrosine residues on receptor tyrosine kinases like EGFR is a critical step in initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 recruits PI3K PI3K EGFR->PI3K recruits EGF EGF (Ligand) EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Proliferation

Caption: EGFR Signaling Pathway initiated by ligand binding and autophosphorylation.

The following diagram outlines a typical workflow for detecting pTyr1150 using either monoclonal or polyclonal antibodies.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Sample Stimulation Stimulation with Growth Factor (e.g., EGF) Cell_Culture->Stimulation Lysis Cell Lysis in Phosphatase Inhibitor Buffer Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification IP Immunoprecipitation (Optional) Lysis->IP SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Monoclonal or Polyclonal anti-pTyr1150) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent/Fluorescent Detection Secondary_Ab->Detection IP->SDS_PAGE

Caption: Experimental workflow for pTyr1150 detection by Western Blot.

Experimental Protocols

Western Blotting for pTyr1150 Detection
  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Serum starve cells overnight, if necessary, to reduce basal phosphorylation.

    • Stimulate cells with the appropriate ligand (e.g., EGF for EGFR) for the desired time.

    • Immediately place the culture dish on ice and wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.[4]

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (monoclonal or polyclonal anti-pTyr1150) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Immunoprecipitation of pTyr1150-Containing Proteins
  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol, ensuring the use of a non-denaturing lysis buffer (e.g., Triton X-100 based).

    • Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of primary antibody (monoclonal or polyclonal anti-pTyr1150) for 2-4 hours or overnight at 4°C with gentle rotation.[5]

    • Add 20-30 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

    • Analyze the eluted proteins by Western Blotting as described above, using an antibody against the total protein (e.g., total EGFR) to confirm successful immunoprecipitation.

Logical Comparison of Antibody Types

Antibody_Comparison cluster_mono Monoclonal Antibody cluster_poly Polyclonal Antibody Mono_Advantages Advantages: - High Specificity - High Consistency - Low Cross-Reactivity Decision Choice for pTyr1150 Detection Mono_Advantages->Decision Favored for Quantitative & Reproducible Studies Mono_Disadvantages Disadvantages: - Higher Cost - Longer Production Time - Potentially Lower Signal Poly_Advantages Advantages: - Higher Sensitivity (Signal Amplification) - Lower Cost - Faster Production Poly_Advantages->Decision Favored for Initial Detection & IP Poly_Disadvantages Disadvantages: - Variable Specificity - Lot-to-Lot Inconsistency - Higher Cross-Reactivity Decision->Mono_Disadvantages Considerations Decision->Poly_Disadvantages Considerations

Caption: Decision framework for choosing between monoclonal and polyclonal antibodies.

Conclusion

The choice between a monoclonal and a polyclonal antibody for the detection of pTyr1150 depends heavily on the specific experimental goals. For studies requiring high specificity, reproducibility, and quantitative accuracy, a well-validated monoclonal antibody is the superior choice. Conversely, for initial screening, detection of low-abundance pTyr1150, or applications like immunoprecipitation where capturing the maximum amount of target is desired, a polyclonal antibody may be more suitable. Researchers should carefully consider the advantages and disadvantages of each and, whenever possible, consult validation data provided by the antibody manufacturer to make an informed decision.

References

Navigating the Maze of Specificity: A Comparative Guide to Insulin Receptor pTyr1150 Antibody Cross-Reactivity with IGF-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic signaling and oncology, the specific detection of insulin (B600854) receptor (IR) phosphorylation at tyrosine 1150 (pTyr1150) is critical for understanding insulin sensitivity and downstream pathway activation. However, a significant challenge arises from the high structural homology between the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R), particularly within their kinase domains. This guide provides a comprehensive comparison of commercially available antibodies, assessing their cross-reactivity with the IGF-1 receptor and offering experimental data to guide researchers in selecting the most appropriate tools for their studies.

The kinase domain activation loop of the insulin receptor, which includes the Tyr1146, Tyr1150, and Tyr1151 residues, is a key site of autophosphorylation and is essential for full kinase activation.[1][2][3] Similarly, the IGF-1 receptor possesses an equivalent tyrosine cluster at positions Tyr1131, Tyr1135, and Tyr1136 that is crucial for its signaling cascade.[1][3] The amino acid sequence surrounding IR pTyr1150 is nearly identical to the sequence surrounding IGF-1R pTyr1135/1136, leading to a high potential for antibody cross-reactivity. Many antibodies are, in fact, designed and marketed to detect both phosphorylated receptors.

Insulin and IGF-1 Receptor Signaling Pathways

The signaling pathways initiated by insulin and IGF-1 share many downstream effectors, making specific antibody-based detection of receptor activation paramount. The following diagram illustrates the parallel and overlapping nature of these two critical signaling cascades.

Insulin_and_IGF1_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_substrates Substrates cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R IRS IRS Family IR->IRS pTyr1150/1151 Shc Shc IR->Shc IGF1R->IRS pTyr1135/1136 IGF1R->Shc PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Shc->MAPK_ERK Metabolism Metabolic Regulation PI3K_Akt->Metabolism Survival Cell Survival PI3K_Akt->Survival Growth Cell Growth & Proliferation MAPK_ERK->Growth

Caption: Simplified signaling pathways of the Insulin and IGF-1 receptors.

Comparison of pTyr1150 IR / pTyr1135/1136 IGF-1R Antibodies

Several commercially available antibodies are designed to recognize the phosphorylated activation loops of both the Insulin Receptor and the IGF-1 Receptor. The table below summarizes key features of these cross-reactive antibodies based on information from their respective datasheets. This inherent cross-reactivity is often due to the use of a phosphopeptide immunogen from one receptor that is identical or nearly identical to the corresponding sequence in the other.

Antibody Name/CloneManufacturerCatalog NumberImmunogenHost/IsotypeTested ApplicationsNotes
Phospho-IR/IGF1R beta (Tyr1135, Tyr1136, Tyr1150, Tyr1151) (S.326.5)Thermo Fisher ScientificMA5-15148Synthetic phosphopeptide corresponding to residues surrounding pTyr1135/1136 of human IGF-I receptor β.[1]Rabbit / IgGWestern Blot (WB)States it is not cross-reactive with other related tyrosine-phosphorylated tyrosine kinases, but recognizes both IR and IGF-1R.[1]
Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7)Cell Signaling Technology3024Synthetic phosphopeptide corresponding to residues surrounding Tyr1135/1136 of human IGF-I receptor β.[3]Rabbit / IgGWestern Blot (WB)Detects endogenous levels of IGF-I receptor and insulin receptor only when phosphorylated at the specified sites.[2][3]
Anti-IGF1R beta (phospho Tyr1135 / Tyr1136) / Insulin Receptor beta (phospho Tyr1150 / Tyr1151)GeneTexGTX50154Peptide sequence around phosphorylation site of tyrosine 1135 / tyrosine 1136 (T-D-Y(p)-Y(p)-R-K) derived from human IGF1R.[4]Rabbit / PolyclonalWestern Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF)The immunogen sequence is noted to be identical to the sequence around phosphorylated Tyr1150 / Tyr1151 of the Insulin Receptor.[4]
Anti-Insulin Receptor (phospho Tyr1150) + IGF1 Receptor (phospho Tyr1135)Antibodies.comA16411A synthetic phosphorylated peptide around Y1150 of human IGF1R/INSR.[5]Rabbit / PolyclonalWestern Blot (WB)Recognizes both human, mouse, and rat proteins.[5]
Phospho-INSR (Tyr1150/1151)/IGF1R (Tyr1135/1136)Proteintech31133-1-APNot specifiedRabbit / PolyclonalWestern Blot (WB), ELISAShows reactivity with human samples.[6]

Experimental Workflow for Assessing Cross-Reactivity

To empirically determine the extent of cross-reactivity for a given antibody, a systematic experimental approach is necessary. The following workflow outlines a standard procedure using cell lines that express one or both receptors, stimulated with their respective ligands.

Cross_Reactivity_Workflow cluster_prep Cell Preparation cluster_treatment Ligand Stimulation cluster_analysis Analysis Cell_Culture Culture cells expressing IR and/or IGF-1R (e.g., HEK293, HepG2) Serum_Starve Serum starve cells (overnight) Cell_Culture->Serum_Starve Untreated Untreated Control Serum_Starve->Untreated Insulin_Tx Treat with Insulin Serum_Starve->Insulin_Tx IGF1_Tx Treat with IGF-1 Serum_Starve->IGF1_Tx Lysis Lyse cells and quantify protein Untreated->Lysis Insulin_Tx->Lysis IGF1_Tx->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe Probe with anti-pIR(Tyr1150)/ pIGF-1R(Tyr1135/1136) Ab Western_Blot->Probe Detect Detect and Compare Signals Probe->Detect

Caption: Standard workflow for assessing antibody cross-reactivity.

Experimental Protocol: Western Blot for Cross-Reactivity Assessment

This protocol provides a detailed methodology for assessing the cross-reactivity of an anti-pTyr1150 IR antibody with IGF-1R.

1. Cell Culture and Treatment:

  • Culture HEK293 or a similar cell line known to express both IR and IGF-1R in DMEM supplemented with 10% FBS.

  • When cells reach 80-90% confluency, serum starve them overnight in serum-free DMEM.

  • Treat cells with one of the following for 10 minutes at 37°C:

    • Vehicle control (e.g., PBS)

    • 100 nM Insulin

    • 100 ng/mL IGF-1

2. Lysate Preparation:

  • Aspirate media and wash cells once with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

  • Separate proteins on an 8% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with the primary antibody (e.g., Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit mAb #3024) diluted 1:1000 in blocking buffer.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

Expected Results:

  • Insulin-treated lanes: A strong band should appear at ~95 kDa, corresponding to the phosphorylated β-subunit of the Insulin Receptor.

  • IGF-1-treated lanes: A strong band should appear at ~95 kDa, corresponding to the phosphorylated β-subunit of the IGF-1 Receptor.

  • Untreated lanes: Little to no signal should be present at ~95 kDa.

The presence of a signal in both insulin and IGF-1 treated lanes confirms the antibody's cross-reactivity.

Logical Framework for Antibody Selection

The decision of whether to use a cross-reactive antibody or seek out a highly specific one depends entirely on the experimental question. This diagram outlines the logical considerations for researchers.

Logical_Framework Start Start: Need to detect receptor phosphorylation Question1 Is it necessary to distinguish between p-IR and p-IGF-1R? Start->Question1 Use_CrossReactive Use a cross-reactive antibody (e.g., CST #3024) Question1->Use_CrossReactive No Use_Specific Use highly specific antibodies for IR and IGF-1R separately Question1->Use_Specific Yes Control_Experiment Design experiments with specific ligands (Insulin vs. IGF-1) and/or receptor knockout/knockdown cells Use_CrossReactive->Control_Experiment Conclusion Interpret results with caution Use_Specific->Conclusion Control_Experiment->Conclusion

Caption: Decision-making process for antibody selection.

Conclusion and Recommendations

The assessment of insulin receptor pTyr1150 antibodies reveals that many commercially available and widely used reagents exhibit significant cross-reactivity with the phosphorylated IGF-1 receptor at Tyr1135/1136. This is a direct consequence of the high sequence homology in the kinase domain activation loops of these two receptors.

Key Takeaways:

  • Acknowledge Inherent Cross-Reactivity: Researchers should be aware that many antibodies targeting pTyr1150 of the insulin receptor are explicitly designed and validated to also detect the corresponding phosphorylated sites on the IGF-1 receptor.

  • Consult Datasheets: Always carefully review product datasheets, which often provide information on the immunogen and may include data demonstrating reactivity with both insulin- and IGF-1-stimulated cell lysates.

  • Use Appropriate Controls: When using a cross-reactive antibody, it is imperative to use specific ligands (insulin and IGF-1) in parallel experiments to deduce which receptor is being activated. Genetically modified systems, such as cells with knockout or knockdown of either receptor, are the gold standard for confirming antibody specificity in a given context.

  • Seek Specific Alternatives When Necessary: For studies demanding the unequivocal distinction between IR and IGF-1R phosphorylation, researchers should seek out highly specific monoclonal antibodies that have been rigorously validated to not cross-react.[7] While these may be less common for this specific phosphosite, options for total protein levels that do not cross-react are available and can be used in immunoprecipitation experiments followed by blotting with a phospho-tyrosine antibody.

Ultimately, the choice of antibody depends on the specific research question. For studies examining the overall activation of this signaling axis, a cross-reactive antibody may be suitable and informative. However, for dissecting the specific contributions of the insulin versus the IGF-1 receptor, a more targeted approach with highly specific reagents is essential.

References

A Comparative Guide to the In Vitro Efficacy of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical regulator of cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous cancers, making it a prime therapeutic target. This guide provides a comparative analysis of the in vitro efficacy of several prominent c-Met inhibitors, supported by experimental data to aid in the evaluation of potential therapeutic agents.

While the initial query specified "pTyr1150 inhibitors," it is important to clarify that the major and most functionally significant autophosphorylation sites on the c-Met receptor are Tyrosine 1234 and 1235 (Y1234/Y1235) in the catalytic loop, and Tyrosine 1349 and 1356 (Y1349/Y1356) in the C-terminal docking domain. Inhibition of the c-Met kinase domain affects the phosphorylation of all these sites. Therefore, this guide focuses on inhibitors of the overall c-Met tyrosine kinase activity.

In Vitro Performance Comparison of c-Met Inhibitors

The inhibitory potential of various small molecule inhibitors against c-Met has been evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

Biochemical Kinase Inhibition

This table summarizes the direct inhibitory activity of selected compounds against the purified c-Met enzyme.

Compoundc-Met Kinase IC50 (nM)Reference(s)
Capmatinib0.13[1][2]
Cabozantinib1.3[3]
Tepotinib1.7[4][5]
Savolitinib5 (for c-Met), 3 (for p-Met)[3]
Glesatinib1[3]
Crizotinib8[6]
Tivantinib355 (Ki)[7]
PHA-6657529[8]
Anti-proliferative Activity in Cancer Cell Lines

The following table presents the IC50 values of c-Met inhibitors in various cancer cell lines, many of which exhibit MET amplification or overexpression, making them dependent on c-Met signaling for survival and proliferation.

CompoundCell LineCancer TypeMET StatusAnti-proliferative IC50 (nM)Reference(s)
Capmatinib EBC-1LungAmplified~10[6]
Hs 746TGastricAmplified, Exon 14 Skipping-[9]
MKN-45GastricAmplified<1[10]
Crizotinib EBC-1LungAmplified10[6]
H1993LungAmplified10[6]
SNU-5GastricAmplified-[11]
Cabozantinib MKN-45GastricAmplified93[6]
E98NTGlioblastoma-89[12]
Tepotinib EBC-1LungAmplified9[10]
MKN-45GastricAmplified<1[10]
Glesatinib H1299Lung-80[13][14]
KB-3-1--4[14]
Tivantinib A549LungNon-addicted~400[15]
MKN-45GastricAddicted~300[15]
HT29Colon-~400[15]

Note on Tivantinib: Several studies have indicated that Tivantinib's cytotoxic effects may be independent of its c-Met inhibitory activity and could be related to its impact on microtubule dynamics.[8][16]

Signaling Pathway and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the c-Met signaling pathway and the experimental procedures used for their evaluation.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met (pY1234/1235, pY1349/1356) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival AKT->Migration mTOR->Survival STAT3->Proliferation

Figure 1: Simplified c-Met signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cell-Based Proliferation Assay cluster_western Western Blot for Phosphorylation B1 Prepare reaction buffer with purified c-Met kinase B2 Add test inhibitor at various concentrations B1->B2 B3 Initiate reaction with ATP and substrate peptide B2->B3 B4 Incubate and measure substrate phosphorylation B3->B4 B5 Calculate IC50 B4->B5 C1 Seed cancer cells in 96-well plates C2 Treat cells with serial dilutions of inhibitor C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Assess cell viability (e.g., MTT, CellTiter-Glo) C3->C4 C5 Calculate IC50 C4->C5 W1 Treat cells with inhibitor W2 Lyse cells and quantify protein W1->W2 W3 Separate proteins by SDS-PAGE W2->W3 W4 Transfer to membrane and probe with anti-p-c-Met antibody W3->W4 W5 Detect and quantify signal W4->W5

Figure 2: Common experimental workflows for c-Met inhibitor testing.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of in vitro studies. Below are generalized protocols for key assays.

c-Met Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant c-Met kinase.

  • Reagent Preparation : Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA). Serially dilute the test inhibitor in DMSO and then in the reaction buffer.

  • Enzyme and Substrate : Add the purified recombinant c-Met kinase domain to the wells of a microplate containing the diluted inhibitor.

  • Reaction Initiation : Start the kinase reaction by adding a solution containing ATP and a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis : The signal is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the growth and viability of cancer cells.

  • Cell Culture : Culture cancer cell lines with known c-Met status (e.g., MET-amplified or HGF-dependent) in appropriate media.

  • Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a period of 48 to 72 hours.

  • Viability Assessment :

    • MTT Assay : Add MTT solution to each well and incubate. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is read on a plate reader.

    • CellTiter-Glo® Assay : This luminescent assay measures the amount of ATP present, which is indicative of metabolically active cells. The reagent is added directly to the wells, and luminescence is measured.

  • Data Analysis : Normalize the absorbance or luminescence readings to the vehicle-treated control to determine the percentage of cell growth inhibition. Calculate IC50 values from the dose-response curves.

Western Blotting for c-Met Phosphorylation

This technique assesses the phosphorylation status of c-Met and its downstream signaling proteins, providing mechanistic insight into the inhibitor's action.

  • Cell Treatment : Culture cells to a suitable confluency and then treat with the inhibitor at various concentrations for a specified time. In some cases, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the total protein concentration in the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Y1234/1235). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for total c-Met and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot for normalization.

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensities are quantified to determine the relative levels of phosphorylated c-Met.

This guide provides a foundational comparison of the in vitro efficacy of several c-Met inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to consider the specific genetic context of their cancer models when selecting an inhibitor for further investigation.

References

A Researcher's Guide to Commercial pTyr1150 Insulin Receptor Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, metabolism, and drug development, the phosphorylation of the Insulin (B600854) Receptor (IR) at Tyrosine 1150 (pTyr1150) is a critical activation event. The selection of a high-quality antibody specific to this phosphorylation site is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of several commercially available antibody clones targeting pTyr1150 of the Insulin Receptor beta subunit, offering a summary of their performance characteristics based on available data, detailed experimental protocols, and visual guides to the relevant signaling pathway and experimental workflows.

Comparative Analysis of Commercial pTyr1150 Antibody Clones

The autophosphorylation of the Insulin Receptor at Tyr1150 and the adjacent Tyr1151 in the activation loop of the kinase domain is a key step in the insulin signaling cascade. This phosphorylation event dramatically increases the receptor's kinase activity towards downstream substrates like Insulin Receptor Substrate (IRS) proteins. Several companies offer monoclonal and polyclonal antibodies targeting this specific phosphorylation site. Below is a comparison of some of the most commonly cited clones.

Disclaimer: The following data is compiled from manufacturers' datasheets and publicly available information. A direct, head-to-head comparative study performed under identical experimental conditions was not available at the time of this publication. Researchers are strongly encouraged to perform their own validation experiments for their specific applications and experimental systems.

Table 1: Comparison of Commercial Antibody Clones for Phospho-Insulin Receptor (Tyr1150/1151)

FeatureCell Signaling TechnologySanta Cruz BiotechnologyInvitrogen (Thermo Fisher)Proteintech
Clone Name 19H7 (Rabbit mAb)10C3 (Mouse mAb)Polyclonal (Rabbit)31133-1-AP (Rabbit pAb)
Product Number #3024sc-8150044-804G31133-1-AP
Host Species RabbitMouseRabbitRabbit
Reactivity Human, Mouse, RatHuman, Mouse, RatHumanHuman, Mouse, Rat
Validated Applications Western Blotting (WB), Simple Western™Western Blotting (WB), Immunoprecipitation (IP)Western Blotting (WB), Immunohistochemistry (IHC), Immunocytochemistry (ICC/IF)Western Blotting (WB)
Immunogen Synthetic phosphopeptide corresponding to residues surrounding Tyr1135/1136 of human IGF-I receptor β (homologous to Tyr1150/1151 of IR)Phosphopeptide corresponding to amino acid residues surrounding tyrosine 1150/1151 of human Insulin ReceptorSynthetic phosphopeptide derived from the region of IR/IGF1R that contains tyrosines 1162 and 1163 of the human insulin receptor (homologous to Tyr1150/1151)Synthetic peptide around phosphorylated Tyr1150 / Tyr1151 of Insulin Receptor
Specificity Notes Detects endogenous levels of IGF-I receptor and insulin receptor only when phosphorylated at tyrosine 1135/1136 or tyrosine 1150/1151, respectively. Does not cross-react with other related tyrosine-phosphorylated tyrosine kinases.[1]Recommended for detection of Tyr 1150 and Tyr 1151 dually phosphorylated Insulin Rβ and IGF1 receptor.[2]Exhibits a preference for IR/IGF1R, but may react with other dual-phosphotyrosine motifs from proteins such as c-Met and Shc.[2]Specific for the phosphorylated form of Insulin Receptor at Tyr1150/1151 and the homologous site on IGF1R.
Cross-Reactivity IGF-I Receptor (pTyr1135/1136)IGF1 ReceptorIGF1R, potentially other dual-phosphotyrosine motifsIGF1R (pTyr1135/1136)

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding pIR pTyr1150/1151 Activated IR Kinase IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruitment & Phosphorylation pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activation Grb2_SOS Grb2/SOS pIRS->Grb2_SOS Recruitment PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt pAkt Phosphorylated Akt Akt->pAkt Metabolic_Effects Metabolic Effects (Glucose Uptake, Glycogen Synthesis) pAkt->Metabolic_Effects Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Mitogenic_Effects Mitogenic Effects (Cell Growth, Proliferation) MAPK_Pathway->Mitogenic_Effects

Caption: Insulin Receptor signaling cascade initiated by ligand binding.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection Cell_Culture 1. Cell Culture & Treatment (e.g., Insulin Stimulation) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pTyr1150 IR) Blocking->Primary_Ab Washing1 8. Washing (TBST) Primary_Ab->Washing1 Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 10. Washing (TBST) Secondary_Ab->Washing2 ECL 11. ECL Substrate Incubation Washing2->ECL Imaging 12. Imaging (Chemiluminescence Detector) ECL->Imaging

Caption: A typical workflow for Western Blotting.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental conditions.

Western Blotting Protocol for Phospho-Insulin Receptor (pTyr1150)
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with insulin (e.g., 100 nM for 10-15 minutes) to stimulate receptor phosphorylation.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pTyr1150 IR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (typically ranging from 1:500 to 1:2000).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

Immunohistochemistry (IHC) Protocol for Phospho-Insulin Receptor (pTyr1150)
  • Tissue Preparation:

    • Fix paraffin-embedded tissue sections and rehydrate them through a series of graded ethanol (B145695) washes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Blocking and Permeabilization:

    • Wash slides with PBS.

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to quench endogenous peroxidase activity.

    • Wash with PBS.

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate sections with the primary anti-pTyr1150 IR antibody diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined by the end-user.

    • Wash slides three times with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides three times with PBS.

    • Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

  • Detection and Counterstaining:

    • Wash slides with PBS.

    • Develop the signal using a DAB substrate kit until the desired stain intensity is reached.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene washes.

    • Mount with a permanent mounting medium.

Conclusion

The selection of an appropriate antibody is a critical factor for the successful investigation of Insulin Receptor phosphorylation. The clones presented in this guide from Cell Signaling Technology, Santa Cruz Biotechnology, Invitrogen, and Proteintech have all been cited in the literature and are validated for key applications. Researchers should carefully consider the specific requirements of their experiments, including the application, species reactivity, and the potential for cross-reactivity with the IGF-I Receptor. Independent validation in the researcher's own experimental setup is always recommended to ensure optimal performance and data integrity.

References

Validating VEGFR2 Phosphorylation at Tyrosine 1175: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein phosphorylation is a critical step in understanding cellular signaling and developing targeted therapies. This guide provides a comprehensive comparison of key methodologies for validating the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at tyrosine 1175 (pTyr1175), a pivotal event in angiogenesis.

This guide focuses on the validation of VEGFR2 pTyr1175, a major autophosphorylation site crucial for downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival. While the initial query specified pTyr1150, the available scientific literature more prominently highlights the significance of pTyr1175 in VEGFR2 activation and function. We will explore the utility of site-directed mutagenesis as a definitive validation tool and compare its performance with other widely used techniques, including immunoprecipitation followed by Western blotting and mass spectrometry.

Comparison of Validation Methodologies for VEGFR2 pTyr1175

The choice of method for validating protein phosphorylation depends on various factors, including the specific research question, available resources, and the level of quantitative detail required. Below is a comparative summary of the primary techniques discussed in this guide.

Method Principle Advantages Disadvantages Typical Application
Site-Directed Mutagenesis (e.g., Y1175F) Substitution of the target tyrosine with a non-phosphorylatable amino acid (e.g., phenylalanine) to observe the functional consequences.Provides direct evidence of the functional importance of the phosphorylation site. Can definitively link a specific phosphorylation event to a cellular outcome.Technically demanding and time-consuming. Does not directly measure phosphorylation levels. Potential for unintended structural changes in the protein.Determining the necessity of a specific phosphorylation site for downstream signaling and cellular responses.
Immunoprecipitation & Western Blotting Use of a phospho-specific antibody to capture and detect the phosphorylated protein of interest from a complex mixture.Relatively straightforward and widely accessible. Allows for the semi-quantitative assessment of phosphorylation changes in response to stimuli.Antibody specificity is critical and requires rigorous validation. Can be prone to variability and may not be suitable for precise quantification.Routine monitoring of changes in VEGFR2 pTyr1175 levels in response to growth factors, inhibitors, or other treatments.
Mass Spectrometry Identification and quantification of phosphopeptides from a protein digest, providing precise information on the phosphorylation site and its abundance.Highly sensitive and specific. Enables the simultaneous analysis of multiple phosphorylation sites and provides absolute or relative quantification.Requires specialized equipment and expertise in data analysis. Can be expensive and sample preparation is complex.In-depth phosphoproteomic studies to identify novel phosphorylation sites and accurately quantify changes in phosphorylation stoichiometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in their experimental design.

Site-Directed Mutagenesis of VEGFR2 at Tyrosine 1175

This protocol outlines the generation of a VEGFR2 mutant where tyrosine 1175 is replaced by phenylalanine (Y1175F), rendering this site non-phosphorylatable.

1. Primer Design:

  • Design forward and reverse primers containing the desired mutation (tyrosine to phenylalanine codon change).

  • The primers should be 25-45 bases in length with the mutation in the center.

  • The melting temperature (Tm) should be ≥78°C.

2. PCR Amplification:

  • Use a high-fidelity DNA polymerase for the PCR reaction to minimize secondary mutations.

  • The reaction mixture typically contains the plasmid DNA template (encoding wild-type VEGFR2), forward and reverse primers, dNTPs, and the DNA polymerase in its reaction buffer.

  • A typical PCR program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA:

  • Following PCR, the parental (wild-type) plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant DNA.

4. Transformation:

  • The DpnI-treated PCR product is then transformed into competent E. coli cells.

5. Selection and Verification:

  • Transformed bacteria are plated on selective agar (B569324) plates.

  • Individual colonies are picked, and the plasmid DNA is isolated.

  • The presence of the desired mutation is confirmed by DNA sequencing.

Immunoprecipitation of Phosphorylated VEGFR2

This protocol describes the enrichment of phosphorylated VEGFR2 from cell lysates.

1. Cell Lysis:

  • Culture cells to the desired confluency and treat with appropriate stimuli (e.g., VEGF) or inhibitors.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) or magnetic beads.

  • Add a primary antibody specific for total VEGFR2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

3. Elution and Sample Preparation:

  • Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • The eluted sample is now ready for Western blot analysis.

Western Blotting for pTyr1175-VEGFR2

This protocol details the detection of phosphorylated VEGFR2 after immunoprecipitation or in total cell lysates.

1. SDS-PAGE and Protein Transfer:

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

2. Blocking:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

3. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for pTyr1175-VEGFR2 diluted in blocking buffer overnight at 4°C.

4. Secondary Antibody Incubation:

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

5. Detection:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • The intensity of the bands can be quantified using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 or a housekeeping protein like GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pY1175 pTyr1175 VEGFR2->pY1175 Autophosphorylation PLCg PLCγ pY1175->PLCg Recruits & Activates PI3K PI3K pY1175->PI3K Recruits & Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration cluster_1 Experimental Workflow: Validation of pTyr1175 cluster_SDM Site-Directed Mutagenesis cluster_IP_WB Immunoprecipitation & Western Blot cluster_MS Mass Spectrometry SDM_primer Design Y1175F Primers SDM_pcr PCR Mutagenesis SDM_primer->SDM_pcr SDM_digest DpnI Digestion SDM_pcr->SDM_digest SDM_transform Transformation SDM_digest->SDM_transform SDM_verify Sequence Verification SDM_transform->SDM_verify IP_lysis Cell Lysis IP_ip Immunoprecipitation (anti-VEGFR2) IP_lysis->IP_ip IP_wb Western Blot (anti-pTyr1175) IP_ip->IP_wb IP_quant Quantification IP_wb->IP_quant MS_digest Protein Digestion MS_enrich Phosphopeptide Enrichment MS_digest->MS_enrich MS_lcms LC-MS/MS Analysis MS_enrich->MS_lcms MS_data Data Analysis MS_lcms->MS_data

A Head-to-Head Comparison: HTRF vs. Western Blot for c-Met pTyr1234/1235 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the activation of the c-Met receptor, a critical proto-oncogene, the accurate quantification of its phosphorylation at Tyrosines 1234 and 1235 (pTyr1234/1235) is paramount. This phosphorylation event is a key indicator of c-Met activation and downstream signaling. This guide provides an objective comparison of two widely used techniques for this purpose: Homogeneous Time-Resolved Fluorescence (HTRF) and Western Blot.

This document will delve into the principles, workflows, and performance characteristics of each method, supported by detailed experimental protocols and illustrative diagrams to aid in selecting the most appropriate technique for your research needs.

At a Glance: HTRF vs. Western Blot for pTyr1234/1235 c-Met Quantification

FeatureHTRF (Homogeneous Time-Resolved Fluorescence)Western Blot
Principle Proximity-based immunoassay using FRET and time-resolved fluorescence detection.Size-based separation of proteins followed by antibody-based detection on a membrane.
Throughput High-throughput (96-, 384-, and 1536-well plates).[1]Low to medium throughput.
Workflow Homogeneous "add-and-read" format with no wash steps.[1][2]Multi-step process including gel electrophoresis, protein transfer, and multiple washing and incubation steps.[3][4]
Hands-on Time Minimal, typically 1-2 hours.[5]Extensive, typically spanning 1-2 days.
Sensitivity High, often reported to be more sensitive than Western Blot.[6]Moderate to high, dependent on antibody affinity and detection reagents.
Sample Input Low, requires a small amount of cell lysate.Higher, typically requires more cell lysate per sample.[6]
Data Output Quantitative, ratiometric data that minimizes well-to-well variability.Semi-quantitative, requires densitometry analysis and normalization to loading controls.
Multiplexing Can be multiplexed to detect total and phosphorylated protein in the same well.Possible with antibody stripping and reprobing, but can introduce variability.
Cost per Sample Generally lower for high-throughput screening.Can be higher, especially when considering labor and reagent consumption for a large number of samples.

Signaling Pathway of c-Met

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation at key tyrosine residues, including Tyr1234 and Tyr1235 within its kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, such as the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and motility.[7][8]

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met (pTyr1234/pTyr1235) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: c-Met Signaling Pathway

Experimental Workflows

HTRF Workflow for pTyr1234/1235 c-Met Quantification

The HTRF assay is a straightforward, plate-based method.[1] A specific antibody for phosphorylated c-Met (pTyr1234/1235) is labeled with a donor fluorophore, and a second antibody that recognizes total c-Met is labeled with an acceptor fluorophore. In the presence of phosphorylated c-Met, the antibodies bind to the target protein, bringing the donor and acceptor into close proximity. Excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. This signal is measured with a time delay to reduce background fluorescence.

HTRF_Workflow cluster_plate Microplate Well A Cell Lysate Containing p-c-Met B Add HTRF Reagents: - Donor Ab (anti-total c-Met) - Acceptor Ab (anti-pTyr1234/1235 c-Met) A->B C Incubate B->C D Read on HTRF-compatible plate reader C->D

Caption: HTRF Experimental Workflow
Western Blot Workflow for pTyr1234/1235 c-Met Quantification

Western blotting involves multiple steps to separate and detect the target protein.[3][4]

Western_Blot_Workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (anti-pTyr1234/1235 c-Met) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing G->H I 9. Chemiluminescent Detection H->I J 10. Imaging and Densitometry Analysis I->J

References

Safety Operating Guide

Proper Disposal and Safe Handling of Insulin Receptor (1142-1153), pTyr1150

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the phosphorylated insulin (B600854) receptor peptide fragment (1142-1153), pTyr1150, adherence to rigorous safety and disposal protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment and prevent contamination.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the Insulin receptor (1142-1153), pTyr1150 peptide and to ensure the safety of laboratory personnel.

Storage:

  • Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light. For long-term storage, -80°C is recommended. Exposure to moisture can significantly decrease the stability of the peptide. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Peptide in Solution: The shelf-life of peptides in solution is limited. If storage in solution is necessary, use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

Handling:

  • Wear appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses, when handling the peptide in either lyophilized or solution form.

  • Handle the lyophilized powder in a designated area, such as a chemical fume hood, to avoid inhalation.

  • When reconstituting the peptide, use a solvent appropriate for the specific experimental needs. It is advisable to test the solubility of a small portion of the peptide before dissolving the entire sample.

  • For peptides containing oxidation-sensitive residues, it is best practice to purge the vial with an inert gas like argon or nitrogen before sealing for storage.

Disposal Plan: Step-by-Step Procedures

The proper disposal of this compound, and associated materials is essential to prevent environmental contamination and ensure compliance with laboratory safety regulations. All peptide waste should be treated as laboratory chemical waste.

Step 1: Segregation of Waste

  • Immediately after use, segregate all materials that have come into contact with the peptide. This includes:

    • Unused or expired peptide (lyophilized or in solution).

    • Contaminated consumables such as pipette tips, microfuge tubes, and well plates.

    • Contaminated PPE, including gloves and bench paper.

Step 2: Collection of Waste

  • Solid Waste: Collect all solid waste (e.g., contaminated pipette tips, tubes, gloves) in a designated, leak-proof biohazard or chemical waste bag. Do not mix with general laboratory trash.

  • Liquid Waste: Collect all liquid waste containing the peptide in a clearly labeled, sealed, and leak-proof chemical waste container. Do not pour peptide solutions down the sink.

  • Sharps: Any contaminated sharps (e.g., needles, glass slides) must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Decontamination and Final Disposal

Decontamination procedures should be in accordance with your institution's and local environmental health and safety (EHS) guidelines.

  • Autoclaving: For non-hazardous buffer solutions and consumables contaminated with the peptide, autoclaving is a common and effective decontamination method.

    • Place materials in a clear or orange autoclave bag.

    • Ensure the bag is not sealed tightly to allow for steam penetration.

    • Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The exact time will depend on the load size and autoclave specifications.

    • After autoclaving, the decontaminated waste can typically be disposed of in the regular trash, but confirm this with your institutional guidelines.

  • Chemical Inactivation: For liquid waste, chemical inactivation may be an option.

    • Consult your institution's EHS office for approved chemical disinfectants and protocols. Common disinfectants for biological waste include 10% bleach solutions. However, the compatibility of bleach with the phosphopeptide should be considered.

    • After the recommended contact time, the treated liquid waste may be disposable down the drain, pending institutional approval.

  • Incineration: For solid chemical waste and sharps, incineration by a licensed waste disposal service is the preferred method. Package and label the waste according to your institution's hazardous waste disposal procedures.

Important Considerations:

  • Phosphorylated Nature: While the phosphate (B84403) group itself does not typically require special disposal procedures beyond standard chemical and biological waste protocols, it is crucial to consider any buffers or other reagents mixed with the peptide, as these may have their own specific disposal requirements.

  • Institutional Policies: Always adhere to the specific waste disposal policies of your institution. Contact your EHS office for guidance on proper waste stream management.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to insulin receptor phosphorylation, providing a reference for experimental design and data interpretation.

ParameterValue/RangeContext
Insulin Concentration for Half-Maximal Receptor Activation 6-8 nMIn vitro activation of the insulin receptor protein kinase.[1]
Fold Increase in IRS-1 Serine Phosphorylation (in vivo) Ser312: 2.6 ± 0.4Ser616: 2.9 ± 0.8Ser636: 2.1 ± 0.3In human vastus lateralis muscle after insulin infusion, as determined by mass spectrometry.[2]
Fold Decrease in IRS-1 Serine Phosphorylation (in vivo) Ser348: 0.4 ± 0.1Thr446: 0.2 ± 0.1Thr495: 0.1 ± 0.1In human vastus lateralis muscle after insulin infusion, as determined by mass spectrometry.[2]
Time to Peak Insulin Receptor Phosphorylation ~5-15 minutesIn 3T3-L1 adipocytes stimulated with insulin.[3]

Experimental Protocols

Detailed methodologies for key experiments involving the study of insulin receptor phosphorylation are provided below.

Immunoprecipitation of Phosphorylated Insulin Receptor

This protocol is designed to isolate the insulin receptor from cell lysates to analyze its phosphorylation state.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Anti-Insulin Receptor β antibody.

  • Protein A/G agarose (B213101) beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required for the experiment.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C with gentle rotation.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-Insulin Receptor β antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-receptor complex.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

    • After the final wash, remove all supernatant.

    • Elute the immunoprecipitated proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • The eluted sample is now ready for analysis by Western Blot.

Western Blotting for pTyr1150 Insulin Receptor

This protocol describes the detection of the phosphorylated insulin receptor at the Tyr1150/1151 sites.

Materials:

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibody: Anti-phospho-Insulin Receptor β (Tyr1150/1151).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

Procedure:

  • SDS-PAGE and Transfer:

    • Run the immunoprecipitated samples or whole-cell lysates on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Insulin Receptor β (Tyr1150/1151) antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using an imaging system.

Mandatory Visualizations

Insulin Receptor Signaling Pathway

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR pTyr1150-IR IR->pIR autophosphorylation IRS IRS Proteins (IRS-1, IRS-2) pIR->IRS recruits & phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates Grb2 Grb2 pIRS->Grb2 binds PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glycogen Glycogen Synthesis pAkt->Glycogen Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Growth, Proliferation) ERK->Gene

Caption: Insulin receptor signaling cascade initiated by pTyr1150.

Experimental Workflow: Immunoprecipitation and Western Blot

Experimental_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (with inhibitors) start->lysis ip Immunoprecipitation (Anti-IR Antibody) lysis->ip wash Wash & Elute Immunocomplex ip->wash sds SDS-PAGE wash->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (Anti-pTyr1150) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end End: Data Analysis detect->end

Caption: Workflow for detecting phosphorylated insulin receptor.

References

Essential Safety and Operational Guide for Handling Insulin Receptor (1142-1153), pTyr1150

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical information for the handling of the bioactive peptide, Insulin (B600854) receptor (1142-1153), pTyr1150. The content herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE) and Safety Precautions

When handling Insulin receptor (1142-1153), pTyr1150, which is a synthetic phosphopeptide, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are standard.[2] Gloves must be inspected prior to use and changed immediately if contaminated.[1][2]
Body Protection Laboratory CoatA lab coat or protective gown should be worn over standard clothing.[2] For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] A dust respirator is recommended when handling larger amounts of lyophilized peptide.[3]

General Handling Precautions:

  • Work in a designated, well-ventilated area, such as a fume hood, especially when handling solvents.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use dedicated and sterile equipment to prevent cross-contamination.[2]

  • Before use, allow the lyophilized peptide container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3][5]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the peptide.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CMonths to years[4]Store in a tightly sealed container away from bright light and moisture.[3][5]
In Solution -20°CUp to 1 month[6]Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4][6] Solutions should ideally be buffered at pH 5-6 for optimal stability.[4]
-80°CUp to 6 months[6]

Disposal Plan

Disposal of the peptide and any contaminated materials must comply with local, state, and federal regulations.

Operational Disposal Plan:

  • Segregation: Do not dispose of the peptide in regular trash or down the sanitary sewer.[2] All contaminated materials, including vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[2]

  • Decontamination: While this specific peptide is not classified as a biohazard, it is good laboratory practice to decontaminate materials. For liquid waste, chemical disinfection with a 10% sodium hypochlorite (B82951) solution or an equivalent can be used before disposal.[2]

  • Labeling: The hazardous waste container must be clearly labeled. If the material is deemed non-hazardous after decontamination, it should be labeled as "NONHAZARDOUS LABORATORY WASTE".[2] Do not use biohazard bags for non-hazardous waste.[2]

  • Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the final disposal of the hazardous waste.[2]

Experimental Protocol: In Vitro Insulin Receptor Kinase Assay

This protocol outlines a method for measuring the activity of insulin receptor kinase using this compound as a substrate. This is a radiometric assay that measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into the peptide.

Materials:

  • Purified, active insulin receptor kinase

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution (non-radioactive)

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, purified insulin receptor kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a small volume of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove any unincorporated [γ-³²P]ATP.

  • Allow the phosphocellulose paper to dry completely.

  • Place the dry paper in a scintillation vial with scintillation fluid.

  • Measure the amount of radioactivity using a scintillation counter. The level of incorporated radioactivity is proportional to the kinase activity.[7]

Visualizations

The following diagrams illustrate the insulin receptor signaling pathway and the experimental workflow for the kinase assay.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor pY1150 pTyr1150 IR->pY1150 Autophosphorylation Insulin Insulin Insulin->IR Binding IRS IRS Proteins pY1150->IRS Recruitment & Phosphorylation Shc Shc pY1150->Shc Recruitment & Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generation Akt Akt/PKB PIP3->Akt Activation Metabolic_Actions Metabolic Actions (Glucose Uptake, etc.) Akt->Metabolic_Actions Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Mitogenic_Effects Mitogenic Effects MAPK_Pathway->Mitogenic_Effects

Caption: Insulin Receptor Signaling Pathway highlighting the role of pTyr1150.

Kinase_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture: - Kinase Buffer - Insulin Receptor Kinase - Peptide Substrate start->prepare_mix initiate_reaction Initiate Reaction: Add [γ-³²P]ATP and ATP prepare_mix->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction: Spot on Phosphocellulose Paper incubate->stop_reaction wash Wash Paper to Remove Unincorporated [γ-³²P]ATP stop_reaction->wash dry Dry Paper wash->dry measure Measure Radioactivity: Scintillation Counting dry->measure end End measure->end

Caption: Experimental Workflow for an In Vitro Insulin Receptor Kinase Assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.